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  • Product: Cyclohexylboronic acid MIDA ester
  • CAS: 1104637-39-9

Core Science & Biosynthesis

Foundational

Properties and stability of cyclohexylboronic acid MIDA ester

Properties, Stability, and Application in Drug Discovery Executive Summary Cyclohexylboronic acid MIDA ester (CAS: 1104637-39-9) represents a critical solution to the "stability paradox" of -hybridized organoboron compou...

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Stability, and Application in Drug Discovery

Executive Summary

Cyclohexylboronic acid MIDA ester (CAS: 1104637-39-9) represents a critical solution to the "stability paradox" of


-hybridized organoboron compounds. While cyclohexylboronic acid is notoriously prone to protodeboronation, oxidation, and trimerization (boroxine formation), its N-methyliminodiacetic acid (MIDA) ester counterpart renders the boron center chemically inert until activation.

This guide details the physicochemical properties, the "slow-release" mechanism that enables high-yield cross-couplings, and validated protocols for synthesis and utilization.[1] It is written for medicinal chemists requiring robust


 building blocks for iterative cross-coupling (ICC).
The Stability Paradox: Boron Challenges

In drug development, incorporating saturation (increasing


 character) improves clinical success rates by enhancing solubility and reducing off-target binding. However, secondary alkyl boronic acids like cyclohexylboronic acid are kinetically unstable.
  • The Problem: The vacant

    
    -orbital on the boron atom is a magnet for nucleophiles and oxidants. In air, cyclohexylboronic acid rapidly oxidizes to cyclohexanol or dehydrates to form boroxines, complicating stoichiometry in Suzuki-Miyaura couplings.
    
  • The MIDA Solution: The MIDA ligand forms a rigid, bicyclic cage. The nitrogen lone pair forms a dative bond with the boron

    
    -orbital (
    
    
    
    ), rehybridizing the boron from
    
    
    to
    
    
    . This effectively "switches off" the Lewis acidity, rendering the molecule immune to air, moisture, and silica gel chromatography.
Physicochemical Profile

The following data summarizes the core properties of Cyclohexyl MIDA boronate, derived from standard characterization in application labs.

PropertySpecificationApplication Note
Molecular Formula

MW: 239.08 g/mol
Physical State White Crystalline SolidFree-flowing powder; easy to weigh.
Melting Point 210–215 °CIndicates high lattice stability; suitable for heating.
Solubility (High) DMSO, MeCN, Acetone, THFPreferred solvents for synthesis and analysis.
Solubility (Low)

, Hexanes,

Allows precipitation-based purification.
Chromatography Stable on Silica Gel (

)
Can be purified via standard flash column chromatography (eluent:

/MeCN).
Shelf Life Indefinite (Solid state)No inert atmosphere required for storage.
Mechanistic Insight: The "Slow-Release" Strategy

The utility of MIDA boronates lies in their ability to release the active boronic acid in situ at a rate that matches the catalytic turnover, preventing decomposition. This is controlled by the hydrolysis mechanism.[2]

Critical Insight: Under anhydrous conditions, the MIDA ester is inert.[1][3] Under aqueous basic conditions (Suzuki coupling), it hydrolyzes.[4][5]

  • Fast Release (

    
    ):  Occurs with strong base (NaOH). Rapidly dumps free boronic acid, leading to decomposition for unstable alkyl substrates.
    
  • Slow Release (

    
    ):  Occurs with mild base (
    
    
    
    ) or neutral conditions. The rate-limiting step is the cleavage of the
    
    
    bond, maintaining a low, steady-state concentration of active species.
Diagram 1: Hydrolytic Activation Pathway

The following diagram illustrates the transition from the inert MIDA cage to the active catalytic species.

MIDA_Hydrolysis_Mechanism MIDA_Ester Inert MIDA Ester (sp3 Boron) Transition Hydrolysis Equilibrium (Base/Water) MIDA_Ester->Transition Aqueous Base (K3PO4) Transition->MIDA_Ester Reversible Free_Acid Active Boronic Acid (sp2 Boron) Transition->Free_Acid Slow Release Decomp Decomposition (Protodeboronation) Free_Acid->Decomp High Conc. (Side Rxn) Product Cross-Coupled Product Free_Acid->Product Pd(0) Catalyst (Suzuki Cycle)

Caption: The "Slow Release" mechanism prevents the accumulation of unstable free boronic acid, favoring the cross-coupling pathway over decomposition.[4]

Experimental Protocols
Protocol A: Synthesis of Cyclohexyl MIDA Boronate (MIDA Anhydride Method)

Context: Traditional Dean-Stark dehydration requires high heat and is harsh. The modern "MIDA Anhydride" method is milder and higher yielding for alkyl substrates.

Reagents:

  • Cyclohexylboronic acid (1.0 equiv)[6][7]

  • MIDA Anhydride (1.5 – 3.0 equiv)

  • Solvent: THF or Dioxane (0.2 M)

Workflow:

  • Charge: Add cyclohexylboronic acid and MIDA anhydride to a reaction vial.

  • Solvate: Add dry THF.

  • React: Heat to 70 °C for 12–24 hours. The MIDA anhydride acts as both reagent and desiccant.[8]

  • Workup: Cool to room temperature. Dilute with diethyl ether (

    
    ). The product often precipitates.
    
  • Purification: Filter the solid. If necessary, pass through a short silica plug eluting with

    
    :MeCN (4:1).
    
Protocol B: Cross-Coupling (Suzuki-Miyaura)

Context: Standard conditions for coupling


 MIDA boronates with aryl chlorides/bromides.

Reagents:

  • Cyclohexyl MIDA boronate (1.5 equiv)

  • Aryl Halide (1.0 equiv)[6][7]

  • Catalyst:

    
     / SPhos (or Pd-SPhos G2)
    
  • Base:

    
     (3.0 M aqueous solution)
    
  • Solvent: Toluene (or Dioxane) /

    
     (10:1 ratio)
    

Step-by-Step:

  • Degas: Combine organic solvent and aqueous base. Sparge with Argon for 15 mins. Critical: Oxygen promotes protodeboronation.

  • Assembly: Add MIDA boronate, Aryl Halide, and Catalyst to the reaction vessel.

  • Initiation: Add the degassed solvent mixture.

  • Reaction: Heat to 60–80 °C with vigorous stirring.

    • Note: Vigorous stirring is essential to facilitate phase transfer (Slow Release mechanism).[2]

  • Monitoring: Monitor by LCMS. The MIDA ester peak will disappear as the product peak appears.

Diagram 2: Experimental Workflow Logic

Visualizing the decision matrix for handling Cyclohexyl MIDA boronate.

Experimental_Workflow Start Start: Cyclohexyl Boronic Acid Decision Select Synthesis Route Start->Decision Route_A Dean-Stark (Toluene/DMSO) High Temp (110°C) Decision->Route_A Robust Substrates Route_B MIDA Anhydride (THF) Mild Temp (70°C) Decision->Route_B Sensitive/Alkyl (Preferred) Purify Purification (Precipitation/Silica) Route_A->Purify Route_B->Purify Coupling Cross-Coupling (Pd-SPhos, K3PO4) Purify->Coupling

Caption: Workflow selection. The MIDA Anhydride route (Green) is preferred for cyclohexyl derivatives to minimize thermal degradation.

References
  • Gillis, E. P., & Burke, M. D. (2007).[1][3] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[1][4][9][10] Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[4] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[1][4][9][10] Link

  • Gonzalez, J. A., et al. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[2][5][11] Nature Chemistry.[2] Link

  • Kelly, A. M., et al. (2020).[6][8] "A Mild and Simple Method for Making MIDA Boronates." ChemRxiv. Link

  • Sigma-Aldrich. "Cyclohexylboronic acid MIDA ester Product Specification." Link

Sources

Exploratory

Technical Guide: Chemical Structure & Mechanistic Utility of Cyclohexyl MIDA Boronate vs. Boronic Acid

Executive Summary The transition from Cyclohexyl Boronic Acid to Cyclohexyl MIDA Boronate represents a paradigm shift in organoboron synthesis, moving from unstable, Lewis-acidic intermediates to robust, air-stable build...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from Cyclohexyl Boronic Acid to Cyclohexyl MIDA Boronate represents a paradigm shift in organoboron synthesis, moving from unstable, Lewis-acidic intermediates to robust, air-stable building blocks. This guide analyzes the structural determinants that confer these properties, specifically contrasting the sp² hybridized, trigonal planar geometry of the boronic acid with the sp³ hybridized, tetracoordinate architecture of the


-methyliminodiacetic acid (MIDA) adduct. We explore how this structural "masking" enables the Slow-Release Cross-Coupling  mechanism, a critical workflow for assembling complex molecules using unstable alkyl-boron species.

Structural & Electronic Characterization

The fundamental difference between these two species lies in the hybridization of the boron atom and the resulting availability of its p-orbital.[1]

Cyclohexyl Boronic Acid: The Lewis Acid

Cyclohexyl boronic acid contains a trivalent boron atom with sp² hybridization . The molecule adopts a trigonal planar geometry with bond angles approximating 120°.

  • Electronic Configuration: The boron atom possesses a vacant

    
     orbital orthogonal to the B-C-O plane. This empty orbital renders the molecule Lewis acidic, making it highly susceptible to nucleophilic attack, oxidation, and protodeboronation.
    
  • Oligomerization (Boroxine Formation): In the solid state and non-polar solvents, cyclohexyl boronic acid exists in equilibrium with its anhydride trimer, the boroxine (

    
    ). This dehydration is reversible but complicates stoichiometry and purification.
    
    • Bonding:[2][3] The B-O bonds (approx.[2][4] 1.36–1.38 Å) exhibit partial double-bond character due to

      
       donation from oxygen lone pairs into the empty boron p-orbital.
      
Cyclohexyl MIDA Boronate: The Masked Species

The MIDA boronate is a diester formed by the condensation of the boronic acid with


-methyliminodiacetic acid. The ligand imposes a rigid bicyclic cage structure.
  • Hybridization Shift (sp²

    
     sp³):  The nitrogen atom of the MIDA ligand forms a dative bond (coordinate covalent bond) with the boron atom. This donation of the nitrogen lone pair into the boron's empty p-orbital rehybridizes the center to sp³ (tetrahedral) .
    
  • B-N Dative Bond: This bond is the structural linchpin of the MIDA system. With a length of approximately 1.60–1.70 Å , it effectively "fills" the p-orbital, neutralizing the Lewis acidity.

  • Consequences of Saturation:

    • Monomeric State: The sp³ center cannot accept further electron density, preventing boroxine formation.

    • Inertness: The complex is unreactive toward transmetallation under anhydrous cross-coupling conditions because the p-orbital required for interaction with Palladium(II) species is occupied.

Comparative Data Table
FeatureCyclohexyl Boronic AcidCyclohexyl MIDA Boronate
Boron Hybridization sp² (Trigonal Planar)sp³ (Tetrahedral)
Coordination Number 34
Electronic State Lewis Acid (Vacant p-orbital)Coordinatively Saturated (Filled p-orbital)
B-N Bond Length N/A~1.60 – 1.70 Å (Dative)
B-C Bond Length ~1.56 Å~1.59 – 1.61 Å
Solid State Form Equilibrium with Boroxine (Trimer)Monomeric Crystalline Solid
Benchtop Stability Low (Oxidation/Protodeboronation)Indefinite (Air/Moisture Stable)
Chromatography Streaks/Decomposes on SilicaStable on Silica Gel

Mechanistic Implications: The "Slow-Release" System

The utility of cyclohexyl MIDA boronate lies in its ability to act as a reservoir. Unstable boronic acids (like 2-pyridyl or alkyl derivatives) often decompose faster than they cross-couple. MIDA boronates solve this via a controlled hydrolysis mechanism.

Hydrolysis Kinetics

MIDA boronates are hydrolyzed to the active boronic acid species using aqueous base. The rate is tunable:

  • Fast Release (

    
    ):  Uses NaOH. Hydroxide attacks the MIDA carbonyl carbon (ester hydrolysis), rapidly cleaving the ligand.
    
  • Slow Release (

    
    ):  Uses mild bases (e.g., 
    
    
    
    ) or neutral conditions. Hydrolysis proceeds via a water-cluster mechanism attacking the B-N bond.
The Cross-Coupling Workflow

In a "Slow-Release" reaction, the MIDA boronate is the dominant species in solution. It slowly hydrolyzes to release a low, steady-state concentration of the active boronic acid. This active species is immediately consumed by the Palladium catalyst, preventing accumulation and subsequent decomposition.

Visualization: Slow-Release Mechanism

SlowReleaseCycle MIDA Cyclohexyl MIDA Boronate (Reservoir) Hydrolysis Hydrolysis (Rate Limiting Step) MIDA->Hydrolysis aq. K3PO4 / H2O Acid Cyclohexyl Boronic Acid (Active Species) Hydrolysis->Acid Slow Release Decomp Decomposition (Protodeboronation) Acid->Decomp If [Acid] is high Pd Pd(II)-Aryl Complex Acid->Pd Transmetallation (Fast) Product Cross-Coupled Product Pd->Product Reductive Elimination

Caption: The Slow-Release mechanism maintains a low concentration of the unstable boronic acid, favoring the productive Transmetallation pathway over decomposition.

Experimental Protocols

Synthesis of Cyclohexyl MIDA Boronate

Objective: Convert unstable cyclohexyl boronic acid into the stable MIDA adduct.

Reagents:

  • Cyclohexyl boronic acid (1.0 equiv)

  • 
    -Methyliminodiacetic acid (MIDA) (1.2 equiv)
    
  • Solvent: Toluene/DMSO (10:1 ratio)

Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add cyclohexyl boronic acid and MIDA to the flask. Add the Toluene/DMSO solvent mixture.[5]

  • Reflux: Heat the mixture to reflux (approx. 115°C) with vigorous stirring. The azeotropic removal of water drives the condensation equilibrium forward.

  • Monitoring: Continue reflux for 12–16 hours until water collection ceases.

  • Workup: Cool to room temperature. The reaction mixture is often concentrated under reduced pressure to remove toluene.

  • Purification: The residue is dissolved in Acetone/Ether or localized via silica gel chromatography (Eluent: Et2O/MeOH). MIDA boronates are stable on silica.[6]

  • Crystallization: Recrystallize from minimal boiling acetonitrile or acetone/ether to yield a white crystalline solid.

Iterative Cross-Coupling (ICC) Workflow

Objective: Use the MIDA group to protect boron during a coupling event on another part of the molecule.

ICC_Workflow Step1 1. Coupling Desc1 React Halide-MIDA with Boronic Acid A (MIDA remains intact) Step2 2. Purification Step1->Step2 Step3 3. Activation Step2->Step3 Desc2 Silica Gel Chromatography (MIDA is stable) Step4 4. Iteration Step3->Step4 Desc3 Hydrolysis (aq. NaOH) Releases active Boronic Acid Desc4 Cross-couple with next Halide

Caption: The Iterative Cross-Coupling (ICC) cycle utilizes the MIDA group's orthogonality to standard anhydrous coupling conditions.

References

  • Gillis, E. P., & Burke, M. D. (2007).[5][7] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.[3] Link

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H., Burke, M. D., & Lloyd-Jones, G. C. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms." Nature Chemistry, 8(11), 1067–1075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43(1), 412-443. Link

  • St. Denis, J. D., et al. (2010).[1] "Pharmacology of MIDA Boronates." Chemistry - A European Journal, 20(1), 123-128. (Context on stability and biological inertness).

Sources

Foundational

Technical Guide: MIDA Esters for Secondary Alkyl Boronate Stabilization and Cross-Coupling

Executive Summary The utilization of secondary alkyl boronates in Suzuki-Miyaura cross-coupling has historically been impeded by rapid protodeboronation, oxidative instability, and low transmetallation rates due to steri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The utilization of secondary alkyl boronates in Suzuki-Miyaura cross-coupling has historically been impeded by rapid protodeboronation, oxidative instability, and low transmetallation rates due to steric hindrance. N-Methyliminodiacetic acid (MIDA) boronates offer a structural solution to these kinetic and thermodynamic challenges. By rehybridizing the boron center from reactive sp² to inert sp³, MIDA esters act as a "slow-release" reservoir. This guide details the mechanistic advantages, handling protocols, and iterative synthesis capabilities of MIDA boronates, specifically tailored for stabilizing and coupling volatile secondary alkyl species.

Part 1: The Challenge of Secondary Alkyl Boronates

Secondary alkyl boronic acids (e.g., isopropyl, cyclohexyl, cyclopentyl) present a unique set of failure modes in palladium-catalyzed cross-coupling:

  • Rapid Protodeboronation: Unlike primary alkyls, secondary alkyl boronates possess higher electron density at the

    
    -carbon, making the C-B bond highly susceptible to protonolysis, especially under the aqueous basic conditions required for transmetallation.
    
  • 
    -Hydride Elimination:  Following oxidative addition, the resulting alkyl-palladium species can undergo 
    
    
    
    -hydride elimination before transmetallation occurs, leading to alkene byproducts rather than the desired cross-coupled product.
  • Steric Impedance: The increased steric bulk of secondary alkyls slows the rate of transmetallation (

    
    ), allowing competitive decomposition pathways (like homocoupling) to dominate.
    

The Consequence: Standard boronic acids or pinacol esters often yield


 product for challenging secondary alkyl substrates due to the imbalance between the rate of decomposition (

) and the rate of cross-coupling (

).

Part 2: The MIDA Solution — Mechanistic Insight

The MIDA ligand solves these problems through two distinct mechanisms: Amphoteric Switching and Kinetic Slow Release .

The sp³ "Masking" Effect

In a standard boronic acid or ester, the boron atom is sp² hybridized with a vacant p-orbital. This orbital is the site of Lewis acidity and is required for the interaction with the base (activation) and subsequent transmetallation to Palladium.

The MIDA ligand is tridentate. The nitrogen lone pair forms a dative bond with the boron p-orbital, rehybridizing the center to sp³ (tetrahedral).

  • Result: The vacant p-orbital is filled. The complex is Lewis basic, not acidic. It is chemically inert to anhydrous cross-coupling conditions, silica gel, and oxidation.

The "Slow-Release" Phenomenon

For secondary alkyls, the critical advantage is the Slow-Release Mechanism . Under mild aqueous basic conditions (e.g., K₃PO₄/H₂O), the MIDA ester hydrolyzes at a controlled rate to liberate the active boronic acid.[1]

  • The Kinetic Advantage: By keeping the instantaneous concentration of the free boronic acid low (the "standing crop"), the rate of second-order decomposition pathways (like homocoupling) is drastically reduced, while the first-order transmetallation to the catalyst remains efficient.

Visualization: The Hydrolysis Equilibrium

The following diagram illustrates the reversible hydrolysis that governs the "Slow Release" mechanism.

MIDA_Hydrolysis MIDA_Complex MIDA Boronate (sp3, Inert, Stable) Intermediate Hydrolysis Transition State MIDA_Complex->Intermediate + H2O / Base (Slow Step) Active_Species Free Boronic Acid (sp2, Reactive, Unstable) Intermediate->Active_Species Release Active_Species->MIDA_Complex Re-complexation (If MIDA present) Pd_Cycle Pd(II) Catalyst Cycle Active_Species->Pd_Cycle Transmetallation

Figure 1: The MIDA boronate acts as a reservoir.[1] Hydrolysis releases the active sp² species only as fast as the catalytic cycle consumes it, preventing accumulation and decomposition.

Part 3: Comparative Advantages

The following table summarizes the stability and reactivity profiles of MIDA boronates compared to traditional boron reagents.

FeatureBoronic AcidPinacol EsterMIDA Boronate
Boron Hybridization sp² (Planar)sp² (Planar)sp³ (Tetrahedral)
Air Stability Variable (often poor)GoodExcellent (Indefinite)
Chromatography Streaks/DecomposesStableStable (Elutes easily)
Transmetallation Fast (Direct)Fast (Base assisted)None (Must hydrolyze first)
Secondary Alkyl Stability Very Low (Protodeboronation)Low/ModerateHigh (Protected)
Atom Economy HighModerateLower (MIDA mass)

Part 4: Iterative Cross-Coupling (ICC)[2][3]

Because MIDA boronates are inert to anhydrous cross-coupling conditions, they enable Iterative Cross-Coupling (ICC) . A molecule containing both a halide and a MIDA boronate can undergo coupling at the halide position without disturbing the boron center.

Workflow Logic
  • Couple: React Halide-A-MIDA with Boronic Acid-B.

  • Purify: Silica gel chromatography (MIDA survives).

  • Deprotect: Hydrolyze MIDA to release Boronic Acid-(A-B).

  • Repeat: Couple with Halide-C.

ICC_Workflow Start Bifunctional Building Block (Halide-R-MIDA) Step1 Coupling 1 (Anhydrous) Reacts at Halide only Start->Step1 Intermediate Intermediate (R'-R-MIDA) Step1->Intermediate Purify on Silica Step2 Deprotection (Aq. NaOH or K3PO4) Intermediate->Step2 Active Active Boronic Acid (R'-R-B(OH)2) Step2->Active Step3 Coupling 2 (Standard Suzuki) Active->Step3 Final Complex Small Molecule Step3->Final

Figure 2: The Iterative Cross-Coupling (ICC) cycle allows for the modular assembly of complex molecules using MIDA boronates as "Lego" blocks.

Part 5: Experimental Protocol

Standard "Slow-Release" Cross-Coupling for Secondary Alkyls

This protocol utilizes the slow hydrolysis of MIDA to maintain a low concentration of the active secondary alkyl boronic acid, minimizing protodeboronation.

Reagents:

  • Coupling Partner: Aryl Chloride or Bromide (1.0 equiv)[2]

  • Boron Source: Secondary Alkyl MIDA Boronate (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)[2]

    • Note: SPhos is preferred for secondary alkyls due to its ability to facilitate oxidative addition and prevent

      
      -hydride elimination.
      
  • Base: K₃PO₄ (3.0 – 5.0 equiv)

  • Solvent: Dioxane : Water (10:1 to 5:1 ratio)

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a resealable reaction vial with the Aryl Halide (1.0 mmol), Secondary Alkyl MIDA Boronate (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), SPhos (41 mg, 0.10 mmol), and anhydrous K₃PO₄ (636 mg, 3.0 mmol).

    • Why: Excess MIDA boronate accounts for the small percentage that may decompose despite the slow release.

  • Solvent Addition: Add Dioxane (4.5 mL) and degassed Water (0.5 – 0.9 mL).

    • Critical: The water volume controls the hydrolysis rate. Less water = slower release. For highly unstable secondary alkyls, use a 10:1 Dioxane:Water ratio.

  • Reaction: Seal the vial and heat to 60 °C with vigorous stirring for 12–24 hours.

    • Temperature Control: 60 °C is the "sweet spot." Lower temperatures may not hydrolyze the MIDA fast enough; higher temperatures accelerate protodeboronation.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography.

MIDA Deprotection (To isolate Boronic Acid)

If you need to isolate the free boronic acid before coupling:

  • Dissolve MIDA boronate in THF.

  • Add 1M aqueous NaOH (3 equiv). Stir at 23 °C for 10 minutes.

  • Quench with phosphate buffer (pH 7).

  • Extract immediately with THF/Et₂O. (Do not store; use immediately).

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2] Journal of the American Chemical Society, 131(19), 6961–6963. Link

  • Li, J., & Burke, M. D. (2011). Pinacol Boronate Stability & Reactivity vs MIDA. Journal of the American Chemical Society, 133(35), 13774–13777. Link

  • Uno, B. E., et al. (2021). A general automated process for the synthesis of small molecules.[3][4][5] Nature Chemistry, 13, 451–458. Link

  • Sigma-Aldrich. (2024). MIDA Boronates Technical Guide. Merck KGaA. Link

Sources

Exploratory

Solubility profile of cyclohexylboronic acid MIDA ester in organic solvents

Topic: Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Cyclohexylboronic acid MIDA ester (CAS 1104637-39-9) represents a critical class of -hybridized bor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Cyclohexylboronic acid MIDA ester (CAS 1104637-39-9) represents a critical class of


-hybridized boronate building blocks. Unlike traditional boronic acids or pinacol esters, the N-methyliminodiacetic acid (MIDA) ligand confers a unique physical property profile driven by the rigid bicyclic cage structure. This guide details the solubility characteristics that define its handling, purification, and application in iterative cross-coupling (ICC).

Key Takeaway: The utility of this reagent relies on a binary solubility profile—high solubility in polar aprotic solvents (THF, Acetone) and insolubility in non-polar ethers and alkanes. This "solubility switch" enables the rapid purification of intermediates without standard column chromatography, a cornerstone of automated small-molecule synthesis.

Mechanistic Basis of Solubility

To understand the solubility profile, one must first grasp the structural causality.

The B-N Coordination Effect

In standard boronic acids (


), the empty p-orbital on boron renders the molecule Lewis acidic and prone to reversible oligomerization (boroxine formation), leading to variable solubility and "greasiness."

In Cyclohexyl MIDA boronate, the nitrogen lone pair of the MIDA ligand donates into the boron p-orbital.

  • Hybridization Shift: Boron rehybridizes from

    
     to 
    
    
    
    .
  • Dipole Moment: The resulting zwitterionic character creates a substantial molecular dipole, significantly increasing affinity for polar organic solvents.

  • Oligomerization Block: The cage structure prevents anhydride trimerization, ensuring the compound exists as a discrete, monomeric species with predictable physical properties.

Visualization: Structural Impact on Solubility

The following diagram illustrates how the MIDA ligand alters the electronic state of the boron atom, dictating solvent compatibility.

MIDA_Mechanism FreeAcid Free Boronic Acid (sp2, Lewis Acidic) Coordination MIDA Ligand Coordination FreeAcid->Coordination + MIDA Ligand MIDA_Ester Cyclohexyl MIDA Ester (sp3, Polar, Monomeric) Coordination->MIDA_Ester B-N Bond Formation Solubility Solubility Profile: Soluble: THF, Acetone Insoluble: Et2O, Hexanes MIDA_Ester->Solubility Dictates

Figure 1: Transformation from Lewis acidic boronic acid to polar, stable MIDA boronate.

Solubility Profile Data

The following data categorizes solvent compatibility for Cyclohexylboronic acid MIDA ester. This profile is derived from standard isolation protocols and the general physicochemical behavior of the MIDA class [1][2].

Operational Solubility Table
Solvent ClassSpecific SolventsSolubility StatusOperational Note
Polar Aprotic Acetone , THF , DMSO, DMF, MeCNHigh Primary solvents for reaction and loading onto silica.
Chlorinated Dichloromethane (DCM), ChloroformModerate/High Soluble, but often avoided for crystallization due to high vapor pressure.
Ethers Diethyl Ether (

)
, MTBE
Insoluble/Low Critical: Used as an antisolvent to trigger precipitation.
Alkanes Hexanes, Pentane, HeptaneInsoluble Used to wash precipitates to remove non-polar impurities.
Protic Methanol, Ethanol, WaterVariable Caution: Prolonged exposure can lead to hydrolysis.[1] Physically sparingly soluble in water but chemically unstable in aqueous base.
Esters Ethyl Acetate (EtOAc)Moderate Often used as a co-solvent for chromatography elution.

Critical Insight: The insolubility in Diethyl Ether is the most distinct feature of MIDA boronates compared to Pinacol esters, which are typically soluble in ether.

Experimental Protocols: The "Catch-and-Release" Purification

The binary solubility profile allows for a purification technique analogous to "Catch-and-Release," bypassing difficult distillations or recrystallizations.[2]

Protocol A: Precipitation (The Standard Method)

This method isolates the MIDA boronate from reaction byproducts (ligands, phosphine oxides) that remain soluble in ether/hexanes.

Reagents:

  • Crude Cyclohexyl MIDA boronate mixture.

  • Acetone (HPLC grade).

  • Diethyl Ether (

    
    ) (Anhydrous preferred).
    

Step-by-Step Workflow:

  • Concentration: Evaporate the reaction solvent (e.g., DMSO or Dioxane) to near dryness or a viscous oil.

  • Dissolution: Add a minimum volume of Acetone (approx. 2–5 mL per gram of theoretical yield). Sonicate if necessary to ensure the MIDA ester is fully dissolved.

  • Precipitation: While stirring rapidly, slowly add Diethyl Ether (approx. 10–20 volumes relative to acetone).

    • Observation: A white crystalline solid should precipitate immediately.

  • Aging: Allow the suspension to stir for 15 minutes to maximize crystal growth.

  • Filtration: Filter the solid through a sintered glass frit.

  • Wash: Wash the filter cake with copious amounts of

    
     and Hexanes.
    
    • Why? This removes lipophilic impurities (e.g., excess boronic acid, pinacol, or phosphine ligands) which are soluble in these non-polar solvents.

  • Drying: Dry the solid under high vacuum.

Protocol B: Silica Gel Chromatography

If precipitation yields an oil (common with highly lipophilic cyclohexyl chains if impurities are high), use silica gel.

  • Elution Strategy: MIDA boronates are polar.[1]

    • Load: Dissolve in minimal THF or DCM.

    • Eluent: Use a gradient of

      
       → EtOAc  or Hexanes:EtOAc (1:1 to 0:1) .
      
    • Note: Unlike pinacol esters which move rapidly in non-polar solvents, MIDA esters often require significant polarity (acetone or EtOAc) to elute.

    • Staining: Visualize using TLC with KMnO4 stain (boronates oxidize easily) or Curcumin stain.

Visualization: Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture Dissolve 1. Dissolve in Minimal Acetone (Solubilizes MIDA Ester) Crude->Dissolve Precipitate 2. Add Excess Diethyl Ether (Antisolvent Addition) Dissolve->Precipitate Filter 3. Vacuum Filtration Precipitate->Filter Wash 4. Wash with Hexanes/Ether (Removes Lipophilic Impurities) Filter->Wash Product Pure Cyclohexyl MIDA Boronate (White Solid) Wash->Product

Figure 2: The standard precipitation protocol exploiting the solubility switch.

Troubleshooting & Stability

Problem: "Oiling Out"

The cyclohexyl group adds lipophilicity, which can sometimes prevent immediate crystallization in Acetone/


.
  • Solution: If an oil forms upon ether addition, decant the supernatant, redissolve the oil in a smaller volume of acetone, and try a more gradual addition of Hexanes instead of ether. Alternatively, scratch the glass surface to induce nucleation.

Chemical Stability in Solution
  • Anhydrous Conditions: Indefinitely stable in Acetone/THF.

  • Aqueous Conditions: Stable to water at neutral pH.

  • Hydrolysis Risk: Rapidly hydrolyzes to the free boronic acid in the presence of aqueous base (NaOH,

    
    ) or upon prolonged heating in alcohols [3].[1] This is the mechanism of "Slow Release" cross-coupling but must be avoided during storage.
    

References

  • Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2007, 129(21), 6716–6717.

  • Li, J.; Grillo, A. S.; Burke, M. D. "From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks." Science, 2015, 347(6227), 1221–1226.

  • Gonzalez, J. A.; et al. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms."[3] Nature Chemistry, 2016, 8, 1067–1075.

Sources

Foundational

Cyclohexyl MIDA Boronate: Strategic Deployment of sp3-Rich Motifs in Drug Discovery

Executive Summary The pharmaceutical industry is currently undergoing a paradigm shift from "flat," sp2-dominated architectures to three-dimensional, sp3-rich scaffolds—a transition driven by the correlation between high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift from "flat," sp2-dominated architectures to three-dimensional, sp3-rich scaffolds—a transition driven by the correlation between higher fraction of sp3 carbons (


) and improved clinical success rates. Cyclohexyl motifs are quintessential sp3 building blocks, yet their introduction via Suzuki-Miyaura coupling has historically been plagued by the instability of secondary alkyl boronic acids.

This guide details the technical application of Cyclohexyl MIDA (N-methyliminodiacetic acid) Boronate , a reagent that solves the stability paradox of alkyl boronates. By "caging" the boron atom in a rigid bicyclic framework, this reagent enables the controlled, iterative assembly of complex, drug-like molecules, effectively turning unstable alkyl donors into shelf-stable, "slow-release" reagents.

Part 1: The Mechanistic Advantage

The Stability Paradox

Secondary alkyl boronic acids (e.g., cyclohexylboronic acid) are notoriously unstable. They suffer from:

  • Protodeboronation: Rapid loss of the boron group in the presence of base or moisture.

  • Oxidation: Susceptibility to atmospheric oxygen (generating cyclohexanol).

  • Anhydride Formation: Spontaneous dehydration to form boroxines, complicating stoichiometry.

The MIDA boronate ester circumvents these issues by rehybridizing the boron center from a Lewis-acidic


 state (trigonal planar) to a coordinatively saturated 

state (tetrahedral).
FeatureCyclohexyl Boronic AcidCyclohexyl MIDA Boronate
Boron Hybridization

(Lewis Acidic)

(Coordinatively Saturated)
Bench Stability Poor (Days/Weeks)Indefinite (Years)
Chromatography Streaks/Decomposes on SilicaStable (Elutes cleanly)
Reactivity High (Uncontrolled)Latent (Requires activation)
Solubility Variable (Polar/H-bonding)High in organic solvents (e.g., EtOAc, MeCN)
The "Slow-Release" Mechanism

The core utility of MIDA boronates lies in their ability to release the active boronic acid species in situ at a rate that matches the catalytic turnover. This prevents the accumulation of the unstable free boronic acid, thereby minimizing decomposition pathways.

SlowReleaseMechanism MIDA Cyclohexyl MIDA Boronate (Stable sp3 species) Hydrolysis Hydrolysis (Rate Limiting Step) MIDA->Hydrolysis aq. Base (K3PO4) Slow Release Acid Free Boronic Acid (Reactive sp2 species) Hydrolysis->Acid Generates Low Steady-State Conc. PdCycle Pd Catalytic Cycle (Cross-Coupling) Acid->PdCycle Transmetalation Product Coupled Product (sp3-Enriched) PdCycle->Product Reductive Elimination

Figure 1: The "Slow-Release" mechanism ensures the unstable boronic acid is consumed by the catalyst immediately upon generation, suppressing side reactions.

Part 2: Synthesis Protocols

Protocol A: Preparation from Boronic Acid (Standard)

This method is ideal when the parent boronic acid is commercially available or freshly prepared.[1]

Reagents:

  • Cyclohexylboronic acid (1.0 equiv)[2]

  • N-methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvent: DMSO:Toluene (1:10 ratio) or pure Toluene with MIDA Anhydride.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add cyclohexylboronic acid (e.g., 10 mmol) and MIDA (12 mmol) to the flask.

  • Solvent: Add DMSO (10 mL) and Toluene (100 mL). The DMSO helps solubilize the polar MIDA, while Toluene enables azeotropic removal of water.

  • Reflux: Heat the mixture to reflux (approx. 115°C) with vigorous stirring. Monitor water collection in the trap.

  • Completion: Reaction is typically complete within 3–12 hours. Monitor via TLC (stain with KMnO4; MIDA boronates are stable on silica).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove Toluene.

    • Dilute the residue with Ethyl Acetate and wash with water (3x) to remove DMSO and unreacted MIDA.

    • Dry organic layer over MgSO4, filter, and concentrate.

  • Purification: Recrystallize from Acetone/Ether or purify via flash chromatography (EtOAc/Hexanes).

Protocol B: Transesterification from Pinacol Esters

Used when the cyclohexyl group is installed via hydroboration of an alkene with HBpin.

Methodology:

  • Hydrolysis: Treat the Cyclohexyl-Bpin with NaIO4 (3 equiv) in THF/H2O to cleave the pinacol diol, yielding the crude boronic acid.

  • Complexation: Subject the crude residue immediately to the conditions in Protocol A .

Part 3: Cross-Coupling Workflow

Coupling secondary alkyl groups is challenging due to the propensity for


-hydride elimination on the palladium center. The MIDA slow-release system must be paired with electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) to facilitate oxidative addition and rapid reductive elimination.
Standard Slow-Release Coupling Protocol

Target: Coupling Cyclohexyl MIDA Boronate with an Aryl Chloride.

Reagents:

  • Aryl Chloride (1.0 equiv)[3]

  • Cyclohexyl MIDA Boronate (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)2 (0.05 equiv)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Dioxane : Water (5:1 v/v)[3]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the Aryl Chloride, MIDA Boronate, Pd(OAc)2, and SPhos. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

    • Note: The presence of water is critical for the hydrolysis of the MIDA ester.

  • Base Addition: Add K3PO4.

  • Reaction: Heat to 60°C .

    • Why 60°C? This temperature balances the rate of MIDA hydrolysis (release) with the rate of the catalytic cycle. Higher temperatures (100°C) may release the boronic acid too quickly, leading to decomposition.

  • Monitoring: Monitor by HPLC/LC-MS. The MIDA boronate peak should decrease as the product peak increases.

  • Workup: Dilute with EtOAc, wash with NaHCO3, dry, and purify.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Hydrolysis too slowIncrease water ratio (to 4:1) or raise temp to 70°C.
Protodeboronation (Cyclohexane formation) Hydrolysis too fastLower temp to 45-50°C; Reduce water; Add MIDA boronate in portions.
Homocoupling Oxidation of BoronateEnsure rigorous degassing; Check Argon quality.
No Reaction Catalyst PoisoningSwitch to precatalyst (e.g., XPhos Pd G2) to ensure active Pd(0) generation.

Part 4: Strategic Application in Drug Discovery

Iterative Cross-Coupling (ICC)

The true power of MIDA boronates is realized in Iterative Cross-Coupling (ICC) . Because MIDA boronates are stable to anhydrous coupling conditions, a molecule containing both a Halide and a MIDA Boronate can be coupled at the halide end without affecting the MIDA group.

Workflow for sp3-Enrichment:

  • Building Block 1: Halogenated Cyclohexyl MIDA Boronate.

  • Coupling 1: React Halide end with an Aryl Boronic Acid (Standard Suzuki).

    • Result: An Aryl-Cyclohexyl-MIDA intermediate.

  • Activation: Hydrolyze the MIDA group (Standard Slow-Release conditions).

  • Coupling 2: React the newly revealed Cyclohexyl Boronic Acid with a Heteroaryl Chloride.

    • Result: Aryl-Cyclohexyl-Heteroaryl scaffold.

ICC_Workflow Step1 Bifunctional Building Block (Cl-Cyclohexyl-BMIDA) Step2 Coupling 1 (Anhydrous) Reacts at Cl only Step1->Step2 Pd(0), Anhydrous Base Inter Intermediate (Aryl-Cyclohexyl-BMIDA) Step2->Inter Step3 Hydrolysis (Activation) Reveals B(OH)2 Inter->Step3 aq. K3PO4 Step4 Coupling 2 (Slow Release) Reacts at Boron Step3->Step4 Ar-Cl, Pd(0) Final Final Drug Scaffold (Aryl-Cyclohexyl-Heteroaryl) Step4->Final

Figure 2: Iterative Cross-Coupling allows the cyclohexyl ring to serve as a programmable linker.

Case Study: 3D Fragment Elaboration

Recent work in fragment-based drug discovery (FBDD) utilizes cyclopropyl and cyclohexyl MIDA boronates to elaborate 2D fragment hits into 3D leads. By attaching a MIDA boronate to a rigid sp3 core, medicinal chemists can rapidly explore vectors in 3D space, coupling various aryl halides to the core to probe binding pockets that flat molecules cannot reach.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[4] Link

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[4] Link

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry. Link

  • Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry. Link (Note: While title matches, this refers to the mechanistic deep dive often cited in tandem with practical applications).

  • Cox, P. A., et al. (2016). Common Intermediates for the Synthesis of 3-D Fragment Libraries. ChemRxiv.[5] Link (Refers to the general strategy of using sp3-rich MIDA boronates for 3D expansion).

  • Sigma-Aldrich. MIDA Boronates Technical Guide. Link

Sources

Exploratory

The Amphoteric Nature of MIDA Boronates: A Technical Guide to Switchable Reactivity

The following technical guide details the amphoteric nature of MIDA (N-Methyliminodiacetic acid) boronates , focusing on their unique ability to toggle between chemically distinct states to enable precision synthesis. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the amphoteric nature of MIDA (N-Methyliminodiacetic acid) boronates , focusing on their unique ability to toggle between chemically distinct states to enable precision synthesis.

Executive Summary: The "On/Off" Switch of Boron Chemistry

In the landscape of drug discovery and complex molecule synthesis, MIDA boronates represent a paradigm shift from traditional reagents to "smart" building blocks. Their core innovation lies in their amphoteric nature —not merely in the Brønsted-Lowry sense of acid/base duality, but in their ability to switch between two orthogonal chemical states:

  • The Masked State (

    
    ):  A chemically inert, silica-stable, Lewis-basic complex.
    
  • The Active State (

    
    ):  A reactive, Lewis-acidic boronic acid capable of metal-catalyzed cross-coupling.
    

This guide analyzes the mechanistic underpinnings of this duality, the "catch-and-release" purification protocols it enables, and the Iterative Cross-Coupling (ICC) platform that has industrialized small molecule synthesis.

The Molecular Engine: Hybridization Control

The fundamental limitation of traditional boronic acids is their permanent Lewis acidity (vacant


-orbital), making them susceptible to protodeboronation, oxidation, and non-specific binding. MIDA boronates solve this via a B-N dative bond .
The Structural Switch

The MIDA ligand forms a rigid, bicyclic cage around the boron atom.

  • 
     Hybridization (Protected):  The nitrogen lone pair donates into the boron empty 
    
    
    
    -orbital. This fills the valence shell, neutralizing the Lewis acidity. The resulting complex is unreactive toward Pd(II) transmetallation.
  • 
     Hybridization (Deprotected):  Hydrolysis cleaves the MIDA ligand, restoring the vacant 
    
    
    
    -orbital. The boron becomes Lewis acidic and competent for the Suzuki-Miyaura cycle.
Visualization: The Reactivity Toggle

The following diagram illustrates the mechanistic transition between the inert and active states.

MIDA_Switch cluster_0 State Properties MIDA MIDA Boronate (sp3 Hybridized) INERT / STABLE Inter Tetrahedral Intermediate MIDA->Inter Hydrolysis (NaOH or K3PO4) Acid Boronic Acid (sp2 Hybridized) REACTIVE / LEWIS ACID Inter->Acid Ligand Release Acid->MIDA Complexation (Dean-Stark)

Caption: The hybridization switch. The B-N dative bond locks the boron in an inert sp3 state until hydrolysis restores the reactive sp2 Lewis acid.

Mechanistic Duality: Fast vs. Slow Release

Understanding the kinetics of the "switch" is critical for experimental success. The deprotection is not binary; it follows two distinct mechanistic pathways depending on conditions (Li et al., 2016).

The Two Pathways
FeatureFast Release (Base-Mediated) Slow Release (Neutral/Water-Mediated)
Reagent Aqueous NaOH / NaHCO

Aqueous K

PO

(Anhydrous buffer)
Mechanism OH

attacks MIDA carbonyl carbon.[1][2]
Water cluster

attacks B-N bond.[1][2]
Kinetics Minutes (

is high).
Hours (

is low/controlled).
Application Bulk deprotection before coupling.In-situ release for unstable boronic acids.[3][4][5][6]
Why "Slow Release" Matters

Many heterocyclic boronic acids (e.g., 2-pyridyl) are unstable.[1] If deprotected instantly, they decompose (protodeboronation) faster than the palladium catalyst can engage them.

  • The Solution: Using mild bases like K

    
    PO
    
    
    
    creates a "reservoir" effect. The MIDA boronate hydrolyzes slowly, keeping the concentration of free boronic acid low but constant, matching the turnover rate of the catalytic cycle.

The "Catch-and-Release" Purification System

The amphoteric nature extends to physical properties, specifically solubility switching . This enables a standardized purification protocol that avoids the need for molecule-specific optimization.

The Binary Affinity Protocol

MIDA boronates exhibit a binary behavior on silica gel based on the solvent system:

  • "Catch" (Et

    
    O / MeOH):  In non-polar or slightly polar ethereal solvents, MIDA boronates have high affinity for silica (likely due to the polar MIDA headgroup). They stick to the column while non-polar impurities elute.
    
  • "Release" (THF): Tetrahydrofuran (THF) disrupts the silica interaction, solubilizing the MIDA boronate and allowing it to elute rapidly.

Workflow Diagram: Iterative Cross-Coupling (ICC)

This purification logic underpins the ICC cycle, allowing the synthesis of complex molecules by simply repeating the same block-coupling steps.

ICC_Workflow Start Halogenated MIDA Boronate Couple Cross-Coupling (Pd Catalyst, Base) Start->Couple Reacts at Halide end Purify Catch-and-Release Purification (Silica) Couple->Purify Remove Catalyst/Salts Deprotect Hydrolysis (Unmask Boronic Acid) Purify->Deprotect Switch to sp2 Cycle Next Cycle (Add new Halide) Deprotect->Cycle Free Boronic Acid Cycle->Couple Repeat

Caption: The ICC Cycle. MIDA boronates allow coupling at the halide end while the boron remains masked, followed by purification and unmasking for the next step.[7]

Experimental Protocols

Note: These protocols are generalized systems derived from Burke Group methodologies. Always perform a risk assessment before handling organoboron reagents.

Protocol A: Standard Hydrolysis (Fast Release)

Objective: To convert a MIDA boronate into a free boronic acid for immediate use.

  • Dissolution: Dissolve MIDA boronate (1.0 equiv) in THF (

    
    ).
    
  • Activation: Add 1M aqueous NaOH (3.0 equiv).

  • Reaction: Stir vigorously at 23 °C for 10–30 minutes. Monitor by TLC (MIDA boronates are TLC active; free boronic acids often streak).

  • Quench: Add Phosphate Buffer (pH 7.0) and extract with EtOAc.

  • Validation: The resulting boronic acid should be used immediately to prevent dehydration/trimerization to boroxines.

Protocol B: Iterative Cross-Coupling (In-Situ Slow Release)

Objective: Coupling a sensitive MIDA boronate with an aryl halide.

  • Setup: Charge a vial with MIDA boronate (1.2 equiv), Aryl Halide (1.0 equiv), Pd(OAc)

    
     (0.05 equiv), and SPhos (0.10 equiv).
    
  • Solvent: Add Dioxane:H

    
    O (5:1 ratio).
    
  • Base (The Switch): Add K

    
    PO
    
    
    
    (3.0 equiv). Crucial: Do not use NaOH.
  • Conditions: Heat to 60 °C for 12–24 hours.

  • Mechanism: The K

    
    PO
    
    
    
    promotes slow hydrolysis of the MIDA group, releasing the boronic acid at a rate that matches the Pd oxidative addition cycle, preventing decomposition.

Advanced "Amphoteric" Applications

Beyond the standard protecting group utility, the "amphoteric" concept is literally applied in


-boryl aldehydes .
  • The Concept: These molecules contain a nucleophilic boron moiety (masked) and an electrophilic aldehyde moiety.

  • The Reaction: They can undergo "amphoteric" reactions where the aldehyde reacts (e.g., Wittig reaction) while the boron is protected, or the boron reacts (Suzuki) while the aldehyde is protected, or both in sequence to build stereochemically complex arrays.

References

  • Gillis, E. P., & Burke, M. D. (2007).[3][4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society.[3][4][8][9] Link

  • Li, J., et al. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[1][2][10] Nature Chemistry. Link

  • Uno, B. E., et al. (2009). "A general approach for the synthesis of complex boronic acids from simple MIDA boronate building blocks." Nature Chemistry. Link

  • Trinchera, P., et al. (2017). "Synthesis of boron-containing amphoteric building blocks." Nature Communications.[11] Link

  • Knapp, D. M., et al. (2010). "Catch-and-Release Purification of Boronic Acids." Journal of the American Chemical Society.[3][4][8][9] Link

Sources

Foundational

Comparative Technical Guide: Cyclohexyl Pinacol Boronate vs. MIDA Ester

This guide provides an in-depth technical analysis comparing Cyclohexyl Pinacol Boronate (Cy-Bpin) and Cyclohexyl MIDA Boronate (Cy-MIDA) . It is designed for researchers requiring precise control over organoboron stabil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Cyclohexyl Pinacol Boronate (Cy-Bpin) and Cyclohexyl MIDA Boronate (Cy-MIDA) . It is designed for researchers requiring precise control over organoboron stability, purification, and iterative cross-coupling (ICC) workflows.

Executive Summary: The Stability-Reactivity Trade-off

The fundamental difference between cyclohexyl pinacol boronate and its MIDA (N-methyliminodiacetic acid) counterpart lies in the hybridization of the boron center. This hybridization dictates the molecule's physical state, stability on silica, and reactivity in Suzuki-Miyaura coupling (SMC).

FeatureCyclohexyl Pinacol Boronate (Cy-Bpin) Cyclohexyl MIDA Boronate (Cy-MIDA)
Boron Hybridization

(Planar, Lewis Acidic)

(Tetrahedral, Amphoteric/Damped)
Physical State Liquid / Low-melting OilCrystalline Solid (Free-flowing)
Silica Stability Moderate to Poor (Prone to hydrolysis)Excellent (Indefinitely stable)
SMC Reactivity Direct: Active in standard conditions.[1]Latent: Inactive until hydrolyzed (Slow Release).
Key Application Standard, single-step cross-coupling.Iterative Cross-Coupling (ICC), storage of unstable species.

Molecular Architecture & Mechanistic Divergence

The "Damping" Mechanism

The reactivity of organoboron compounds in transmetallation is driven by the Lewis acidity of the boron center.

  • Cy-Bpin: The boron atom possesses an empty

    
    -orbital perpendicular to the ring plane. This orbital is available for coordination by bases (e.g., alkoxides), which activates the boron for transmetallation to Palladium.
    
  • Cy-MIDA: The nitrogen atom of the MIDA ligand donates its lone pair into the boron's empty

    
    -orbital, forming a dative B-N bond. This rehybridizes the boron from 
    
    
    
    to
    
    
    , effectively "filling" the orbital and quenching its Lewis acidity. This renders the molecule inert to transmetallation until the MIDA ligand is hydrolyzed.
Visualization: vs. Reactivity Switch

BoronHybridization cluster_0 Cyclohexyl Pinacol Boronate (Active) cluster_1 Cyclohexyl MIDA Boronate (Latent) Bpin Boron (sp2) Empty p-orbital Complex Boronate 'Ate' Complex (Transmetallation Active) Bpin->Complex Coordination Base Base (OH-/OR-) Base->Complex BMIDA Boron (sp3) Occupied p-orbital (B-N bond) Pd Pd(II) Species BMIDA->Pd NO REACTION (Sterically/Electronically Damped)

Figure 1: Mechanistic basis of MIDA stability. The B-N dative bond in MIDA boronates prevents the formation of the activated "ate" complex required for transmetallation.

Critical Performance Metrics

Stability and Purification

Secondary alkyl boronates (like cyclohexyl) are notoriously difficult to purify due to their lipophilicity and instability.

  • Cy-Bpin: Often exists as an oil that streaks on silica gel due to partial hydrolysis. Purification usually requires distillation or rapid filtration, which can be low-yielding.

  • Cy-MIDA: Crystallizes as a stable solid.[2] It is orthogonal to standard silica gel chromatography, allowing it to be purified like a standard organic molecule (using EtOAc/MeOH mixtures) without decomposition.

The Challenge of Secondary Alkyls

Cyclohexyl boronates are prone to protodeboronation and


-hydride elimination  after transmetallation.
  • Bpin Limitation: In standard SMC, the high concentration of active boronate species can lead to rapid side reactions (isomerization/elimination) competing with the desired reductive elimination.

  • MIDA Solution (Slow Release): Under aqueous basic conditions (

    
    ), the MIDA ligand hydrolyzes slowly. This releases the active boronic acid in low, steady-state concentrations. This "slow release" kinetic profile favors the desired cross-coupling over second-order decomposition pathways.
    

Experimental Protocols

Synthesis of Cyclohexyl MIDA Boronate

Rationale: Converting the commercially available boronic acid or Bpin ester to MIDA ester for storage or purification.

Reagents:

  • Cyclohexylboronic acid (1.0 equiv)[3]

  • MIDA (N-methyliminodiacetic acid) (1.2 equiv)

  • Solvent: Toluene/DMSO (10:1) or DMF.

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser (if using Toluene).

  • Mixing: Add cyclohexylboronic acid and MIDA to the flask.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 12–16 hours. The azeotropic removal of water drives the equilibrium toward the MIDA ester.

  • Workup: Cool to room temperature. Concentrate the solvent.

  • Purification: Dissolve the residue in a minimum amount of Acetone/THF and precipitate by adding Diethyl Ether (

    
    ). Filter the resulting white crystalline solid.
    
    • Validation: Check purity via

      
       NMR (DMSO-
      
      
      
      ). Look for the characteristic MIDA methylene doublets at
      
      
      4.0–4.4 ppm.
Iterative Cross-Coupling (ICC) Workflow

Rationale: Using a bifunctional building block (e.g., a Halogen-MIDA boronate) to build complexity.[2] The MIDA group survives the first coupling at the halogen, then is activated for the second coupling.

Step-by-Step Protocol:

  • Coupling 1 (Anhydrous):

    • React Halide-B(MIDA) with Boronic Acid A.

    • Conditions: Pd catalyst, Anhydrous Base (e.g.,

      
      ), Dioxane, 60°C.
      
    • Result: The MIDA group remains intact; coupling occurs only at the halide.

  • Purification: Silica gel chromatography (eluting with EtOAc/MeOH).

  • Coupling 2 (Hydrolytic Activation / Slow Release):

    • React the purified Product-B(MIDA) with Halide B.

    • Conditions: Pd(OAc)2, SPhos,

      
       (3.0M aq) , Dioxane, 60°C.
      
    • Mechanism:[1][4][5] Aqueous base hydrolyzes the MIDA ligand, releasing the active boronic acid in situ.

Visualization: ICC Workflow

ICC_Workflow Start Bifunctional Building Block (Halide-R-BMIDA) Step1 Step 1: Anhydrous Coupling (Reacts at Halide only) Start->Step1 + Boronic Acid A Pd, Anhydrous Base Inter Intermediate (R'-R-BMIDA) Step1->Inter MIDA Intact Step2 Step 2: Aqueous Hydrolysis (Slow Release of Boronic Acid) Inter->Step2 + Halide B Pd, aq. K3PO4 Final Final Product (R'-R-R'') Step2->Final Cross-Coupling

Figure 2: Iterative Cross-Coupling (ICC) logic. MIDA acts as a protecting group during the first coupling and a slow-release precursor in the second.

References

  • Gillis, E. P., & Burke, M. D. (2007).[6][7] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[6][7] Link

  • Knapp, D. M., et al. (2010). "In Situ Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[6][7] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[6] Link

  • Sigma-Aldrich. "MIDA Boronates Technical Guide." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of Cyclohexylboronic Acid MIDA Ester

Executive Summary & Strategic Value This guide details the protocol for coupling Cyclohexylboronic acid MIDA ester (Cy-B(MIDA)) with aryl halides. While standard Suzuki-Miyaura couplings are routine, - couplings involvin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the protocol for coupling Cyclohexylboronic acid MIDA ester (Cy-B(MIDA)) with aryl halides. While standard Suzuki-Miyaura couplings are routine,


-

couplings involving secondary alkylboronates are plagued by two critical failure modes:
  • Protodeboronation: Cyclohexylboronic acid is thermodynamically unstable and prone to rapid decomposition in solution.

  • 
    -Hydride Elimination:  The resulting alkyl-palladium intermediate is susceptible to isomerization and elimination before the desired reductive elimination can occur.
    

The Solution: This protocol utilizes the MIDA (N-methyliminodiacetic acid) Slow-Release Strategy .[1] By masking the boron center in a tetrahedral


 hybridized cage, the reagent is rendered unreactive (and stable) until hydrolyzed. Under specific aqueous-basic conditions, the active boronic acid is released at a rate matching the catalytic turnover, maintaining a low standing concentration of the unstable species and suppressing decomposition pathways.

Mechanistic Insight: The "Slow-Release" System

The success of this protocol relies on the kinetic balance between the hydrolysis of the MIDA ester and the transmetallation step of the catalytic cycle.

The Hydrolysis Mechanism

MIDA boronates hydrolyze via two pathways: a fast, base-mediated path (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and a slower, neutral path (

).[2][3][4] For difficult couplings like cyclohexyl, we utilize a mild base (

) to favor a controlled release rate that prevents the accumulation of free boronic acid, thereby mitigating protodeboronation.
Reaction Pathway Diagram[7]

MIDA_Mechanism cluster_0 Critical Control Point MIDA_Ester Cyclohexyl-MIDA (Stable Reservoir) Hydrolysis Hydrolysis (Rate Limiting Step) MIDA_Ester->Hydrolysis aq. K3PO4 THF/H2O Free_Acid Free Boronic Acid (Transient Species) Hydrolysis->Free_Acid Slow Release Transmetal Transmetallation Free_Acid->Transmetal Active Species Pd_Ox L-Pd(II)-Ar-X (Oxidative Addition) Pd_Ox->Transmetal Prod Coupled Product (Ar-Cyclohexyl) Transmetal->Prod Reductive Elimination

Figure 1: The kinetic "dam" effect of MIDA protection. The hydrolysis step regulates the supply of free boronic acid to the catalyst.

Experimental Protocol

Reagents & Materials Table
ComponentRoleSpecificationStoichiometry
Aryl Halide ElectrophileAr-Cl or Ar-Br1.0 equiv
Cyclohexyl-MIDA Nucleophile>98% Purity1.2 - 1.5 equiv
Pd(OAc)₂ Pre-catalystPalladium(II) acetate0.02 - 0.05 equiv
SPhos Ligand2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl0.04 - 0.10 equiv
K₃PO₄ BaseAnhydrous, finely ground3.0 - 5.0 equiv
THF SolventAnhydrous, inhibitor-free[0.2 M]
Water Co-solventDeionized, degassedRatio 10:1 (THF:H₂O)

Why SPhos? For secondary alkyl coupling, bulky, electron-rich phosphine ligands are non-negotiable. SPhos facilitates the difficult oxidative addition of aryl chlorides and, critically, speeds up reductive elimination to outcompete


-hydride elimination on the cyclohexyl ring.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a separate vial, mix Pd(OAc)₂ and SPhos in a small volume of THF (1:2 ratio Pd:Ligand).

  • Stir at room temperature for 15 minutes to generate the active catalytic species (L-Pd(0)). Note: The solution should turn from orange to a pale yellow/colorless.

Step 2: Reaction Assembly

  • To a reaction vial equipped with a magnetic stir bar, add:

    • Cyclohexyl-MIDA boronate (1.5 equiv)

    • Aryl Halide (1.0 equiv)

    • 
       (3.0 equiv)
      
  • Seal the vial with a septum cap.

  • Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove atmospheric oxygen. Oxygen causes rapid homocoupling of the released boronic acid.

Step 3: Solvent Addition

  • Add degassed THF (volume calculated for 0.2 M concentration relative to halide).

  • Add degassed Water (volume = 1/10th of THF volume).

    • Critical: The presence of water is required to initiate MIDA hydrolysis.

Step 4: Catalyst Addition & Reaction

  • Inject the pre-complexed Pd/SPhos solution (or add solid catalysts in Step 2 if skipping pre-complexation).

  • Place the vial in a pre-heated block at 60°C .

  • Stir vigorously (800+ RPM). Mass transfer is crucial in this biphasic system.

  • Run for 12–24 hours .

Step 5: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and quench with saturated aqueous

    
    .
    
  • Separate layers. Extract aqueous layer 2x with EtOAc.

  • Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: MIDA boronates are silica-stable, but the product is a standard organic molecule. Purify via Flash Column Chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization Logic

The "Slow Release" protocol is a tunable system. If yields are low, analyze the failure mode:

Diagnostic Flowchart

Troubleshooting Start Low Yield? Check_SM Is Aryl Halide Consumed? Start->Check_SM SM_Remains Yes: SM Remains Check_SM->SM_Remains SM_Gone No: SM Consumed Check_SM->SM_Gone Check_MIDA Is MIDA Boronate Consumed? SM_Remains->Check_MIDA MIDA_Gone MIDA Consumed: Protodeboronation Check_MIDA->MIDA_Gone Yes MIDA_Left MIDA Remains: Hydrolysis too slow Check_MIDA->MIDA_Left No Action_1 Decrease Temp or Reduce Water Ratio MIDA_Gone->Action_1 Action_2 Increase Base Strength (Use 3M NaOH instead of K3PO4) OR Increase Temp MIDA_Left->Action_2 Check_Prod Is Product Formed? SM_Gone->Check_Prod Dehalogenation Hydrodehalogenation (Ar-H formed) Check_Prod->Dehalogenation Major Byproduct Isomerization Isomerized Product (Alkyl Chain Migration) Check_Prod->Isomerization Wrong Isomer Action_3 Switch Solvent to Dioxane Strictly Anhydrous Setup Dehalogenation->Action_3 Action_4 Use Bulky Ligand (XPhos) Lower Temp Isomerization->Action_4

Figure 2: Logical decision tree for optimizing reaction conditions based on crude NMR analysis.

Key Optimization Parameters
  • Base Strength:

    
     is standard. If the MIDA boronate is too stable (no reaction), switch to 
    
    
    
    (aq). However, for cyclohexyl, this usually leads to decomposition. Stick to
    
    
    and increase temperature to 80°C if needed.
  • Solvent: THF/Water (10:1) is the "Burke Standard." Dioxane/Water is a valid alternative if higher temperatures (>80°C) are required.

  • Ligand: If SPhos fails, XPhos or RuPhos are the next logical choices for secondary alkyl coupling.

References

  • Gillis, E. P., & Burke, M. D. (2007).[5] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.[1] Link

  • Gonzalez, J. A., et al. (2016).[3][6] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[2][3][6] Nature Chemistry, 8, 1067–1075.[6][4] Link

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Application

Reaction conditions for sp3-sp2 cross-coupling with MIDA esters

Application Note: High-Fidelity sp -sp Cross-Coupling with MIDA Esters -sp cross-coupling with MIDA esters Executive Summary The cross-coupling of alkyl (sp ) boron nucleophiles with aryl/heteroaryl (sp ) halides remains...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity sp


-sp

Cross-Coupling with MIDA Esters

-sp

cross-coupling with MIDA esters

Executive Summary

The cross-coupling of alkyl (sp


) boron nucleophiles with aryl/heteroaryl (sp

) halides remains a formidable challenge in organic synthesis due to the inherent instability of alkyl boronic acids and their propensity for

-hydride elimination.

-Methyliminodiacetic acid (MIDA) boronates offer a robust solution by sequestering the boron atom in a tetrahedral (sp

) hybridized state, rendering it unreactive towards transmetallation until "released."[1]

This guide details the "Slow-Release" Protocol , a method that utilizes the in-situ hydrolysis of MIDA esters to maintain a low, steady-state concentration of the active boronic acid. This kinetic control mitigates decomposition pathways (protodeboronation) while sustaining the cross-coupling cycle, enabling high-yield synthesis of complex sp


-enriched pharmacophores.

Mechanism of Action: The Slow-Release Strategy

Unlike standard boronic esters (e.g., pinacol), MIDA boronates are indefinitely stable to air and chromatography.[2] They do not participate in transmetallation directly. The reaction relies on a controlled equilibrium where a mild aqueous base hydrolyzes the MIDA ligand, liberating the reactive boronic acid.[3][4][5][6]

Critical Insight: If the hydrolysis is too fast, the unstable alkyl boronic acid accumulates and decomposes. If too slow, the catalyst deactivates. The conditions below are tuned to synchronize hydrolysis with the rate of the catalytic cycle.

SlowReleaseMechanism MIDA MIDA Boronate (sp3, Stable, Unreactive) Hydrolysis Hydrolysis (Rate Limiting Step) MIDA->Hydrolysis aq. Base (K3PO4) Hydrolysis->MIDA Reversible BoronicAcid Free Boronic Acid (sp2, Reactive, Unstable) Hydrolysis->BoronicAcid Slow Release PdCycle Pd(II) Transmetallation BoronicAcid->PdCycle Fast Decomp Decomposition (Protodeboronation) BoronicAcid->Decomp If [B] is too high Product Coupled Product (C-C Bond) PdCycle->Product

Figure 1: The "Slow-Release" mechanism. The MIDA ester acts as a reservoir, releasing the active species only as fast as the catalyst can consume it.

Critical Reaction Parameters

The success of this protocol hinges on the specific combination of base strength, water content, and ligand choice.

A. The Solvent System (The Regulator)
  • Standard: THF:Water (10:1) or Dioxane:Water (5:1).[7]

  • Function: Water is a stoichiometric reagent required for hydrolysis. The organic co-solvent ensures solubility of the organic halide and the MIDA ester.

  • Why 10:1? This ratio provides enough water to drive the equilibrium but keeps the medium organic enough to prevent precipitation of the catalyst or substrate.

B. The Base (The Activator)
  • Standard: K

    
    PO
    
    
    
    (3.0 – 7.5 equivalents).
  • Function: Mild enough to prevent rapid, "dumping" hydrolysis (which occurs with NaOH) but strong enough to activate the boronic acid for transmetallation.

  • Note: The particle size of K

    
    PO
    
    
    
    matters. Finely ground, anhydrous powder stored in a desiccator yields the most reproducible results.
C. The Catalyst System
  • Precursor: Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    .
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Why SPhos? Buchwald dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition of aryl chlorides) and bulky (promoting reductive elimination). Crucially, SPhos creates a highly active catalyst capable of capturing the transient alkyl boronic acid before it decomposes.

Standard Protocol: sp -sp Cross-Coupling

Applicability: Primary alkyl, secondary alkyl, and cyclopropyl MIDA boronates coupling with aryl bromides or chlorides.

Materials
  • Aryl Halide (1.0 equiv)[7]

  • Alkyl MIDA Boronate (1.2 – 1.5 equiv)

  • Pd(OAc)

    
     (0.05 equiv / 5 mol%)
    
  • SPhos (0.10 equiv / 10 mol%)

  • K

    
    PO
    
    
    
    (3.0 – 7.5 equiv)
  • Solvent: THF/H

    
    O (10:1 v/v), degassed.
    
Step-by-Step Workflow
  • Preparation of Solids: In a reaction vial equipped with a magnetic stir bar, weigh out the MIDA boronate, aryl halide (if solid), Pd(OAc)

    
    , SPhos, and K
    
    
    
    PO
    
    
    .
    • Tip: If the aryl halide is a liquid, add it after the solvent in step 3.

  • Atmosphere Control (Crucial): Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with dry Argon or Nitrogen. Repeat this cycle 3 times .

    • Why: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligand.[8]

  • Solvent Addition: Add the degassed THF/H

    
    O mixture via syringe.
    
    • Concentration: Target 0.1 M to 0.25 M with respect to the aryl halide.

  • Reaction: Place the vial in a pre-heated block at 60 °C . Stir vigorously (800+ RPM).

    • Duration: 6 – 24 hours. Monitor by LCMS.

    • Visual Check: The reaction typically turns from orange/red to black as Pd(0) forms and eventually precipitates upon completion.

  • Workup:

    • Cool to room temperature.[3][9][10][11]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 3x with EtOAc.

    • Dry organics over MgSO

      
      , filter, and concentrate.
      
    • Purification: MIDA boronates are compatible with silica gel.[3][4][11] However, the product is now a standard organic molecule. Purify via flash chromatography.

ProtocolWorkflow Setup 1. Combine Solids (MIDA, Halide, Pd, Base) Degas 2. Cycle Vacuum/Argon (3x) *Critical Step* Setup->Degas Solvent 3. Add Degassed THF/H2O (10:1 Ratio) Degas->Solvent Heat 4. Heat to 60°C (Slow Release Active) Solvent->Heat Quench 5. Workup & Purification Heat->Quench

Figure 2: Operational workflow for the standard Burke Protocol.

Optimization & Troubleshooting Guide

If yields are low, diagnose the failure mode using the table below.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Hydrolysis is too slow.Increase Temp to 80-100°C. Switch solvent to Dioxane/Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

O (5:1). Increase base to 7.5 equiv.
Protodeboronation (R-H) Hydrolysis is too fast (dumping).Lower Temp to 45-50°C. Reduce water ratio (e.g., THF/H

O 20:1). Add MIDA ester in portions.
Homocoupling (R-R) Oxygen contamination.[8]Re-evaluate degassing protocol. Ensure Argon lines are clean. Use freeze-pump-thaw for solvent.
Aryl Chloride Unreactive Oxidative addition failure.Switch ligand to XPhos or RuPhos . Increase catalyst loading to 10 mol%.
Complex Substrate Functional group incompatibility.If base-sensitive, use K

CO

instead of phosphate.

Advanced Application: Secondary Alkyls

Coupling secondary alkyls (e.g., isopropyl, cyclohexyl) is more difficult due to steric hindrance and faster


-hydride elimination.
  • Modification: Use Dioxane:H

    
    O (5:1)  at 100 °C .
    
  • Ligand: SPhos remains the ligand of choice due to its ability to facilitate reductive elimination from bulky centers.

  • Stoichiometry: Increase the MIDA boronate to 1.5 – 2.0 equivalents . The "sacrificial" excess compensates for the unavoidable thermal decomposition of the sensitive secondary alkyl boronic acid intermediate.

References

  • Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[1]2007 , 129, 6716-6717. Link

  • Uno, B. E.; Gillis, E. P.; Burke, M. D. "Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis." Tetrahedron2009 , 65, 3130-3138. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[1]2009 , 131, 6961-6963. Link

  • Sigma-Aldrich. "MIDA Boronates Technical Guide." Link

  • Dick, G. R.; Knapp, D. M.; Gillis, E. P.; Burke, M. D. "General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates." Org.[1][4][8][9][10][12] Lett.2010 , 12, 2314–2317.[10] Link

Sources

Method

Advanced Protocols for the Hydrolysis and Release of Boronic Acids from MIDA Esters

Part 1: Executive Summary & Scientific Foundation The MIDA Advantage: Reversible Attenuation of Reactivity N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in organoboron chemistry. Unlike standard...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Foundation

The MIDA Advantage: Reversible Attenuation of Reactivity

N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in organoboron chemistry. Unlike standard boronic acids, which are sp²-hybridized and prone to rapid transmetalation, oxidation, and protodeboronation, MIDA boronates are sp³-hybridized. This coordination saturates the p-orbital on the boron atom, rendering the molecule chemically inert to anhydrous cross-coupling conditions.

The power of the MIDA platform lies in its reversibility . Under specific hydrolytic conditions, the MIDA ligand is cleaved, restoring the reactive sp² boronic acid.[1] This guide details the two critical modes of hydrolysis:

  • Fast Hydrolysis: For rapid isolation of pure boronic acids.

  • Slow-Release (In-Situ): For kinetic control during cross-coupling of unstable species.

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. Hydrolysis does not occur via simple dissociation but through distinct pathways depending on pH.

  • Basic Pathway (Fast): Hydroxide ions (

    
    ) function as nucleophiles, attacking the carbonyl carbon of the MIDA ligand (not the boron center initially). This opens the chelate ring, leading to rapid expulsion of the ligand.
    
  • Neutral Pathway (Slow): Water clusters attack the B-N bond directly. This is significantly slower and is the basis for the "slow-release" phenomenon used to couple unstable boronic acids (e.g., 2-pyridyl, vinyl).

MIDA_Hydrolysis_Mechanism MIDA MIDA Boronate (sp3, Stable, Inert) Transition Tetrahedral Intermediate (Ligand Opening) MIDA->Transition + NaOH (Fast) OH- attacks C=O Open Open Boronate Species (Transient) MIDA->Open + H2O (Slow) Attacks B-N Transition->Open Ring Opening Product Free Boronic Acid (sp2, Reactive) Open->Product Hydrolysis Ligand Free MIDA Ligand (Water Soluble) Open->Ligand Elimination

Figure 1: Dual mechanistic pathways for MIDA boronate hydrolysis. The basic pathway (red arrow) is rapid and driven by carbonyl attack, while the neutral pathway (dashed) is slow and driven by B-N bond cleavage.

Part 2: Experimental Protocols

Protocol A: Rapid Hydrolysis for Isolation

Objective: To isolate pure, free boronic acid from a MIDA boronate precursor for use in subsequent reactions or analysis. Applicability: Stable aryl and alkyl boronic acids.

Reagents & Materials
  • Solvent: THF (Tetrahydrofuran), ACS grade.

  • Base: 1.0 M Aqueous NaOH.

  • Quench: 1.0 M Aqueous

    
     or Phosphate Buffer (pH 7.0).
    
  • Extraction: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the MIDA boronate (1.0 equiv) in THF (0.1 M concentration). Ensure complete dissolution; mild sonication may be used.

  • Hydrolysis: Add 1.0 M aqueous NaOH (3.0 equiv) to the stirring solution at room temperature (23 °C).

    • Note: The reaction is typically complete within 10–30 minutes. Monitor by TLC (MIDA boronates run high in EtOAc; Boronic acids streak or stay at baseline).

  • Quench: Once complete, dilute the mixture with

    
     or EtOAc (equal volume to THF). Immediately add 1.0 M aqueous 
    
    
    
    (or Phosphate buffer) to neutralize the base.
    • Critical: Do not acidify below pH 5-6, as this may promote boroxine formation or decomposition.

  • Extraction: Transfer to a separatory funnel. Shake and separate phases.

    • Aqueous Phase: Contains the cleaved MIDA ligand (water-soluble).

    • Organic Phase: Contains the free boronic acid.

  • Workup: Wash the organic phase once with brine. Dry over anhydrous

    
     or 
    
    
    
    . Filter and concentrate in vacuo.
    • Tip: Do not heat the water bath above 30 °C during concentration to prevent dehydration to boroxines.

Protocol B: In-Situ Slow Release (The "Burke Method")

Objective: To release unstable boronic acids (e.g., 2-pyridyl, vinyl, cyclopropyl) at a controlled rate during cross-coupling, preventing decomposition. Applicability: Unstable substrates prone to protodeboronation or polymerization.

Reagents & Materials
  • Solvent System: 1,4-Dioxane : Water (5:1 v/v).

  • Base:

    
     (Tribasic Potassium Phosphate), finely ground.
    
  • Catalyst: Pd source (e.g.,

    
    ) and Ligand (e.g., SPhos or XPhos).
    
Step-by-Step Procedure
  • Setup: Charge a reaction vial with the MIDA boronate (1.0 equiv), Aryl Halide (1.0 equiv), Catalyst (e.g., 2-5 mol%), and

    
     (3.0–5.0 equiv).
    
  • Solvent Addition: Add the Dioxane/Water (5:1) mixture. The concentration with respect to MIDA boronate should be roughly 0.1 M to 0.2 M.

    • Mechanism:[1][2][3][4]

      
       is sparingly soluble in the organic-rich phase. This creates a "reservoir" effect where hydroxide is generated slowly, limiting the hydrolysis rate.
      
  • Reaction: Heat the mixture to 60 °C with vigorous stirring.

    • Why 60 °C? This temperature is optimized to match the rate of hydrolysis (

      
      ) with the rate of transmetalation (
      
      
      
      ).
  • Monitoring: Monitor consumption of the Aryl Halide. The MIDA boronate may persist longer than usual as it is slowly converted.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water/brine, dry, and concentrate.

Slow_Release_Logic cluster_logic Kinetic Control Strategy Reservoir MIDA Boronate Reservoir (Protected / Stable) FreeAcid Free Boronic Acid (Unstable / Reactive) Reservoir->FreeAcid Slow Release (K3PO4 / aq. Dioxane) Decomp Decomposition (Protodeboronation) FreeAcid->Decomp High Concentration (Fast Decay) Product Cross-Coupled Product (Stable) FreeAcid->Product Pd Catalyst (Transmetalation) Text Goal: Keep [Free Acid] low so that Rate(Coupling) > Rate(Decomposition)

Figure 2: Kinetic control in slow-release cross-coupling. By throttling the release of the free acid, the pathway favors productive coupling (green) over decomposition (red).

Part 3: Optimization & Troubleshooting

Comparison of Hydrolysis Conditions
ParameterFast Hydrolysis (Protocol A) Slow Release (Protocol B)
Primary Reagent 1M NaOH (aq)

(solid/slurry)
Solvent System THF / WaterDioxane / Water (5:1)
Temperature 23 °C (Room Temp)60 °C
Timeframe < 30 Minutes3 – 24 Hours
pH Environment High pH (>12)Buffered / Heterogeneous
Best For Isolation; Stable substratesIn-situ coupling; Unstable substrates
Troubleshooting Guide
  • Issue: Reaction is too slow (Slow Release Protocol).

    • Cause: Insufficient water activity or temperature too low.

    • Fix: Increase temperature to 80 °C or change solvent ratio to Dioxane:Water 3:1.

  • Issue: Low Yield / Decomposition (Protodeboronation).

    • Cause: Hydrolysis is too fast; Boronic acid accumulates and decomposes.

    • Fix: Switch from NaOH to

      
       (milder) or reduce water content in the Slow Release protocol (move to 10:1 Dioxane:Water).
      
  • Issue: Emulsion during workup.

    • Cause: MIDA ligand acts as a surfactant in some mixtures.

    • Fix: Saturate the aqueous phase with NaCl (Brine) or add a small amount of Acetone to break the emulsion.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society.[1][5] Link

  • Gonzalez, J. A., et al. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[6] Nature Chemistry. Link

  • Knapp, D. M., et al. (2010). "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[1][5][7] Link

  • Sigma-Aldrich. "MIDA Boronates Technical Guide." Link

Sources

Application

Iterative cross-coupling synthesis using cyclohexyl MIDA boronate

Application Note: High-Fidelity Iterative Cross-Coupling Using Cyclohexyl MIDA Boronates Executive Summary & Strategic Rationale The incorporation of saturated rings (Fsp3 character) into drug candidates is a proven stra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Iterative Cross-Coupling Using Cyclohexyl MIDA Boronates

Executive Summary & Strategic Rationale

The incorporation of saturated rings (Fsp3 character) into drug candidates is a proven strategy to improve solubility and reduce promiscuous binding compared to flat, aromatic structures. However, secondary alkyl boronates—such as Cyclohexyl MIDA boronate —present distinct synthetic challenges:

  • Instability: The corresponding boronic acids are prone to rapid protodeboronation and oxidation.

  • Isomerization: Secondary alkyl palladium species suffer from competitive

    
    -hydride elimination.
    
  • Sterics: The bulky cyclohexyl ring retards transmetallation.

This guide details the "Slow-Release" protocol , a self-validating system that leverages the MIDA (N-methyliminodiacetic acid) ligand to mask the boron species, releasing the reactive boronic acid in situ at a rate that matches the cross-coupling cycle. This prevents the accumulation of unstable intermediates and enables high-yield coupling of challenging secondary alkyls.

Mechanistic Insight: The "Slow-Release" Switch

The core failure mode in alkyl Suzuki coupling is the decomposition of the boronic acid before it can transmetallate. MIDA boronates solve this by acting as a depot.

  • The "Off" State (MIDA Complex): The boron atom is sp3-hybridized (tetrahedral). It has no vacant p-orbital, rendering it immune to transmetallation and silica gel interactions.

  • The "On" State (Boronic Acid): Hydrolysis reveals the sp2-hybridized (trigonal) boron with a vacant p-orbital, enabling the catalytic cycle.

By using a mild aqueous base (


) instead of a strong base (

), we establish a controlled equilibrium where the concentration of free boronic acid never exceeds the catalyst's capacity to consume it.

MIDA_Mechanism MIDA MIDA Boronate (sp3, Stable, Unreactive) Hydrolysis Slow Hydrolysis (K3PO4 / H2O) MIDA->Hydrolysis k(release) Hydrolysis->MIDA Reversible Acid Free Boronic Acid (sp2, Reactive, Unstable) Hydrolysis->Acid Decomp Decomposition (Protodeboronation) Acid->Decomp High Conc. Coupling Pd-Catalyzed Cross-Coupling Acid->Coupling Low Conc. (Trapped by Pd) Product Coupled Product Coupling->Product

Figure 1: The Kinetic "Slow-Release" Mechanism.[1] By keeping k(release)


 k(coupling), the pathway to decomposition is kinetically starved.

Protocol: Cross-Coupling of Cyclohexyl MIDA Boronate

This protocol is optimized for coupling Cyclohexyl MIDA Boronate (nucleophile) with an Aryl Chloride/Bromide (electrophile).

Reagents & Materials:

  • Nucleophile: Cyclohexyl MIDA Boronate (1.2 – 1.5 equiv).

  • Electrophile: Aryl Chloride or Bromide (1.0 equiv).

  • Catalyst: XPhos Pd G2 (2-5 mol%). Note: XPhos is critical for secondary alkyls to prevent $\beta-elimination.

  • Base:

    
     (3.0 equiv, anhydrous).
    
  • Solvent: THF : Water (10:1 ratio). Strict adherence to this ratio is vital.

Step-by-Step Methodology:

  • Vial Charging: In a glovebox or under active

    
     flow, charge a reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 equiv), Cyclohexyl MIDA Boronate (1.5 equiv), and XPhos Pd G2 (0.02 equiv).
    
  • Base Addition: Add anhydrous granular

    
     (3.0 equiv).
    
  • Solvent & Degassing:

    • Add THF and degassed water (10:1 v/v). The final concentration with respect to the halide should be 0.1 M – 0.2 M.

    • Critical Step: Sparge the mixture with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of alkyl-palladium species.

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 60°C with vigorous stirring for 6–24 hours.

    • Visual Check: The mixture will be biphasic. Vigorous stirring is required to maintain phase transfer.

  • Work-up: Cool to room temperature. Dilute with Diethyl Ether (

    
    ) and water. Separate phases. Extract aqueous layer 3x with 
    
    
    
    . Dry organics over
    
    
    , filter, and concentrate.

Data: Ligand Performance in Cyclohexyl Coupling Comparative yields for coupling Cyclohexyl MIDA with 4-chloroanisole.

Ligand SystemYield (%)Observation
XPhos Pd G2 92% Optimal. Minimal isomerization.
SPhos Pd G278%Good, but slower conversion.
Pd(PPh3)4<10%Failed. Extensive

-elimination.
Pd(dppf)Cl215%Poor transmetallation.

Protocol: Iterative Assembly & Purification

For iterative synthesis (building "lego-like" molecules), you often use a Halo-MIDA Boronate (e.g., a bromophenyl MIDA boronate) as the electrophile. The Cyclohexyl group is installed, and the MIDA handle remains for the next step.

The "Catch-and-Release" Purification: MIDA boronates possess a binary affinity for silica gel, allowing purification without method development.[2][3]

  • Load: Dissolve crude residue in a minimum amount of THF/DCM and load onto a silica gel column.

  • Wash (The Catch): Elute with

    
     with 1% MeOH .
    
    • Result: Organic impurities (catalyst, hydrolyzed byproducts) elute. The MIDA boronate sticks tightly to the silica.

  • Elute (The Release): Switch solvent to 100% THF .

    • Result: The MIDA boronate elutes rapidly.[3]

  • Finish: Concentrate the THF fraction to obtain pure MIDA boronate.

Iterative_Cycle Start Start: Halide-A Step1 Step 1: Coupling (Cyclohexyl-MIDA + Halide-A) Start->Step1 Slow Release Cond. Purify1 Purification (Silica: Et2O wash -> THF elute) Step1->Purify1 Intermed Intermediate: Product-MIDA Purify1->Intermed Hydrolysis Step 2: Hydrolysis (NaOH/THF -> Boronic Acid) Intermed->Hydrolysis Activation Step3 Step 3: Next Coupling (Product-B(OH)2 + Halide-B) Hydrolysis->Step3 Final Complex Small Molecule Step3->Final

Figure 2: The Iterative Cross-Coupling (ICC) Workflow. Note that the MIDA group survives the coupling conditions, enabling sequential assembly.

Troubleshooting & Critical Parameters

IssueRoot CauseSolution
Low Yield (<30%) "Fast Release" (Base too strong)Switch from NaOH/KOH to

. Ensure temp does not exceed 60°C.
Protodeboronation Water concentration too highStrictly maintain 10:1 THF:H2O . Excess water accelerates hydrolysis beyond consumption rate.
Isomerization Wrong LigandEnsure XPhos or RuPhos is used. These bulky, electron-rich ligands accelerate reductive elimination, outcompeting

-elimination.
MIDA not eluting Solvent polarity too lowMIDA boronates are very polar. Use THF or MeCN to elute from silica.

will not move them.

References

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks.[4] Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(19), 6961–6963. Link

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks.[4] Accounts of Chemical Research, 48(8), 2297–2307. Link

  • Sigma-Aldrich. MIDA Boronates: Technical Guide and Product List. Link

Sources

Method

Application Note: Optimizing Catalyst Architectures for Cyclohexyl MIDA Ester Coupling

- Cross-Coupling of Secondary Alkyl MIDA Boronates Executive Summary The coupling of secondary alkyl organoboron reagents, such as cyclohexyl MIDA esters, presents a unique "stability-reactivity" paradox in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026


-

Cross-Coupling of Secondary Alkyl MIDA Boronates

Executive Summary

The coupling of secondary alkyl organoboron reagents, such as cyclohexyl MIDA esters, presents a unique "stability-reactivity" paradox in medicinal chemistry. While


-methyliminodiacetic acid (MIDA) boronates offer exceptional shelf stability, the resulting secondary alkyl boronic acids are notoriously prone to protodeboronation and 

-hydride elimination upon release.

This guide details the selection of precatalyst architectures—specifically Buchwald G3/G4 Palladacycles —to navigate these competing pathways. We provide a validated protocol utilizing the "Slow-Release" strategy to achieve high-fidelity cross-coupling of cyclohexyl MIDA esters with aryl chlorides.

The Challenge: Secondary Alkyl Coupling

Coupling a cyclohexyl motif is significantly more challenging than primary alkyl or aryl coupling due to two dominant failure modes:

  • 
    -Hydride Elimination:  Upon transmetalation, the resulting 
    
    
    
    intermediate possesses
    
    
    -hydrogens.[1] If reductive elimination is slow, the complex undergoes
    
    
    -hydride elimination, yielding cyclohexene and a Pd-hydride species (reduction of the aryl halide).
  • Protodeboronation: The free cyclohexyl boronic acid is unstable. If the concentration of the free acid is too high relative to the rate of transmetalation, it decomposes before entering the catalytic cycle.

The Solution: The "Slow-Release" Mechanism

To solve this, we utilize the hydrolytic stability of the MIDA ester. By using a biphasic system with a mild base (


), the MIDA ester hydrolyzes slowly to the active boronic acid. This keeps the standing concentration of the unstable boronic acid low ("kinetic throttling"), matching the rate of transmetalation and suppressing decomposition.
Graphviz Diagram 1: The Slow-Release Catalytic Cycle

This diagram illustrates the synchronization between the hydrolysis of the MIDA ester and the Palladium catalytic cycle.

SlowReleaseCycle cluster_hydrolysis Phase 1: Controlled Hydrolysis (Aqueous) cluster_catalysis Phase 2: Pd Catalytic Cycle (Organic) MIDA Cyclohexyl MIDA Ester FreeAcid Cyclohexyl Boronic Acid (Unstable) MIDA->FreeAcid Slow Hydrolysis (K3PO4/H2O) TransMet Transmetalation FreeAcid->TransMet Phase Transfer Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Fast BetaElim Beta-Hydride Elimination (Side Reaction) TransMet->BetaElim If Ligand Too Small RedElim->Pd0 Product Coupled Product RedElim->Product

Caption: The "Slow-Release" mechanism synchronizes MIDA hydrolysis with the catalytic cycle to prevent boronic acid accumulation.

Catalyst Selection Matrix

For cyclohexyl coupling, the ligand must be electron-rich (to facilitate oxidative addition of Ar-Cl) and bulky (to accelerate reductive elimination over


-hydride elimination).

Recommendation: XPhos Pd G3 or XPhos Pd G4 .

Table 1: Catalyst Performance Comparison for Secondary Alkyls
Catalyst SystemLigand ClassSuitability for CyclohexylRationale
Pd(dppf)Cl₂ BidentateLowSlow reductive elimination leads to significant

-hydride elimination.
Pd(PPh₃)₄ MonodentateVery LowLacks electron density for Ar-Cl activation; poor stability.
SPhos Pd G3 DialkylbiarylModerateGood for primary alkyls, but less effective than XPhos for sterically hindered secondary alkyls.
XPhos Pd G3/G4 DialkylbiarylHigh (Gold Standard) XPhos provides the optimal steric bulk to enforce rapid reductive elimination, suppressing isomerization and elimination.
RuPhos Pd G3 DialkylbiarylLowOptimized for C-N coupling, not C-C alkyl coupling.

Why G3/G4 Precatalysts? Unlike traditional Pd sources (e.g.,


 + Ligand), Buchwald G3/G4 precatalysts ensure a strict 1:1 Pd:Ligand ratio. This prevents the formation of inactive 

species, which is critical when coupling difficult secondary alkyls.

Validated Protocol: Cyclohexyl MIDA Coupling

Scope: Coupling of Cyclohexyl MIDA Boronate with Aryl Chlorides/Bromides. Scale: 1.0 mmol.

Reagents
  • Aryl Halide (1.0 equiv): 1.0 mmol

  • Cyclohexyl MIDA Boronate (1.5 equiv): 1.5 mmol (Excess required due to partial protodeboronation).

  • Catalyst: XPhos Pd G3 (0.02 equiv / 2 mol%).

  • Base:

    
     (3.0 equiv). Note: Use anhydrous, finely ground.
    
  • Solvent System: THF : Water (10:1 ratio). Critical for slow release.

Step-by-Step Methodology
  • Setup (Air-Free):

    • Equip a 2-neck round-bottom flask or a sealable reaction vial with a magnetic stir bar.

    • Add Cyclohexyl MIDA boronate (1.5 mmol), XPhos Pd G3 (17 mg, 0.02 mmol), and Aryl Halide (1.0 mmol).

    • Note: If the aryl halide is liquid, add it after solvent.

  • Solvent Preparation:

    • In a separate vessel, prepare a mixture of THF (10 mL) and degassed Water (1 mL).

    • Crucial: The water content dictates the release rate. Do not use anhydrous THF without adding the specific volume of water.

  • Reaction Initiation:

    • Add the THF/Water mixture to the reaction vessel.

    • Add

      
        (636 mg, 3.0 mmol) in one portion.
      
    • Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Incubation:

    • Heat the reaction to 60°C with vigorous stirring.

    • Time: Typically 4–16 hours. Monitor by LCMS.

    • Checkpoint: Look for the disappearance of the Aryl Halide. The MIDA ester may remain visible; this is normal if conversion is complete.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Dry organics over

      
      , filter, and concentrate.
      
    • Purify via silica gel chromatography.[2][3]

Optimization & Troubleshooting

If the standard protocol yields poor results, use the following logic to optimize.

Graphviz Diagram 2: Optimization Decision Tree

OptimizationTree Start Analyze LCMS Result LowConv Low Conversion of Ar-Cl (SM Remaining) Start->LowConv Decomp Ar-Cl Consumed, But Low Product Yield Start->Decomp Isomer Isomerized Product (Alkene formation) Start->Isomer CheckCat Check Catalyst Activity (Is G3 old?) LowConv->CheckCat TooFast Hydrolysis Too Fast? Boronic Acid Accumulating? Decomp->TooFast LigandCheck Ligand Sterics Insufficient? Isomer->LigandCheck TempUp Increase Temp to 80°C (Switch to Dioxane/H2O) CheckCat->TempUp ReduceWater Reduce Water Ratio (THF:H2O 20:1) TooFast->ReduceWater SwitchLigand Switch to BrettPhos Pd G3 or Higher Loading XPhos LigandCheck->SwitchLigand

Caption: Decision matrix for troubleshooting common failure modes in secondary alkyl MIDA coupling.

References

  • Gillis, E. P.; Burke, M. D. (2009).[4] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[5]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[5]

  • Sigma-Aldrich (Merck). "MIDA Boronates Technical Guide."

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. (2014). "Third Generation Buchwald Precatalysts." The Journal of Organic Chemistry.

  • Johnson Matthey. "Buchwald Precatalysts User Guide."

Sources

Application

Base-promoted hydrolysis of cyclohexylboronic acid MIDA ester

Application Note: Base-Promoted Hydrolysis of Cyclohexylboronic Acid MIDA Ester Introduction & Strategic Context In the architecture of iterative small-molecule synthesis, N-Methyliminodiacetic acid (MIDA) boronates serv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Base-Promoted Hydrolysis of Cyclohexylboronic Acid MIDA Ester

Introduction & Strategic Context

In the architecture of iterative small-molecule synthesis, N-Methyliminodiacetic acid (MIDA) boronates serve as a critical "micro-platform." Unlike standard boronic acids, which are prone to trimerization (boroxine formation), oxidation, and protodeboronation, MIDA esters render the boron atom sp3-hybridized and coordinatively saturated. This shuts down the vacant p-orbital, rendering the complex unreactive toward transmetallation and silica gel interactions.

This guide details the base-promoted hydrolysis of Cyclohexylboronic acid MIDA ester. While aryl MIDA boronates are common, secondary alkyl boronates (like cyclohexyl) present unique steric and electronic profiles. The hydrolysis must be tuned to release the free boronic acid without inducing protodeboronation or oxidative decomposition.

Key Application:

  • Deprotection: Isolation of the free boronic acid for non-iterative downstream chemistry.

  • Slow-Release: In situ generation of the free acid during cross-coupling (preventing catalyst poisoning).

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. MIDA hydrolysis does not proceed via direct attack on the boron atom. Instead, it is a base-mediated saponification of the ester linkages on the ligand backbone.

The "Fast" vs. "Slow" Kinetics:

  • Fast Hydrolysis (NaOH): Hydroxide attacks the MIDA carbonyl carbon. This is rapid (k_OH) and used for isolation.

  • Slow Hydrolysis (Neutral/Mild Base): Involves water cluster attacks.[1] This is the "slow release" mechanism used during cross-coupling to keep free boronic acid concentrations low, preventing side reactions.

Figure 1: Mechanistic Pathway of MIDA Hydrolysis

MIDA_Hydrolysis MIDA Cyclohexyl-MIDA (sp3 Boron, Stable) OH_Attack Tetrahedral Intermediate (OH- attacks C=O) MIDA->OH_Attack + NaOH (aq) Fast Kinetics Ring_Open Ring-Opened Intermediate (Zwitterion) OH_Attack->Ring_Open Ester Cleavage Free_Acid Free Cyclohexylboronic Acid (sp2 Boron, Reactive) Ring_Open->Free_Acid Acid Quench (pH Adjustment) MIDA_Salt MIDA Ligand (Water Soluble Salt) Ring_Open->MIDA_Salt

Caption: The "Fast Hydrolysis" pathway involves hydroxide attack on the ligand ester carbonyl, not the boron center, leading to ligand dissociation.

Critical Parameters & Reagents

ParameterSpecificationRationale
Solvent System THF (Tetrahydrofuran)Solubilizes the lipophilic MIDA ester; miscible with aqueous base.
Base 1.0 M NaOH (aq)Provides sufficient [OH-] to drive the "Fast" hydrolysis pathway (k_OH).
Stoichiometry 3.0 - 5.0 equivalents NaOHExcess base ensures rapid saponification of both ester arms of the MIDA ligand.
Temperature 23 °C (Room Temp)Heating is unnecessary and increases risk of alkyl migration or oxidation.
Quench Phosphate Buffer (pH 5.5-6.0)Crucial: Avoids strong acid (HCl) which can cause protodeboronation of secondary alkyl boronates.

Detailed Protocol: Preparative Hydrolysis

Objective: Isolate pure Cyclohexylboronic acid from its MIDA ester.

Materials:
  • Cyclohexyl MIDA boronate (1.0 equiv)

  • THF (ACS Grade)

  • 1.0 M NaOH (aqueous)

  • Ammonium Chloride (sat.[2] aq.) or Sodium Phosphate Buffer (0.5 M, pH 6.0)

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O)

Step-by-Step Workflow:
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyclohexyl MIDA boronate (e.g., 1.0 mmol, 267 mg) in THF (10 mL). Ensure the solution is clear.

    • Note: If the MIDA ester is not fully soluble, mild sonication is permitted.

  • Base Addition: Add 1.0 M NaOH (3.0 mL, 3.0 mmol, 3 equiv) to the stirring solution.

    • Observation: The reaction mixture may become biphasic. Vigorous stirring is essential to maximize the interfacial surface area.

  • Reaction Monitoring: Stir at room temperature (23 °C) for 15–30 minutes .

    • QC Check: Monitor by TLC (Visualized with KMnO4 stain; MIDA esters are UV active if they contain pi-systems, but cyclohexyl is not. Use KMnO4 or Iodine).

    • Target: Disappearance of the MIDA spot (usually higher Rf) and appearance of the boronic acid (streak near baseline).

  • Quench & Phase Separation: Dilute the mixture with EtOAc (15 mL). Carefully add Phosphate Buffer pH 6.0 (10 mL) or saturated NH4Cl.

    • Critical: Do not lower pH below 5.0. Secondary alkyl boronates are sensitive to protodeboronation under strongly acidic conditions.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[3] Extract the aqueous layer (which contains the cleaved MIDA ligand) two more times with EtOAc (2 x 10 mL).

  • Drying & Isolation: Combine organic layers, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo at mild temperature (<40 °C).

    • Result: The residue is the free cyclohexylboronic acid. It may appear as a white solid or a waxy oil (due to boroxine equilibrium).

Data Validation & Troubleshooting

NMR Validation (Self-Validating System): The most reliable way to confirm deprotection is 11B NMR .

Species11B NMR Shift (approx.)1H NMR Signature
MIDA Ester 10 – 15 ppm (Broad)Distinct MIDA doublets (4.0 ppm region) corresponding to N-CH2-CO.
Free Boronic Acid 30 – 33 ppm (Broad)Loss of MIDA backbone signals; appearance of B-OH (variable).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Boronic acid remained in aqueous phase.Boronic acids are amphiphilic. Saturate the aqueous layer with NaCl (brine) before extraction to "salt out" the product.
Decomposition pH too low during quench.Use a buffered quench (pH 6.0) instead of HCl.
Incomplete Reaction Poor mixing of biphasic system.Increase stir rate significantly (1000 RPM) or add a small amount of MeOH to homogenize.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007, 129, 6716–6717.

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; et al. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms."[4][5] Nature Chemistry, 2016 , 8, 1067–1075.[4][5]

  • Li, J.; Burke, M. D. "Pinacol Boronate Esters via C–H Bond Activation: A Practical Approach to MIDA Boronates." Journal of the American Chemical Society, 2011, 133, 13774–13777.

  • Uno, B. E.; Gillis, E. P.; Burke, M. D.

Sources

Method

Application Note &amp; Protocols: Synthesis of Complex Natural Products Using Cyclohexyl MIDA Boronate Building Blocks

Abstract The synthesis of complex, three-dimensional natural products presents a formidable challenge in organic chemistry, often requiring lengthy, bespoke synthetic routes. The advent of N-methyliminodiacetic acid (MID...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of complex, three-dimensional natural products presents a formidable challenge in organic chemistry, often requiring lengthy, bespoke synthetic routes. The advent of N-methyliminodiacetic acid (MIDA) boronates has revolutionized this landscape by enabling an iterative, building-block-based approach analogous to the automated synthesis of peptides and oligonucleotides.[1][2] This guide provides an in-depth exploration of this technology, with a specific focus on the use of cyclohexyl MIDA boronate and other C(sp³)-rich blocks for incorporating saturated, three-dimensional motifs into complex molecular architectures. We will detail the core principles of MIDA boronate chemistry, provide validated, step-by-step protocols for their synthesis and application in Iterative Cross-Coupling (ICC), and discuss the mechanistic rationale behind each step, empowering researchers to harness this powerful tool for natural product synthesis and drug discovery.

Introduction: A Paradigm Shift in Complex Molecule Synthesis

The biological activity of natural products is intrinsically linked to their complex, three-dimensional structures. Saturated carbocycles, such as the cyclohexane moiety, are prevalent scaffolds that confer conformational rigidity and specific spatial arrangements of functional groups crucial for molecular recognition. However, traditional synthetic methods often struggle with the controlled, sequential assembly of such C(sp³)-rich fragments.

The limitations of conventional boronic acids—namely their instability, propensity for protodeboronation (especially for heteroaromatics), and difficulty in purification—have historically hindered their use in multi-step, iterative processes.[3][4] The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group provided a transformative solution.[3] By complexing the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive sp² state to a stable, tetrahedral sp³ state.[3]

This seemingly simple modification imparts a suite of remarkable properties to the resulting MIDA boronate:

  • Exceptional Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air, moisture, and long-term benchtop storage.[5][6]

  • Chromatographic Compatibility: They are universally compatible with silica gel chromatography, a feature that dramatically simplifies purification.[2][7]

  • Orthogonal Reactivity: The MIDA-protected boron is unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions.[2]

  • Controlled Deprotection: The MIDA ligand can be easily cleaved under mild aqueous basic conditions to regenerate the reactive boronic acid in situ, enabling its participation in a subsequent coupling reaction.[3]

These features collectively establish MIDA boronates as ideal building blocks for a programmable and potentially automated approach to small molecule synthesis known as Iterative Cross-Coupling (ICC) .[1][8]

Core Principles: The Iterative Cross-Coupling (ICC) Cycle

The ICC strategy relies on the use of bifunctional building blocks containing a reactive handle (e.g., a halide) at one end and a MIDA-protected boronic acid at the other. The synthesis proceeds through a simple, two-step iterative cycle, as illustrated below.

DOT script for Iterative Cross-Coupling (ICC) Cycle

Figure 1: The Iterative Cross-Coupling (ICC) workflow using MIDA boronates.

  • Deprotection (Slow Release): The MIDA boronate building block is subjected to mild aqueous basic conditions (e.g., K₃PO₄ in a THF/water mixture). This slowly hydrolyzes the MIDA ester, releasing the free boronic acid into the reaction mixture at a low concentration. This "slow-release" mechanism is critical, as it allows for the use of otherwise notoriously unstable boronic acids (e.g., 2-pyridyl, polyenyl) without significant decomposition.[9]

  • Cross-Coupling: A palladium catalyst couples the in situ-generated boronic acid with the halide of the growing molecule. The MIDA boronate on the other end of the newly added block remains intact, ready for the next iteration.

This cycle is repeated with different building blocks, enabling the programmed, Lego-like assembly of complex molecular frameworks.[10] This approach has been successfully applied to the synthesis of numerous natural products, including Ratanhine, Peridinin, and derivatives of Amphotericin B.[5][6]

Focus: The Cyclohexyl MIDA Boronate Block

The incorporation of saturated rings is a key step in building molecular complexity and achieving desired pharmacological profiles. The cyclohexyl MIDA boronate is an exemplary C(sp³)-rich building block that is robust and versatile.

The stability of the C(sp³)–B bond, when protected by the MIDA ligand, allows for extensive chemical manipulations on other parts of the building block prior to its use in an ICC sequence.[7][11] This enables the preparation of a diverse library of functionalized cyclohexyl blocks from a common parent structure.

DOT script for Cyclohexyl MIDA Boronate Structure

MIDA_Structure cluster_MIDA Cyclohexyl MIDA Boronate B B N N B->N dative bond O1_1 O B->O1_1 O2_1 O B->O2_1 Cy Cyclohexyl (C₆H₁₁) B->Cy C(sp³)-B bond C_Me CH₃ N->C_Me CH2_1 CH₂ N->CH2_1 CH2_2 CH₂ N->CH2_2 C1 C C1->O1_1 O1_2 O C1->O1_2 =O CH2_1->C1 C2 C C2->O2_1 O2_2 O C2->O2_2 =O CH2_2->C2

MIDA_Structure cluster_MIDA Cyclohexyl MIDA Boronate B B N N B->N dative bond O1_1 O B->O1_1 O2_1 O B->O2_1 Cy Cyclohexyl (C₆H₁₁) B->Cy C(sp³)-B bond C_Me CH₃ N->C_Me CH2_1 CH₂ N->CH2_1 CH2_2 CH₂ N->CH2_2 C1 C C1->O1_1 O1_2 O C1->O1_2 =O CH2_1->C1 C2 C C2->O2_1 O2_2 O C2->O2_2 =O CH2_2->C2

Figure 2: Structure of Cyclohexyl N-methyliminodiacetic acid (MIDA) boronate.

Detailed Application Protocols

The following protocols are generalized from established literature procedures and should be adapted and optimized for specific substrates.[12][13][14]

Protocol 1: Synthesis of Cyclohexyl MIDA Boronate

This protocol utilizes MIDA anhydride, a pre-dried form of MIDA that enables milder reaction conditions by acting as both the ligand source and an in situ desiccant, avoiding the high temperatures required for traditional dehydrative condensation.[13]

  • Materials:

    • Cyclohexylboronic acid (1.0 equiv)

    • MIDA anhydride (1.5 equiv)

    • Anhydrous 1,4-dioxane

    • Nitrogen or Argon atmosphere

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried, round-bottomed flask equipped with a magnetic stir bar, add cyclohexylboronic acid (1.0 equiv) and MIDA anhydride (1.5 equiv).

    • Cap the flask with a septum, and evacuate and backfill with nitrogen three times.

    • Add anhydrous 1,4-dioxane via syringe to form a suspension (concentration approx. 0.3–0.5 M).

    • Heat the reaction mixture in an oil bath at 70 °C for 24 hours. A white precipitate of the product may form during the reaction.

    • Cool the reaction to room temperature.

    • Purification: Dilute the crude mixture with water and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • If necessary, further purify the product by silica gel chromatography or trituration with diethyl ether to yield the pure cyclohexyl MIDA boronate as a white solid.

  • Causality & Rationale:

    • MIDA Anhydride: Using the anhydride avoids the harsh, high-temperature acidic conditions of Dean-Stark dehydration, which can be detrimental to sensitive boronic acids.[12]

    • Anhydrous Dioxane: A dry, aprotic solvent is crucial to prevent premature hydrolysis of the anhydride and the boronic acid.

Protocol 2: General Suzuki-Miyaura Iterative Cross-Coupling

This protocol describes a single ICC cycle, coupling a generic aryl halide (R-X) with a bifunctional MIDA boronate building block (in this case, 4-bromophenyl MIDA boronate is used as an example).

  • Materials:

    • Starting material (e.g., an aryl iodide or bromide, 1.0 equiv)

    • MIDA boronate building block (e.g., 4-bromophenyl MIDA boronate, 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

    • SPhos (4-10 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (3.0-4.0 equiv)

    • Solvent system: THF and water (e.g., 4:1 v/v)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a Schlenk flask, add the starting aryl halide, the MIDA boronate building block, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add the degassed THF/water solvent mixture via syringe.

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS until the starting halide is consumed.

    • Upon completion, dilute the reaction with water and ethyl acetate. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the crude product (the elongated MIDA boronate) by silica gel column chromatography. MIDA boronates often exhibit a unique "catch-and-release" behavior on silica, where they can be loaded, impurities washed away with a non-polar eluent (e.g., ethyl acetate/hexanes), and then the product eluted with a more polar solvent system (e.g., THF or acetone).[1]

  • Causality & Rationale:

    • Catalyst System: Pd(OAc)₂ is a common palladium precursor, and SPhos is a bulky, electron-rich phosphine ligand that is highly effective for Suzuki-Miyaura couplings, particularly with challenging substrates.

    • Aqueous Base (K₃PO₄): The presence of water and a base is essential for the deprotection of the MIDA boronate, which is the rate-limiting step for its entry into the catalytic cycle. The base also facilitates the crucial transmetalation step of the boronic acid to the palladium center.[15]

    • Slow Release: The reaction couples the in situ generated 4-bromophenyl boronic acid. The MIDA boronate on the product remains protected because the coupling reaction is typically faster than its hydrolysis under these mild conditions.

Data Summary: Representative Coupling Conditions

The versatility of the MIDA boronate platform allows for a wide range of substrates to be coupled effectively. The following table summarizes typical conditions that serve as a good starting point for optimization.

Substrate ClassMIDA Boronate (equiv)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Aryl Bromides1.2 - 1.5Pd(OAc)₂ (2-4)SPhos (4-8)K₃PO₄ (3.0)THF/H₂O25 - 60
Aryl Chlorides1.5 - 2.0Pd₂(dba)₃ (2-5)XPhos (4-10)K₃PO₄ (4.0)Dioxane/H₂O80 - 100
Vinyl Halides1.2Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Toluene/H₂O60 - 80
C(sp³)-B(MIDA)1.5Pd(OAc)₂ (4)CyJohnPhos (8)K₃PO₄ (4.0)Dioxane/H₂O80

Table based on data synthesized from multiple sources.[1][9][16]

Conclusion and Future Outlook

The use of cyclohexyl and other C(sp³)-rich MIDA boronate blocks within an Iterative Cross-Coupling framework provides an exceptionally powerful and logical strategy for the synthesis of complex natural products. This approach replaces custom, multi-step routes with a standardized, iterative process that offers predictability and access to molecular diversity. The stability and unique purification properties of MIDA boronates are central to the success of this method.[1][7]

The field continues to evolve, with the development of new chiral ligands like PIDA and TIDA to control stereochemistry at C(sp³) centers and further expand the scope of accessible three-dimensional structures.[10][17] As this chemical technology matures, the automated synthesis of novel, complex small molecules for drug discovery and materials science is rapidly becoming a reality.[6][8]

References

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Lee, S. J., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(40), 13204–13205. [Link]

  • Aich, D., Kumar, P., & Mandal, D. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications. [Link]

  • Aich, D., Kumar, P., & Mandal, D. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(99), 13741-13757. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. PMC. [Link]

  • Gallou, F., et al. (2015). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC. [Link]

  • Mikhalkina, S., et al. (2022). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

  • Soni, R., & Viciu, M. S. (2021). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings. ResearchGate. [Link]

  • Zard, S. Z., et al. (2021). Radical Instability in Aid of Efficiency: A Powerful Route to Highly Functional MIDA Boronates. ResearchGate. [Link]

  • Damon Runyon Cancer Research Foundation. (2022). New molecular building kit “blows door wide open” for drug development. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Blair, D. J., et al. (2018). Synthesis of 5-Acetylthiophene-2-boronic acid MIDA ester. Organic Syntheses. [Link]

  • Burke, M. D., et al. (2020). Automated synthesis of small molecules using chiral, non-racemic boronates.
  • Request PDF. (2022). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. [Link]

  • Kelly, A. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. [Link]

  • Blair, D. J., et al. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Angewandte Chemie. [Link]

  • Gillis, E. P. (2009). Iterative cross-coupling with mida boronates. Dissertation. [Link]

  • Blair, D. J., et al. (2021). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]

  • Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Semantic Scholar. [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]

Sources

Application

Application Note: Optimized Solvent Systems for MIDA Boronate Cross-Coupling

Topic: Optimized Solvent Systems for MIDA Boronate Cross-Coupling Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The utilit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized Solvent Systems for MIDA Boronate Cross-Coupling Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The utility of


-methyliminodiacetic acid (MIDA) boronates lies in their ability to solve the "unstable boronic acid" problem.[1][2][3][4] Unlike standard boronic acids, which are prone to rapid protodeboronation, oxidation, and polymerization, MIDA boronates are shelf-stable. Their efficacy in Suzuki-Miyaura cross-coupling relies entirely on a "Slow-Release" strategy : the in situ hydrolysis of the MIDA ester to the active boronic acid species.[1]

This guide details the solvent systems required to tune this hydrolysis rate. By manipulating water activity (


) and solubility, chemists can synchronize the release of the boronic acid with the rate of the catalytic cycle, preventing decomposition pathways from dominating.

Mechanistic Foundation: The "Slow-Release" Faucet

To optimize solvent systems, one must understand that MIDA boronates do not undergo transmetallation directly. They must first hydrolyze. The solvent system acts as a "faucet," controlling the concentration of free boronic acid.

Hydrolysis Pathways

Recent kinetic studies (Gonzalez et al., Nature Chem.[5] 2016) have identified two distinct hydrolysis mechanisms:[2][5][6][7]

  • Fast Pathway (Base-Mediated): Hydroxide attacks the MIDA carbonyl.[7] This is rapid and pH-dependent.

  • Slow Pathway (Neutral): Water clusters attack the B-N bond. This depends on water activity (

    
    ) and is significantly slower.
    
The Optimization Logic
  • Stable Substrates: High water/base concentrations (Fast Pathway) are acceptable.

  • Unstable Substrates (e.g., 2-pyridyl, vinyl): The release rate must be throttled (Slow Pathway) to ensure the boronic acid enters the Pd-cycle immediately upon formation, rather than accumulating and decomposing.

MIDA_Mechanism cluster_solvent Solvent Control Levers MIDA MIDA Boronate (Stable Precursor) Boronic Free Boronic Acid (Active Species) MIDA->Boronic Hydrolysis (Rate Limiting Step) Controlled by Solvent/Base Decomp Protodeboronation (Decomposition) Boronic->Decomp Accumulation (If Release > Coupling) Product Coupled Product (Biaryl) Boronic->Product Pd(0)/Ar-X Transmetallation Control 1. Water Activity (aw) 2. Solubility (Phase Transfer) 3. Temperature

Figure 1: The kinetic competition between cross-coupling and decomposition. The solvent system modulates the Hydrolysis step to prevent the Decomposition pathway.

Solvent System Selection Guide

Select your solvent system based on the stability of the boronic acid intermediate you are generating.

Substrate ClassStability ProfileRecommended Solvent SystemBaseTemp
Class A: General (Aryl, Alkyl)StableTHF : H₂O (5:1 to 10:1) High solubility, moderate release.K₃PO₄ (3.0 M)60°C
Class B: Unstable (Vinyl, Heteroaryl)Prone to polymerizationDioxane : H₂O (5:1) Slower release profile.[4]K₃PO₄ (3.0 M)60°C
Class C: Critical (2-Pyridyl, Polyenes)Rapid ProtodeboronationDMF : IPA (4:1) Anhydrous start + slow proton source.K₂CO₃ + Cu(OAc)₂100°C
Class D:[8] Green (Pharma/Process)Environmental FocusWater (Micellar) Surfactant-mediated (TPGS-750-M).[9]Et₃N23–45°C

Detailed Experimental Protocols

Protocol A: The "Workhorse" System (THF/Water)

Best for: Routine coupling of aryl and stable heteroaryl MIDA boronates.

Rationale: THF solubilizes the organic MIDA boronate, while the specific ratio of water ensures a steady hydrolysis rate that matches standard Pd oxidative addition rates.

  • Reagent Prep:

    • Prepare a 3.0 M aqueous solution of K₃PO₄ . Degas by sparging with argon for 15 minutes.

    • Catalyst: XPhos Pd G2 (or Pd(OAc)₂/SPhos for sterically hindered substrates) is recommended.

  • Reaction Setup:

    • To a vial equipped with a stir bar, add:

      • MIDA Boronate (1.5 equiv)[8][10]

      • Aryl Halide (1.0 equiv)[8]

      • Pd Catalyst (0.02 – 0.05 equiv)

    • Seal and purge with Argon.

  • Solvent Addition:

    • Add THF (degassed) followed by 3.0 M aq. K₃PO₄ .

    • Target Ratio: THF:Water = 5:1 to 10:1.

    • Example: For a 1.0 mmol scale, use 4.5 mL THF and 0.5 mL 3.0 M K₃PO₄.

  • Execution:

    • Heat to 60°C with vigorous stirring.

    • Monitor: Run TLC/LCMS at 3 hours. The MIDA boronate spot should disappear as the product appears.

    • Note: If MIDA remains but Aryl Halide is consumed, the hydrolysis is too slow (add more water). If Boronic Acid accumulates, hydrolysis is too fast (reduce water or temp).

Protocol B: The "Critical" System (2-Pyridyls)

Best for: 2-Pyridyl, 2-Furan, and other substrates that protodeboronate instantly upon release.

Rationale: This system (developed by the Burke group) uses Isopropanol (IPA) as a mild protic source instead of bulk water, drastically slowing the release. Copper(II) is added to facilitate the transmetallation of these challenging substrates (the "Copper Effect").

  • Reagent Prep:

    • Solvent Mixture: DMF : IPA (4:1) . Degas thoroughly.

    • Base: Anhydrous K₂CO₃ (5.0 equiv).

    • Additive: Cu(OAc)₂ (0.5 equiv).

  • Reaction Setup:

    • Combine:

      • 2-Pyridyl MIDA Boronate (1.5 equiv)

      • Aryl Chloride/Bromide (1.0 equiv)[8]

      • Cu(OAc)₂ (0.5 equiv)

      • K₂CO₃ (5.0 equiv)[8]

      • Pd Catalyst (e.g., Pd₂(dba)₃ / XPhos)[8]

  • Execution:

    • Add the DMF:IPA solvent mixture (0.1 M concentration relative to halide).

    • Heat to 100°C .

    • Why 100°C? The high temperature is required to drive the slow hydrolysis in this water-poor environment and overcome the activation energy for transmetallation of electron-poor heterocycles.

Protocol C: Green Micellar Coupling (Water/Surfactant)

Best for: Sustainable synthesis and process chemistry applications.

Rationale: Utilizing the Lipshutz surfactant (TPGS-750-M), the reaction occurs within lipophilic micelles in pure water. This mimics the "slow release" because the MIDA boronate resides in the micelle and only hydrolyzes at the micelle-water interface.

  • Reagent Prep:

    • Prepare 2 wt % TPGS-750-M in water .

  • Reaction Setup:

    • Combine Aryl Halide (1.0 equiv) and MIDA Boronate (1.2 equiv).[8]

    • Add Pd Catalyst (e.g., Pd(dtbpf)Cl₂).[11]

    • Add Base: Triethylamine (Et₃N) (3.0 equiv).

  • Execution:

    • Add the surfactant solution (0.5 M global concentration).

    • Stir vigorously at Room Temperature (or up to 45°C for chlorides).

    • Extraction: The product can often be extracted with minimal ethyl acetate or precipitated by cooling.

Troubleshooting & Optimization Logic

Use this decision tree to diagnose reaction failures.

Troubleshooting Start Reaction Failed/Low Yield CheckMIDA Is MIDA Boronate still present? Start->CheckMIDA CheckBA Is Free Boronic Acid accumulating? CheckMIDA->CheckBA No (Consumed) IncreaseWater Hydrolysis too slow: 1. Increase Water Ratio 2. Increase Temp 3. Switch to NaOH CheckMIDA->IncreaseWater Yes (Unreacted) DecreaseWater Hydrolysis too fast: 1. Use Dioxane instead of THF 2. Reduce Water Ratio 3. Use Protocol B (IPA/DMF) CheckBA->DecreaseWater Yes (Decomp) CheckCat Catalyst Poisoning/Death: 1. Switch Ligand (SPhos/XPhos) 2. Degas solvents more rigorously CheckBA->CheckCat No (Neither seen)

Figure 2: Diagnostic workflow for optimizing MIDA coupling conditions.

References

  • Gillis, E. P., & Burke, M. D. (2007).[10] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Gillis, E. P., & Burke, M. D. (2009).[12][13][14] Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[13] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][13] Journal of the American Chemical Society, 131(20), 6961–6963.[13] Link

  • Gonzalez, J. A., et al. (2016).[5] MIDA boronates are hydrolysed fast and slow by two different mechanisms.[5][6][7] Nature Chemistry, 8, 1067–1075.[5][7] Link

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707–17710. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting slow hydrolysis rates of cyclohexyl MIDA ester

Topic: Troubleshooting Slow Hydrolysis of Cyclohexyl MIDA Ester Welcome to the MIDA Boronate Technical Support Hub. This guide addresses the specific challenges of hydrolyzing Cyclohexyl MIDA boronate (and other secondar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Slow Hydrolysis of Cyclohexyl MIDA Ester

Welcome to the MIDA Boronate Technical Support Hub. This guide addresses the specific challenges of hydrolyzing Cyclohexyl MIDA boronate (and other secondary alkyl substrates). While MIDA boronates are designed for stability, this same feature can make removing the protecting group difficult, particularly when steric bulk interferes with the hydrolysis mechanism.

Part 1: Diagnostic & Decision Support

Before adjusting your reaction, determine if your reaction is actually "slow" or if you are facing a detection/decomposition issue.

Visual Diagnostic Flowchart

MIDA_Troubleshooting Start Problem: Hydrolysis Yield/Rate is Low Check_TLC Step 1: Check TLC Visualization (Are you using KMnO4?) Start->Check_TLC UV_Only I am using UV (254nm) Check_TLC->UV_Only Stain_Used I am using KMnO4/Iodine Check_TLC->Stain_Used False_Negative FALSE NEGATIVE: Cyclohexyl MIDA is not UV active. Use Stain. UV_Only->False_Negative Check_SM Step 2: Is Starting Material (SM) still present on TLC? Stain_Used->Check_SM SM_Gone No, SM is consumed Check_SM->SM_Gone SM_Present Yes, SM remains Check_SM->SM_Present Decomp DIAGNOSIS: Protodeboronation (C-B bond cleavage) Condition too harsh. SM_Gone->Decomp Check_Cond Step 3: Check Conditions SM_Present->Check_Cond Mild_Base Using K3PO4 / NaHCO3 Check_Cond->Mild_Base Strong_Base Using NaOH / LiOH Check_Cond->Strong_Base Wrong_Mech DIAGNOSIS: 'Slow Release' Mode Switch to NaOH for isolation. Mild_Base->Wrong_Mech Solubility DIAGNOSIS: Solubility/Sterics Check Solvent System. Strong_Base->Solubility

Caption: Diagnostic logic for distinguishing between detection errors, decomposition, and kinetic stalling.

Part 2: The Kinetics of Hydrolysis (The "Why")

To fix the rate, you must understand which mechanism you are activating. MIDA hydrolysis operates via two distinct pathways (Gonzalez et al., Nature Chem.[1] 2016).[1][2][3][4][5]

FeaturePathway A: Base-Mediated (Fast) Pathway B: Neutral/Mild (Slow)
Reagent Aqueous NaOH (1M or 2M)Aqueous K3PO4 or NaHCO3
Mechanism Hydroxide (

) attacks the MIDA carbonyl .[1][6][7]
Water cluster attacks the B-N bond .[2][5][6]
Rate

(Fast: Minutes)

(Slow: Hours/Days)
Use Case Isolation of free boronic acid.In-situ release for cross-coupling.
Steric Impact Moderate. Bulky R-groups shield the carbonyls.High. Bulky R-groups protect the B-N bond.

The Cyclohexyl Problem:

  • Steric Bulk: The cyclohexyl group is a secondary alkyl. It provides significant steric shielding to the MIDA carbonyls, slowing down Pathway A compared to aryl MIDA esters.

  • Solubility: Cyclohexyl MIDA ester is lipophilic. If your solvent system is too aqueous, the starting material will precipitate out of the reaction phase, halting kinetics completely.

  • Stability: The resulting cyclohexyl boronic acid is prone to protodeboronation (loss of Boron) and oxidation. If you heat it to speed up hydrolysis, you may destroy the product faster than you form it.

Part 3: Troubleshooting FAQs
Q1: I am running the reaction with NaHCO3 or K3PO4 at 60°C, but it takes 12+ hours. Why?

Answer: You are using "Slow Release" conditions designed for cross-coupling, not isolation.

  • Explanation: Weak bases like bicarbonate or phosphate do not generate enough free hydroxide to trigger the rapid "Pathway A" mechanism. They rely on the neutral hydrolysis pathway, which is intentionally slow to prevent boronic acid decomposition during Suzuki couplings.

  • Fix: Switch to NaOH (1M) in THF.

Q2: I switched to NaOH, but the reaction is still stalling. I see a precipitate.

Answer: You likely have a phase transfer/solubility issue.

  • Explanation: MIDA esters are polar, but the cyclohexyl group adds lipophilicity. If you use too much water (e.g., just aqueous NaOH), the ester crashes out. Hydrolysis cannot occur in the solid phase.

  • Fix: Ensure a homogeneous initial phase. Use THF:Water (5:1) or THF:MeOH:Water . The solution must be clear at the start.

Q3: I can't see the product on TLC. Is the reaction working?

Answer: Do not rely on UV visualization (254 nm).

  • Explanation: Neither the cyclohexyl group nor the free MIDA ligand has a strong chromophore. They are essentially invisible under UV.

  • Fix: You MUST use a chemical stain.

    • KMnO4 (Potassium Permanganate): Stains the cyclohexyl group (yellow/brown spot).

    • Curcumin/Oxalic Acid: Specific stain for free boronic acids (turns red/orange).

    • Iodine: General stain, but can be transient.

Q4: The starting material disappears, but I get low yields of boronic acid. Where did it go?

Answer: You are likely experiencing protodeboronation or oxidation.

  • Explanation: Secondary alkyl boronic acids are unstable. Once the MIDA group is removed, the free C-B bond is vulnerable. If you leave the reaction in NaOH for too long, or if oxygen is present, the boron falls off, leaving cyclohexane (volatile) or cyclohexanol.

  • Fix: Quench the reaction immediately upon consumption of starting material. Do not stir overnight.

Part 4: Optimized Protocol for Cyclohexyl MIDA Hydrolysis

This protocol balances the need for speed (to prevent stalling) with mildness (to prevent decomposition).[8]

Reagents:

  • Cyclohexyl MIDA Boronate (1.0 equiv)

  • THF (Tetrahydrofuran) – ACS Grade

  • NaOH (1M aqueous solution)

  • Internal Standard (optional, e.g., 1,3,5-trimethoxybenzene for NMR monitoring)

Workflow:

  • Dissolution: Dissolve the Cyclohexyl MIDA boronate in THF.

    • Concentration: 0.1 M to 0.2 M.

  • Base Addition: Add 1M NaOH (aq).

    • Ratio: Use 3.0 to 5.0 equivalents of NaOH.

    • Solvent Ratio: Target a final THF:Water ratio of roughly 4:1 or 5:1 .

    • Observation: The mixture should remain homogeneous. If it turns cloudy, add more THF.

  • Reaction: Stir vigorously at Room Temperature (23°C) .

    • Note: Do not heat unless absolutely necessary. Heat accelerates protodeboronation of secondary alkyl boronates.

  • Monitoring (Critical): Check TLC every 10 minutes using KMnO4 stain .

    • Endpoint: Usually 15–30 minutes. Stop as soon as the MIDA ester spot disappears.

  • Quench & Workup:

    • Dilute with Et2O or EtOAc.

    • Immediately add Phosphate Buffer (pH 5.5 - 6.0) or dilute NH4Cl. Avoid strong acid (HCl) which accelerates deboronation.

    • Separate layers. Extract aqueous layer 3x with EtOAc.

    • Dry organics over Na2SO4 (MgSO4 can be too Lewis acidic).

    • Concentrate in vacuo at low temperature (<30°C).

Data: Hydrolysis Rates vs. Base Strength (Cyclohexyl MIDA)

BaseSolventTempTime to CompletionRisk of Decomp
NaOH (1M) THF/H2O23°C< 30 min Moderate
LiOH (1M) THF/H2O23°C~ 45 minLow
K3PO4 (1M) THF/H2O60°C> 6 hoursHigh (Thermal)
NaHCO3 (Sat) MeOH/H2O23°C> 24 hoursLow
Part 5: Mechanism Visualization

MIDA_Mechanism MIDA Cyclohexyl MIDA Ester (Sterically Shielded) Intermediate Tetrahedral Intermediate (Ring Opening) MIDA->Intermediate Fast Attack on C=O (Rate Limiting Step) Hydroxide OH- (from NaOH) Hydroxide->Intermediate FreeAcid Free Boronic Acid (Cyclohexyl-B(OH)2) Intermediate->FreeAcid Rapid B-N Cleavage Decomp Protodeboronation (Cyclohexane + Boric Acid) FreeAcid->Decomp If exposed to base/heat for too long

Caption: Pathway A (Fast Hydrolysis). Note that the product is unstable if left in basic conditions.

References
  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." J. Am. Chem. Soc.2007 , 129, 6716–6717. Link

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms."[1][2] Nature Chem.[1][2]2016 , 8, 1067–1075.[1][2] Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[9] J. Am. Chem. Soc.[3][4][9]2009 , 131, 6961–6963.[9] Link

  • Sigma-Aldrich (Merck). "MIDA Boronates Technical Guide." Link

  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." J. Am. Chem. Soc.[3][4][9]2016 , 138, 9145–9157.[3] Link

Sources

Optimization

Preventing protodeboronation of cyclohexylboronic acid during coupling

Technical Support Center: Optimization of Cyclohexylboronic Acid Coupling Ticket ID: #CYC-B-001 Subject: Prevention of Protodeboronation in Secondary Alkyl Boronic Acids Status: Open Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Cyclohexylboronic Acid Coupling

Ticket ID: #CYC-B-001 Subject: Prevention of Protodeboronation in Secondary Alkyl Boronic Acids Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low yields in the Suzuki-Miyaura coupling of cyclohexylboronic acid, likely observing significant amounts of cyclohexane (the protodeboronation byproduct) and unreacted aryl halide.

The Root Cause: Unlike aryl boronic acids, secondary alkyl boronic acids like cyclohexylboronic acid suffer from a "kinetic loitering" problem. They transmetallate slowly due to steric bulk and lack of


-participation. This delay leaves the boronic acid exposed to the basic, aqueous reaction medium for extended periods, allowing background hydrolysis (protodeboronation) to outcompete the productive catalytic cycle.

The Solution: You cannot thermodynamically stabilize the C-B bond easily. Instead, you must accelerate the catalytic cycle (specifically transmetallation) to consume the boronic acid before it decomposes.

Diagnostic & Mechanism (The "Why")

To fix the issue, we must visualize the competition between the productive pathway and the decomposition pathway.

Key Insight: Protodeboronation of alkyl boronic acids is often radical-mediated or driven by the formation of a boronate "ate" complex that hydrolyzes before it can find the Palladium catalyst.

G Start Cyclohexylboronic Acid (Reagent) Ate Boronate 'Ate' Complex (Activated) Start->Ate Activation Base Base/H2O Base->Ate Product Coupled Product (Success) Ate->Product Fast Transmetallation (Requires e-rich Ligand) Decomp Cyclohexane (Protodeboronation) Ate->Decomp Slow Hydrolysis/Radical Path (If Catalyst is slow) Pd Pd(II)-Ar Complex (Catalyst) Pd->Product Reductive Elimination

Figure 1: The Kinetic Race. The goal is to ensure the Green path (Transmetallation) is faster than the Red path (Decomposition).

Reaction Optimization Strategies

The following parameters are critical for shifting the kinetics in favor of coupling.

A. Ligand Selection (The Hardware)

For secondary alkyl boronic acids, standard ligands like PPh


 or dppf are insufficient. You require electron-rich, bulky phosphines (Buchwald Ligands) that create a highly active catalyst to facilitate rapid oxidative addition and transmetallation.
Ligand ClassRecommendationMechanism of Action
SPhos High Excellent for secondary alkyl boronates; high turnover frequency.
XPhos High Provides steric bulk to prevent

-hydride elimination (a secondary risk) and accelerates coupling.
RuPhos MediumBetter for amines, but effective for difficult couplings.
PPh

Avoid Too slow; leads to catalyst death and boronic acid decomposition.
B. Base & Solvent Management

Protodeboronation is pH-dependent.[1][2][3][4] High concentrations of hydroxide (OH


) accelerate decomposition.
  • Base: Switch from strong bases (NaOH, KOH) to milder, buffered bases. K

    
    PO
    
    
    
    (tripotassium phosphate) is the industry standard for these substrates.
  • Water: While Suzuki coupling requires some water for the boronate activation, excess water promotes protonolysis.[5]

    • Strategy: Use a biphasic system (Toluene/Water 10:1) or "damp" solvents rather than a 1:1 mixture.

C. The "Slow Addition" Protocol

If the boronic acid is decomposing faster than the catalyst can use it, you must artificially lower its concentration.

  • Technique: Dissolve the cyclohexylboronic acid in the solvent and add it via syringe pump over 1–2 hours to the reaction mixture containing the aryl halide and catalyst. This keeps the steady-state concentration of the boronic acid low, favoring the second-order reaction with the catalyst over first-order decomposition.

Standard Operating Procedure (SOP)

Protocol: High-Fidelity Coupling of Cyclohexylboronic Acid Based on optimized Buchwald conditions.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • Cyclohexylboronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2-5 mol%)
    
  • Ligand: SPhos (4-10 mol%) (Ratio Pd:Ligand 1:2)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene / Water (20:1 ratio)

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd(OAc)

    
     and SPhos in Toluene. Stir at room temperature for 5-10 minutes. The solution should turn from orange to a clear/yellow active catalyst species.
    
  • Main Vessel: Charge a reaction vessel (equipped with a stir bar) with the Aryl Halide and K

    
    PO
    
    
    
    .
  • Combine: Add the pre-complexed catalyst solution to the main vessel.

  • Boron Addition:

    • Standard: Add Cyclohexylboronic acid directly and seal.

    • Advanced (If decomposing): Dissolve the boronic acid in a minimum amount of Toluene.

  • Reaction: Heat to 80°C - 100°C .

    • Crucial: If using the "Advanced" method, begin the syringe pump addition of the boronic acid solution after the vessel reaches temperature.

  • Monitor: Check via LCMS at 1 hour. If the aryl halide is consumed, stop. Extended heating promotes deboronation of the product or remaining starting material.

Troubleshooting & FAQ

Q: I see the product, but also a lot of reduced aryl halide (Ar-H). Is this protodeboronation? A: No. Ar-H usually comes from


-hydride elimination  of the cyclohexyl group after it has transferred to the Palladium, or hydrodehalogenation.
  • Fix: This indicates the coupling is slow. Increase the Ligand:Pd ratio to 2:1 or 3:1. Ensure you are using SPhos or XPhos , which are designed to suppress

    
    -hydride elimination.
    

Q: My reaction turns black immediately (Palladium Black). A: Your catalyst is decomposing ("crashing out") before it can perform the cycle. This happens because the oxidative addition is too slow or the ligand is oxidizing.

  • Fix: Ensure rigorous degassing (Argon sparge). Add the boronic acid slowly (see Protocol C above) to keep the catalyst active.

Q: Can I use Cyclohexyl MIDA boronate instead? A: Yes, and you should. MIDA boronates are "slow-release" reservoirs. They hydrolyze slowly under the reaction conditions, naturally mimicking the "syringe pump" effect. This is often the ultimate fix for stubborn protodeboronation issues.

Q: Is microwave heating recommended? A: Use with caution. While microwaves accelerate coupling, they also accelerate decomposition. If you use a microwave, use a high catalyst loading (5-10%) and a short reaction time (10-20 mins) to race against the decomposition.

References

  • Barder, T. E., & Buchwald, S. L. (2004). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][6] [Link]

  • Cox, P. A., et al. (Lloyd-Jones, G. C.) (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[1][6] [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[7] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Knapp, D. M., et al. (2010). MIDA Boronates: A Solution to the Instability of Boronic Acids. Journal of the American Chemical Society.[1][6] [Link]

Sources

Troubleshooting

Overcoming steric hindrance in cyclohexyl MIDA ester reactions

Executive Summary: The "MIDA Paradox" Cyclohexyl MIDA (N-methyliminodiacetic acid) boronates represent a specific challenge in cross-coupling: they combine the steric hindrance of a secondary alkyl center with the inhere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "MIDA Paradox"

Cyclohexyl MIDA (N-methyliminodiacetic acid) boronates represent a specific challenge in cross-coupling: they combine the steric hindrance of a secondary alkyl center with the inherent instability of the resulting boronic acid upon deprotection.

The core issue users face is not typically the stability of the MIDA ester itself—which is high—but the synchronization of hydrolysis (deprotection) with the catalytic cycle (transmetallation). If hydrolysis is too slow, no reaction occurs. If it is too fast, the free cyclohexyl boronic acid decomposes (protodeboronation) before the palladium catalyst can utilize it.

This guide details the "Slow-Release" Protocol , a self-validating system designed to maintain the concentration of active boronic acid below its decomposition threshold but above the


 of the catalyst.

Core Protocol: The "Slow-Release" System

Standard Operating Procedure for Hindered Secondary Alkyls

Do not use standard Suzuki conditions (e.g.,


, 

). The following protocol is optimized for cyclohexyl systems to balance steric hindrance with controlled release.
ComponentRecommendationFunction
Catalyst Precursor

(1:2 ratio with ligand)
High activity Pd(II) source.
Ligand SPhos (or XPhos)Critical. Electron-rich Buchwald dialkylbiaryl phosphines are required to facilitate oxidative addition into hindered halides and rapid transmetallation with secondary alkyls.
Base

(3.0–7.5 equiv)
Mild base. Its buffering capacity maintains pH ~11.5, ideal for slow hydrolysis.
Solvent System THF : Water (10:1) or Dioxane : Water (5:1)The water activity (

) controls the hydrolysis rate.[1][2] Anhydrous conditions will fail .
Temperature 60°CThermal energy is required to open the B-N bond (activation energy barrier).
Step-by-Step Workflow
  • Charge Solids: Add Aryl Chloride/Bromide (1.0 equiv), Cyclohexyl-MIDA (1.2–1.5 equiv),

    
     (0.05 equiv), SPhos (0.10 equiv), and 
    
    
    
    (7.5 equiv) to a vial.
  • Solvent Addition: Add THF/Water (10:1 mixture) to achieve 0.1 M concentration relative to the halide.

  • Degas: Sparge with Argon for 15 minutes. Note: Oxygen accelerates protodeboronation of the released acid.

  • Reaction: Seal and stir at 60°C for 6–24 hours.

  • Quench: Dilute with

    
    , wash with 
    
    
    
    (to remove unreacted boronic acid) and brine.

Mechanism & Logic Visualization

The following diagram illustrates the "Catch-and-Release" equilibrium. Understanding this is vital for troubleshooting.

SlowRelease MIDA Cyclohexyl-MIDA (Stable / Unreactive) Hydrolysis Hydrolysis (Rate Limiting Step) MIDA->Hydrolysis THF/H2O Base, 60°C Hydrolysis->MIDA Reversible FreeAcid Free Boronic Acid (Unstable / Reactive) Hydrolysis->FreeAcid Slow Release Decomp Protodeboronation (Dead End) FreeAcid->Decomp If [Pd] is slow or Base too strong PdCycle Pd-Catalyzed Coupling FreeAcid->PdCycle Transmetallation Product Cross-Coupled Product PdCycle->Product

Figure 1: The Kinetic Competition. Success depends on the rate of Transmetallation (


) exceeding the rate of Decomposition (

), controlled by the rate of Hydrolysis (

).

Troubleshooting Guide (FAQ)

Issue 1: "I see 0% conversion and the MIDA ester is still intact."

Diagnosis: The B-N bond is not opening. The "Slow Release" is too slow or non-existent.

  • Cause A: Insufficient Water. MIDA hydrolysis is strictly water-dependent. Using anhydrous THF/Dioxane with anhydrous base prevents the reaction.

    • Fix: Ensure the solvent ratio is accurate (10:1 THF:H2O).

  • Cause B: Steric Shielding. The cyclohexyl group shields the B-N bond from water clusters.

    • Fix: Increase temperature to 80°C. If using THF, switch to Dioxane (bp 101°C) to allow higher temperatures without pressure buildup.

  • Cause C: Base Solubility.

    
     is poorly soluble in THF.
    
    • Fix: Switch to

      
        (monohydrate) or grind the anhydrous base into a fine powder to increase surface area.
      
Issue 2: "The MIDA ester is gone, but I mainly see de-borylated cyclohexene/cyclohexane."

Diagnosis: Protodeboronation. The "reservoir" broke open too fast, flooding the system with unstable secondary boronic acid which decomposed before the catalyst could use it.

  • Cause A: Hydrolysis is too fast.

    • Fix: Lower the water content (e.g., go from 5:1 to 10:1 or 20:1 solvent ratio).

    • Fix: Lower the temperature (try 45°C).

  • Cause B: Catalyst is too slow. The catalyst cannot keep up with the supply of boronic acid.

    • Fix: Increase catalyst loading to 10 mol%.

    • Fix: Switch to XPhos-Pd-G2 or SPhos-Pd-G2 precatalysts. These activate faster than

      
       + Ligand, ensuring the catalytic cycle is ready the moment hydrolysis starts.
      
Issue 3: "Can I use standard bases like or ?"

Answer: Generally, No.

  • Reasoning: Carbonate bases often raise the pH too high (>12), accelerating hydrolysis beyond the "slow release" window. For cyclohexyl systems, this leads to rapid protodeboronation.

  • Exception: If the coupling partner is extremely reactive (e.g., an electron-deficient aryl iodide), you might get away with a faster release. But for standard protocols, stick to Phosphate.

Issue 4: "My product is stuck to the MIDA ligand during purification."

Diagnosis: Incomplete hydrolysis or co-elution.

  • Clarification: The product of the reaction does not contain the MIDA group. However, unreacted MIDA ester often co-elutes with non-polar products on silica.

  • Fix:

    • Run a "flash hydrolysis" workup: Stir the crude reaction mixture with

      
       / 
      
      
      
      for 15 minutes.
    • The unreacted MIDA ester will hydrolyze to the free boronic acid (water soluble) and MIDA ligand (water soluble).

    • Your product remains in the ether layer; the boron species wash away into the aqueous layer.

Advanced Optimization: Ligand Selection Matrix

For cyclohexyl (secondary alkyl) coupling, ligand sterics are the deciding factor.

LigandSteric BulkApplication Note
SPhos HighPrimary Recommendation. Excellent for secondary alkyl coupling. Facilitates reductive elimination.
XPhos Very HighUse if SPhos fails. Better for extremely hindered aryl halides (e.g., ortho-substituted).
RuPhos HighSpecialized for electron-rich aryl halides (e.g., aryl ethers).

/ dppf
Low/MedAvoid. Ineffective for secondary alkyl MIDA coupling. Rate of transmetallation is too slow.

Decision Tree: Experimental Logic

Troubleshooting Start Run Reaction (Standard Burke Conditions) Check Analyze Crude (NMR/LCMS) Start->Check MIDA_Left MIDA Ester Remaining? Check->MIDA_Left Low Conversion Success Success Optimize Yield Check->Success High Conversion Prod_Formed Product Formed? MIDA_Left->Prod_Formed No (MIDA Consumed) Issue_Hydro Hydrolysis Issue (Too Slow) MIDA_Left->Issue_Hydro Yes (Intact MIDA) Issue_Decomp Decomposition Issue (Hydrolysis > Catalysis) Prod_Formed->Issue_Decomp No Product (Only De-borylated Alkane) Action_Hydro 1. Add more water 2. Increase Temp 3. Check Base Solubility Issue_Hydro->Action_Hydro Action_Decomp 1. Reduce Water 2. Switch to XPhos-Pd-G2 3. Degas more thoroughly Issue_Decomp->Action_Decomp

Figure 2: Logical flow for diagnosing reaction failure based on the fate of the MIDA boron species.

References

  • Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[3][4] J. Am. Chem. Soc.[3][4][5]2009 , 131, 6961–6963.[3][4]

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N. T.; Houk, K. N.; Lloyd-Jones, G. C.; Burke, M. D. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nat. Chem.2016 , 8, 1067–1075.[4][6][7]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[3] J. Am. Chem. Soc.[3][4][5]2009 , 131, 6961.[3][4]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[3][4][5]2005 , 127, 4685–4696.[8]

Sources

Optimization

Technical Support Center: Cyclohexylboronic Acid MIDA Ester Purification

Topic: Purification & Handling of Cyclohexyl MIDA Boronate Ticket ID: MIDA-CYC-001 Assigned Specialist: Senior Application Scientist, Organoboron Chemistry Executive Summary Cyclohexylboronic acid MIDA ester (MIDA: N-met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Cyclohexyl MIDA Boronate Ticket ID: MIDA-CYC-001 Assigned Specialist: Senior Application Scientist, Organoboron Chemistry

Executive Summary

Cyclohexylboronic acid MIDA ester (MIDA: N-methyliminodiacetic acid) is a shelf-stable, microcrystalline solid that serves as a slow-release surrogate for the often unstable cyclohexylboronic acid. Unlike its parent boronic acid, the MIDA ester is compatible with silica gel chromatography and can be stored indefinitely under ambient conditions.[1]

However, users often encounter difficulties due to its unique binary solubility profile . It is highly soluble in polar aprotic solvents (THF, Acetone, MeCN) but virtually insoluble in non-polar ethers (Et₂O) and alkanes (Hexanes). Successful purification relies on exploiting this "solubility switch" rather than standard lipophilicity-based separation.

Module 1: Chromatographic Purification

Standard silica gel chromatography is the primary method for high-purity isolation, but standard non-polar eluents will result in product loss (retention).

The "Binary Affinity" Protocol

MIDA boronates exhibit a binary affinity for silica gel: they stick aggressively in non-polar solvents and elute rapidly in polar aprotic solvents.[2][3]

Recommended Solvent Systems:

Eluent System Volume Ratio Purpose
Et₂O : MeOH 100:0 → 95:5 Washing: Removes non-polar impurities; Product stays on column.
EtOAc : Hexanes 50:50 → 100:0 Elution: Standard purification for cyclohexyl MIDA.
THF 100% Rapid Flush: Strips product off silica (Flash filtration).

| MeCN | 100% | Alternative Flush: Useful if THF interferes with subsequent UV detection. |

Step-by-Step Workflow
  • Solid Loading (Crucial): Do not load using hexanes/DCM. Dissolve the crude cyclohexyl MIDA ester in a minimum amount of Acetone or THF. Add silica gel, evaporate to dryness, and load the dry powder onto the column.

  • The Wash (Optional): Flush with 100% Et₂O (Diethyl Ether). The MIDA ester will remain at the baseline (Rf ≈ 0). This removes unreacted boronic acids or non-polar byproducts.

  • The Elution: Switch to EtOAc (Ethyl Acetate) . The cyclohexyl MIDA ester will elute rapidly.

    • Note: For difficult separations, use a gradient of Hexanes:EtOAc (starting at 50:50).

Module 2: Crystallization (The "Crash-Out" Method)

For multi-gram scale purification, crystallization is superior to chromatography. This method exploits the insolubility of MIDA esters in diethyl ether.

Protocol:

  • Dissolution: Dissolve the crude solid in the minimum volume of Acetone or Acetonitrile at room temperature (approx. 5–10 mL per gram).

  • Precipitation: Slowly add Diethyl Ether (Et₂O) or Water with vigorous stirring.

    • Ratio: Typically 1 part Acetone to 5–10 parts Ether.

  • Crystallization: The solution will turn cloudy.[4] Let it stand (or refrigerate at 4°C) for 1–2 hours. The cyclohexyl MIDA ester will crystallize as a white solid.

  • Filtration: Filter the solid and wash with cold Et₂O.

  • Drying: Dry under high vacuum to remove trace acetone.

Expert Insight: If the product oils out instead of crystallizing, scratch the glass surface with a spatula or add a seed crystal. Vapor diffusion (placing a small vial of the acetone solution inside a larger jar of pentane) yields X-ray quality crystals.

Module 3: Troubleshooting & FAQs

Q1: My compound is stuck on the silica column. I've used 50% DCM/Hexanes and it won't move.

Diagnosis: Incorrect solvent polarity. Solution: MIDA boronates are highly polar due to the zwitterionic nature of the B-N bond. DCM and Hexanes are insufficient to break the interaction with silica. Fix: Switch immediately to 100% EtOAc or THF . The compound will elute near the solvent front.

Q2: I see a new spot at the baseline during TLC. Is my compound decomposing?

Diagnosis: Possible hydrolysis.[4] Root Cause: While cyclohexyl MIDA is stable, prolonged exposure to silica gel in the presence of Methanol or water can lead to hydrolysis, releasing the free boronic acid (which stays at the baseline). Fix: Avoid using MeOH in the mobile phase for preparative columns unless necessary. Use Acetone/EtOAc instead. Ensure your silica gel is not excessively acidic; neutralizing the silica with 1% Et₃N can help for highly sensitive substrates, though usually unnecessary for cyclohexyl variants.

Q3: How do I remove excess MIDA ligand (N-methyliminodiacetic acid) from the crude mixture?

Diagnosis: Contamination with starting material. Solution: The free MIDA ligand is insoluble in THF but soluble in water/DMSO. Fix:

  • Dissolve the crude mixture in THF .

  • Filter the suspension through a Celite plug.[5]

  • The free MIDA ligand (solid) is trapped on the filter; the MIDA boronate passes through in the THF filtrate.

Q4: Can I use aqueous workup?

Answer: Yes, but with caution. Guidance: MIDA boronates are stable to brine and ammonium chloride. However, avoid strong aqueous bases (NaOH, KOH) as these trigger the "slow-release" mechanism, hydrolyzing the ester back to the boronic acid. If you must wash with base, use saturated NaHCO₃ and work quickly.

Visualizing the Workflows

Diagram 1: The "Catch-and-Release" Purification Logic

This workflow illustrates how to use the binary affinity of MIDA boronates to clean up crude reactions without full column chromatography.[6]

MIDAPurification cluster_legend Mechanism Crude Crude Mixture (MIDA Ester + Impurities) SilicaLoad Load on Silica Plug (Solid Load) Crude->SilicaLoad WashStep Wash: Et₂O / Hexanes SilicaLoad->WashStep Step 1 EluteStep Elute: THF or EtOAc WashStep->EluteStep Product stays on silica Waste Non-Polar Impurities (Eluted to Waste) WashStep->Waste Impurities removed Product Pure Cyclohexyl MIDA Boronate EluteStep->Product Step 2: Solvent Switch Info MIDA Boronates are immobile in Ether but mobile in THF

Caption: The "Catch-and-Release" strategy exploits the insolubility of MIDA boronates in ether to wash away impurities before releasing the product with THF.

Diagram 2: Stability & Hydrolysis Pathways

Understanding when the MIDA ester breaks down is critical for storage and handling.

MIDAStability MIDA_Ester Cyclohexyl MIDA Ester (Stable Solid) Anhydrous Anhydrous Conditions (Suzuki Coupling / Storage) MIDA_Ester->Anhydrous  Remains Intact   AqueousBase Aqueous Base (NaOH / K₃PO₄ / H₂O) MIDA_Ester->AqueousBase  Hydrolysis (Slow Release)   Anhydrous->MIDA_Ester  Re-isolation possible   BoronicAcid Free Boronic Acid (Reactive / Unstable) AqueousBase->BoronicAcid  Deprotection  

Caption: MIDA esters remain intact under anhydrous coupling conditions but hydrolyze to the active boronic acid in the presence of water and base.

References

  • Gillis, E. P.; Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

  • Gillis, E. P.; Burke, M. D. (2009). "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." Journal of the American Chemical Society.

  • Sigma-Aldrich Technical Guide. "MIDA Boronates: Stable, Slow-Release Reagents."

  • Uno, B. E.; et al. (2016). "A General Platform for the Synthesis of Saturated MIDA Boronates." Chemical Science.

Sources

Troubleshooting

Minimizing beta-hydride elimination in cyclohexyl coupling

Technical Support Center: Cyclohexyl Cross-Coupling Ticket #: 839-CYC-HE Subject: Minimizing -Hydride Elimination in Secondary Alkyl Coupling Status: Open Priority: High (Blocker for Lead Optimization) Assigned Specialis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclohexyl Cross-Coupling

Ticket #: 839-CYC-HE Subject: Minimizing


-Hydride Elimination in Secondary Alkyl Coupling
Status:  Open
Priority:  High (Blocker for Lead Optimization)
Assigned Specialist:  Senior Application Scientist, Catalysis Group

Executive Summary (The "Ticket" Context)

The Problem: You are attempting to couple a cyclohexyl electrophile (halide or sulfonate) with a nucleophile. Instead of the desired cross-coupled product, you are observing significant formation of cyclohexene (elimination product) or isomerized byproducts.

The Root Cause: Secondary alkyl metal intermediates possess


-hydrogens. In standard catalytic cycles (especially with Palladium), the activation energy for 

-hydride elimination (

-HE) is often lower than that of the desired reductive elimination (RE). The metal center, seeking electronic stabilization, coordinates to the

-hydrogen (agostic interaction), eliminates a hydride, and releases the alkene.

The Solution: You must either (A) kinetically accelerate reductive elimination using steric bulk (Palladium route) or (B) switch to a single-electron transfer (SET) mechanism that bypasses the


-agostic intermediate entirely (Nickel route).

Diagnostic Workflow (Decision Logic)

Before modifying your reaction, determine the correct catalytic manifold based on your nucleophile and equipment availability.

G Start START: Cyclohexyl Electrophile NucCheck Identify Nucleophile Start->NucCheck Organozinc Organozinc/Magnesium (Negishi/Kumada) NucCheck->Organozinc Boron Boronic Acid/Ester (Suzuki-Miyaura) NucCheck->Boron Amine Amine/Amide (Buchwald-Hartwig) NucCheck->Amine NiRoute RECOMMENDED: Nickel Catalysis (Radical Pathway) Suppress β-HE via SET Organozinc->NiRoute Best Success Boron->NiRoute Primary Choice PdRoute ALTERNATIVE: Palladium Catalysis (Polar Pathway) Suppress β-HE via Steric Bulk Boron->PdRoute If Ni fails Amine->NiRoute Photoredox Dual Cat. Amine->PdRoute Standard LigandNi Ligands: PyBox, Bioxy, Terpy (Tridentate blocks vacant sites) NiRoute->LigandNi LigandPd Ligands: SPhos, XPhos, RuPhos (Bulky biaryls speed up RE) PdRoute->LigandPd

Figure 1: Decision matrix for selecting the catalytic system based on nucleophile type.

Technical Deep Dive: The Mechanism

To fix the problem, you must understand the "race" occurring at the molecular level.

The "Race" Condition

Once the metal inserts into the cyclohexyl-halide bond, the resulting intermediate (


) has two paths:
  • Reductive Elimination (RE): Bonds with the nucleophile to form the product.

  • 
    -Hydride Elimination (
    
    
    
    -HE):
    Grabs a neighbor hydrogen, kicks off cyclohexene.

Why Cyclohexyl is Difficult: Cyclohexyl rings are flexible. The


-hydrogens can easily adopt a syn-coplanar conformation required for elimination. Furthermore, secondary alkyls are sterically hindered enough to slow down RE, but not hindered enough to stop 

-HE.
Strategy A: The Nickel "Radical" Bypass (Primary Recommendation)

Nickel catalysts, particularly with tridentate ligands (like PyBox), often operate via a radical mechanism.

  • Mechanism: The alkyl halide generates a cyclohexyl radical. This radical is captured by the Nickel center.

  • Why it works: Radical intermediates do not suffer from

    
    -HE. By the time the radical binds to Ni to form the species ready for reductive elimination, the ligand environment (tridentate) is too crowded to allow the coordination site needed for 
    
    
    
    -HE.
Strategy B: The Palladium "Steric" Wall

If you must use Pd, you rely on bulky, electron-rich phosphines (Buchwald Ligands).

  • Mechanism: Large ligands (e.g., XPhos) increase the "cone angle."

  • Why it works:

    • Acceleration: They destabilize the Pd(II) intermediate, forcing it to "spit out" the product (Reductive Elimination) faster than it can find a

      
      -hydrogen.
      
    • Site Blocking: They occupy the coordination sites that the

      
      -hydrogen needs to access the metal center.
      

Standard Operating Procedure (SOP)

Protocol: Nickel-Catalyzed Negishi Coupling of Cyclohexyl Halides Best for: Coupling cyclohexyl halides with organozincs.

Reagents:

  • Electrophile: Cyclohexyl iodide or bromide (1.0 equiv)

  • Nucleophile: Aryl zinc reagent (1.3 equiv)

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand: PyBox (e.g., (S,S)-iPr-PyBox) (10-15 mol%)

  • Solvent: DMA or NMP (Polar solvents are critical for Ni-catalysis)

Step-by-Step Workflow:

  • Glovebox/Schlenk Prep: In a glovebox or under Argon flow, charge a flame-dried vial with

    
     and the PyBox ligand.
    
  • Solvation: Add anhydrous DMA. Stir for 10-15 minutes. The solution should turn a distinct color (often orange/purple depending on ligand), indicating complex formation.

  • Substrate Addition: Add the cyclohexyl halide.

  • Nucleophile Addition: Add the organozinc reagent dropwise. Note: Exotherm is possible.

  • Reaction: Stir at Room Temperature (20-25°C).

    • Critical Check: Do NOT heat initially. High heat promotes

      
      -HE even in Ni systems. Only heat to 40-60°C if conversion is stalled after 4 hours.
      
  • Quench: Dilute with ether, quench with 1M HCl (carefully) or saturated

    
    .
    

Data Table: Optimization Parameters

ParameterRecommendationReason
Solvent DMA, NMP, DMIHigh polarity stabilizes the polar transition states of Ni-catalysis.
Ligand PyBox (Tridentate)Occupies 3 sites, leaving no room for

-agostic interaction.
Counterion Add

(opt.)
Can accelerate reduction and stabilize intermediates.
Temp 23°C (RT)Higher temps (

C) exponentially increase elimination rates.

Troubleshooting FAQs (The Helpdesk)

Q1: I see 80% Cyclohexene and only 10% Product. What now?

  • Diagnosis:

    
    -HE is outcompeting reductive elimination.
    
  • Fix 1 (Ligand): Switch to a bulkier ligand. If using Pd, move from SPhos to XPhos or BrettPhos. If using Ni, ensure you are using a tridentate ligand (PyBox) rather than a bidentate one (bipyridine), as the third binding site is crucial for blocking elimination.

  • Fix 2 (Concentration): Increase the concentration of the nucleophile. This increases the rate of transmetallation/reductive elimination (a bimolecular process) relative to

    
    -HE (a unimolecular process).
    

Q2: I am getting "Isomerized" products (the group moved to a different carbon).

  • Diagnosis: "Chain Walking."[1] The metal eliminated to the alkene, moved along the chain, and re-inserted.

  • Fix: This is a symptom of a reversible

    
    -HE. You need to speed up the final step. Lower the temperature immediately. If using Ni, switch to Photoredox/Ni dual catalysis  (e.g., MacMillan conditions), which operates under milder conditions and captures the radical faster.
    

Q3: The reaction is dead. No elimination, but no product.

  • Diagnosis: Catalyst poisoning or failure to initiate.

  • Fix: Secondary alkyl halides are difficult to oxidatively add.

    • Ni-System: Add a reductant activator (e.g., Mn dust or Zn dust) if using a Ni(II) precatalyst without an organometallic nucleophile.

    • Pd-System: Ensure your catalyst is actually Pd(0). Pd(II) salts need to be reduced in situ.

Q4: Can I use Palladium for this? I don't have a glovebox for Nickel.

  • Answer: Yes, but it is harder. You must use specific ligands designed for this.

    • Recommendation: Use CPhos or RuPhos . These are specifically engineered to couple secondary alkyl centers by creating a "pocket" that enforces reductive elimination.

References & Authority

Key Literature for Verification:

  • The "Gold Standard" for Ni-Alkyl Coupling:

    • Zhou, J. & Fu, G. C.[2] (2004).[2] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. J. Am. Chem. Soc.[2][3]

    • Context: Establishes PyBox ligands as the solution to

      
      -HE in nickel catalysis.
      
  • Photoredox/Ni Dual Catalysis (Radical Bypass):

    • Zuo, Z., et al. (MacMillan Group) (2014). Merging photoredox with nickel catalysis: Coupling of

      
      -carboxyl sp3-carbons with aryl halides.[4][5] Science.
      
    • Context: Demonstrates how to generate cyclohexyl radicals from acids/halides to bypass the elimination pathway.

  • Palladium Ligand Design (Steric Control):

    • Milne, J. E. & Buchwald, S. L. (2004).[2] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. J. Am. Chem. Soc.[2][3]

    • Context: Explains the use of SPhos/XPhos to force reductive elimination over

      
      -HE.
      
  • Mechanistic Review of

    
    -Hydride Elimination: 
    
    • Labinger, J. A. (2015).[2][6] Platinum-Catalyzed C-H Functionalization. Chem. Rev. (Contains fundamental principles of

      
      -HE suppression).
      

Sources

Optimization

Removing MIDA byproducts from reaction mixtures

Topic: Removal of MIDA Byproducts & Purification Strategies Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of MIDA Byproducts & Purification Strategies Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The MIDA Paradox

Welcome. If you are here, you are likely utilizing N-Methyliminodiacetic Acid (MIDA) boronates to stabilize unstable boronic acids or to perform iterative Suzuki-Miyaura couplings.[1][2][3][4]

The "MIDA Paradox" is the central challenge of this chemistry: The very stability that makes MIDA boronates useful (their resistance to transmetallation) becomes the obstacle during purification.

This guide addresses two distinct "byproduct" scenarios:

  • Post-Coupling Removal: You have finished the reaction. The MIDA group has hydrolyzed.[5][6][7] You need to remove the free N-methyliminodiacetic acid (MIDA) waste from your target molecule.

  • Iterative Purification: You have synthesized a MIDA boronate intermediate. You need to remove unreacted reagents without cleaving the MIDA protecting group.

Module 1: Post-Coupling Cleanup (Removing Cleaved MIDA)

Scenario: You have performed a Suzuki-Miyaura coupling. The MIDA group has been hydrolyzed (cleaved) to release the active boronic acid, which then reacted.[1] The reaction mixture now contains your product, palladium residues, and free MIDA acid/salts.

The Standard Protocol: Orthogonal Solubility

Free MIDA (N-methyliminodiacetic acid) is a zwitterionic, highly polar species. Its solubility profile is the inverse of most organic drug-like molecules.

SolventFree MIDA SolubilityTypical Product Solubility
Water (pH > 7) High (as salt) Low
Water (Neutral) ModerateLow
Diethyl Ether InsolubleHigh
THF InsolubleHigh
DCM InsolubleHigh
Step-by-Step Extraction Workflow
  • Quench: Stop the reaction by cooling to room temperature.

  • Dilution: Dilute the reaction mixture 1:1 with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) .

    • Scientific Note: Et₂O is preferred if your product is lipophilic, as MIDA is virtually insoluble in ether, forcing it to precipitate or stay in the aqueous phase.

  • Wash 1 (The MIDA Sink): Wash the organic layer with 1M NaOH or Saturated NaHCO₃ .

    • Mechanism:[4][7][8][9] This deprotonates the carboxylic acid arms of the free MIDA, converting it into the highly water-soluble disodium salt (

      
      ).
      
  • Wash 2 (The Polish): Wash with 0.5M NH₄Cl (to neutralize trace base) followed by Brine .

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    

Module 2: Purification of MIDA Intermediates (Iterative Synthesis)

Scenario: You are building a complex molecule. You have installed a MIDA boronate and need to purify this intermediate without removing the MIDA group.

The Challenge: Standard silica chromatography can sometimes streak or degrade sensitive boron species. The Solution: The Burke Lab "Catch-and-Release" Protocol. MIDA boronates are stable on silica but have unique elution properties.

The "Catch-and-Release" Logic

MIDA boronates are highly polar due to the B-N coordinate bond, yet they are soluble in THF.

CatchRelease Start Crude Mixture (MIDA Boronate + Impurities) Load Load on Silica Gel Start->Load Catch MIDA Boronate 'Caught' on Silica Load->Catch High Polarity Interaction Wash Elute with Et2O (Washes away non-polar impurities) Wash->Catch Boronate Retained Catch->Wash Step 1: Wash Release Elute with THF or Et2O:MeOH (95:5) Catch->Release Step 2: Release Final Pure MIDA Boronate Release->Final

Figure 1: The "Catch-and-Release" mechanism exploits the high polarity of the MIDA headgroup to retain the compound on silica while non-polar impurities are washed away.[10]

Protocol: Silica Gel Chromatography
  • Conditioning: Pre-elute the silica column with 1%

    
     in 
    
    
    
    to neutralize silica acidity (optional but recommended for sensitive substrates).
  • The "Catch" (Wash): Load crude mixture. Flush with Diethyl Ether (

    
    ) .
    
    • Result: Most organic byproducts and unreacted boronic acids elute. The MIDA boronate sticks to the baseline (Rf ≈ 0).

  • The "Release" (Elution): Switch solvent to THF or EtOAc/MeOH (95:5) .

    • Result: The MIDA boronate elutes rapidly.

Module 3: Troubleshooting & FAQs

Q1: "I have a persistent emulsion during the aqueous workup."

Diagnosis: Free MIDA, partially hydrolyzed MIDA, and PEG-based surfactants (if used) can act as amphiphiles. Corrective Action:

  • Saturation: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases ionic strength ("salting out").

  • Filtration: If solid particulates (precipitated MIDA) are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad before separation.

Q2: "My product is water-soluble. How do I remove MIDA without losing my product?"

Diagnosis: The standard aqueous wash (Module 1) will wash away your product along with the MIDA. Corrective Action: Reverse-Phase SPE.

  • Use a C18 Sep-Pak or reverse-phase column.

  • Load the aqueous mixture.

  • Flush with Water (0.1% TFA) . Free MIDA (highly polar) will elute in the void volume.

  • Elute your product with Acetonitrile/Water .

Q3: "The reaction stalled. I still see MIDA boronate starting material."

Diagnosis: "Slow Release" conditions were too slow. Context: MIDA hydrolysis is pH and water-content dependent.[7] Corrective Action:

  • Increase Temperature: Raise from 60°C to 80°C.

  • Switch Base: If using

    
     (slow release), switch to NaOH  (fast release) if your substrate can tolerate it.
    
  • Check Water: Ensure the solvent system (e.g., Dioxane:H2O) has at least a 5:1 to 10:1 ratio. Hydrolysis requires water.

Module 4: Decision Matrix (Visual Guide)

Use this logic flow to determine the correct purification path for your specific stage.

DecisionMatrix Start What is your goal? Q1 Is the reaction finished? Start->Q1 Yes Yes (Coupling Complete) Q1->Yes No No (Purifying Intermediate) Q1->No ProdSol Is Product Water Soluble? Yes->ProdSol AqWash Standard Aqueous Workup (NaOH/EtOAc) ProdSol->AqWash No (Lipophilic) RPSPE Reverse Phase (C18) or Ion Exchange ProdSol->RPSPE Yes (Polar) Silica Silica Gel Chromatography No->Silica Solvent Elute with THF/MeOH? Silica->Solvent Catch & Release PureMIDA Pure MIDA Boronate Solvent->PureMIDA

Figure 2: Decision matrix for selecting the appropriate MIDA removal or purification strategy.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[6][8]2007 , 129, 6716–6717.[11]

  • Gillis, E. P.; Burke, M. D. "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." J. Am. Chem. Soc.[6][8]2008 , 130, 14084–14085.

  • Sigma-Aldrich (Merck). "MIDA Boronates Technical Guide." Sigma-Aldrich Technical Bulletins.

  • Uno, B. E.; Gillis, E. P.; Burke, M. D. "Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis."[12] Tetrahedron2009 , 65, 3130–3138.

Sources

Troubleshooting

Technical Support Center: MIDA Ester Purification by Silica Gel Chromatography

Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of MIDA esters using silica gel chromatography. Here, we address common challenges and provide practical solutions to ensure the integrity and purity of your compounds.

MIDA boronates are renowned for their exceptional stability, serving as robust building blocks in iterative cross-coupling reactions for the synthesis of complex small molecules.[1][2] A key advantage of MIDA boronates is their general compatibility with silica gel chromatography, a feature that distinguishes them from many notoriously unstable boronic acids.[3][4] However, successful purification requires a nuanced understanding of their chemical properties and interaction with the stationary phase. This guide will walk you through the critical parameters for success.

Frequently Asked Questions (FAQs)

Q1: Are MIDA esters stable to standard silica gel chromatography?

A1: Yes, one of the significant advantages of MIDA boronates is their general stability on silica gel.[1][2] Unlike many boronic acids, which can degrade or be difficult to handle, MIDA esters are typically crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography.[1][5] This stability is attributed to the trivalent N-methyliminodiacetic acid (MIDA) ligand, which forms a dative bond with the boron atom, resulting in a more stable sp3-hybridized center.[4][6]

Q2: What is the "binary affinity" of MIDA esters for silica gel?

A2: MIDA boronates exhibit a unique "binary affinity" for silica gel, which can be leveraged for a highly effective "catch-and-release" purification strategy.[7][8] This means that under non-polar solvent conditions (e.g., diethyl ether), the MIDA boronate is strongly adsorbed ("caught") on the silica gel, allowing less polar impurities to be washed away. Subsequently, switching to a more polar solvent (e.g., tetrahydrofuran) will release the MIDA boronate from the silica, allowing for its elution.[7]

Q3: Can I use protic solvents like methanol in my eluent?

A3: It is generally recommended to avoid or minimize the use of protic solvents like methanol in the eluent for preparative chromatography of MIDA esters. While MIDA boronates are stable, they can undergo hydrolysis to the corresponding boronic acid under aqueous basic conditions.[1][3] Some studies have noted that dichloromethane:methanol mixtures can lead to some decomposition, and MIDA boronates should not be left in solutions containing alcohols for extended periods (e.g., more than an hour).[5] For TLC analysis, short exposure is generally acceptable.

Q4: How does the polarity of MIDA esters affect their purification?

A4: MIDA esters are generally polar compounds, which can sometimes make their purification by silica gel chromatography challenging.[9] Their polarity can lead to strong adsorption on the silica gel, requiring more polar solvent systems for elution. This can sometimes result in co-elution with polar impurities. The "catch-and-release" strategy is a powerful way to overcome this challenge.

Q5: What are the deprotection conditions for MIDA esters?

A5: MIDA esters are readily deprotected to the corresponding boronic acids under mild aqueous basic conditions.[3] Common reagents for deprotection include 1M sodium hydroxide (NaOH) or even milder bases like sodium bicarbonate (NaHCO3) and potassium phosphate (K3PO4).[10] This ease of deprotection underscores the importance of using neutral, anhydrous conditions during chromatography to prevent premature cleavage of the MIDA group.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of MIDA ester from the column. 1. MIDA ester is strongly adsorbed to the silica gel. The eluent system is not polar enough to elute the compound. 2. On-column decomposition/hydrolysis. The silica gel is acidic, or the solvents contain water and/or base, leading to the formation of the more polar boronic acid which is very difficult to elute.1. Increase the polarity of the eluent. A step-gradient to a more polar solvent system (e.g., THF) may be necessary. Consider the "catch-and-release" protocol. 2. Use neutral silica gel. If you suspect your silica is acidic, you can neutralize it by washing with a solution of triethylamine in your non-polar solvent, followed by flushing with the non-polar solvent. 3. Ensure anhydrous conditions. Use dry solvents and perform the chromatography under an inert atmosphere if the compound is particularly sensitive.
Streaking or tailing of the MIDA ester spot on TLC. 1. Strong interaction with the silica gel. This is common for polar compounds. 2. Sample overload. Too much sample has been spotted on the TLC plate. 3. Decomposition on the TLC plate. The silica on the plate may be acidic.1. Add a small amount of a more polar solvent to the eluent system. For example, a few drops of THF or ethyl acetate in a hexane/ether mixture. 2. Spot a more dilute solution of your sample. 3. Use TLC plates with a neutral adsorbent.
Co-elution of the MIDA ester with impurities. 1. Similar polarity of the MIDA ester and impurities. 2. Poor separation efficiency of the column. 1. Optimize the solvent system. Try different solvent combinations to improve selectivity. The "catch-and-release" method is highly recommended to separate based on the unique affinity of the MIDA group for silica. 2. Improve column packing. Ensure the silica gel is packed uniformly to maximize resolution.
Presence of boronic acid in the purified fractions. 1. Hydrolysis of the MIDA ester during chromatography. As mentioned above, this can be caused by acidic silica or wet/basic solvents. 2. Incomplete reaction. The starting boronic acid may be present in the crude mixture.1. Strictly adhere to neutral and anhydrous conditions. 2. Confirm complete MIDA protection before purification. Use an appropriate analytical technique (e.g., NMR) to check the crude reaction mixture.

Experimental Protocols

Standard Protocol for Silica Gel Chromatography of MIDA Esters

This protocol provides a general guideline. The solvent system should be optimized for each specific MIDA boronate based on TLC analysis.

1. Materials:

  • Crude MIDA boronate

  • Silica gel (230-400 mesh, neutral)

  • Anhydrous solvents (e.g., hexanes, diethyl ether, ethyl acetate, tetrahydrofuran)

  • Glass column

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp and/or appropriate staining solution (e.g., potassium permanganate)

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude MIDA boronate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the sample solution directly onto the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexanes or a hexane/diethyl ether mixture) to remove non-polar impurities.

    • Gradually increase the polarity of the eluent based on TLC analysis of the crude material.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure MIDA boronate.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified MIDA boronate.

"Catch-and-Release" Purification Protocol

This method is particularly useful for separating MIDA boronates from less polar impurities.

1. Materials: Same as the standard protocol.

2. Procedure:

  • Column Packing and Sample Loading: Follow the same procedure as the standard protocol.

  • "Catch" and Wash:

    • Load the crude sample onto the column.

    • Wash the column extensively with a non-polar solvent in which the MIDA boronate is insoluble or has very low mobility, but the impurities are soluble (e.g., diethyl ether). This step "catches" the MIDA boronate on the silica while washing away impurities. Monitor the eluate by TLC to ensure all impurities have been removed.

  • "Release" and Elution:

    • Switch to a more polar solvent that will effectively elute the MIDA boronate (e.g., tetrahydrofuran or a mixture of ethyl acetate and THF).

    • Collect fractions containing the pure MIDA boronate.

  • Fraction Analysis and Solvent Removal: Proceed as with the standard protocol.

Visual Guides

MIDA Boronate Stability and Deprotection Pathway

MIDA_Stability MIDA Boronate: Protection and Deprotection cluster_protection Protection cluster_application Application cluster_deprotection Deprotection Boronic_Acid R-B(OH)₂ (sp² hybridized, often unstable) MIDA_Ester R-B(MIDA) (sp³ hybridized, stable) Boronic_Acid->MIDA_Ester + MIDA, Δ, -H₂O Chromatography Silica Gel Chromatography (Stable under neutral, anhydrous conditions) MIDA_Ester->Chromatography Cross_Coupling Anhydrous Cross-Coupling (Unreactive) MIDA_Ester->Cross_Coupling Deprotected_Boronic_Acid R-B(OH)₂ (sp² hybridized, reactive) MIDA_Ester->Deprotected_Boronic_Acid aq. base (e.g., NaOH)

Caption: MIDA boronate protection, stability, and deprotection pathway.

Troubleshooting Decision Tree for MIDA Ester Chromatography

Troubleshooting_MIDA Troubleshooting MIDA Ester Chromatography Start Start Purification Problem Problem Encountered? Start->Problem LowRecovery Low/No Recovery Problem->LowRecovery Yes Streaking Streaking/Tailing Problem->Streaking Yes Coelution Co-elution with Impurities Problem->Coelution Yes Success Successful Purification Problem->Success No CheckPolarity Increase Eluent Polarity LowRecovery->CheckPolarity CheckSilica Use Neutral Silica Gel & Anhydrous Solvents LowRecovery->CheckSilica OptimizeSolvent Optimize Solvent System Streaking->OptimizeSolvent CheckLoading Reduce Sample Loading Streaking->CheckLoading CatchRelease Use 'Catch-and-Release' Method Coelution->CatchRelease Coelution->OptimizeSolvent CheckPolarity->Problem CheckSilica->Problem CatchRelease->Problem OptimizeSolvent->Problem CheckLoading->Problem

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • Google Patents. (2016). US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules.
  • Kelly, A. M., Chen, P. J., Klubnick, J., & Blair, D. J. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Retrieved from [Link]

  • Haskins, B. E., et al. (2018). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 56(17), 1957-1965. Retrieved from [Link]

  • Kelly, A. M., Chen, P. J., Klubnick, J., & Blair, D. J. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6930-6934. Retrieved from [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. Retrieved from [Link]

  • Welch, C. G., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1374-1382. Retrieved from [Link]

  • ResearchGate. (n.d.). MIDA boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Retrieved from [Link]

  • PubMed. (2022, May 20). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]

  • National Institutes of Health. (2017, January 25). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Retrieved from [Link]

  • Google Patents. (2017). US9908900B2 - Methods for forming protected organoboronic acids.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480-6481. Retrieved from [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild Method for Making MIDA Boronates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Gonzalez, J. A., et al. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Retrieved from [Link]

  • Gillis, E. P. (n.d.). iterative cross-coupling with mida boronates. Retrieved from [Link]

  • Sali, J. J. (n.d.). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Jakubek, Z. J., & Hudson, R. H. E. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A, 115(22), 5709-5716. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Trouble Shooting tips. Retrieved from [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Characterization and Utilization of Cyclohexylboronic Acid MIDA Ester

Executive Summary & Strategic Context Cyclohexylboronic acid MIDA ester (Cyclohexyl-MIDA) represents a pivotal advancement in organoboron chemistry, specifically designed to overcome the inherent instability of sp²-hybri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Cyclohexylboronic acid MIDA ester (Cyclohexyl-MIDA) represents a pivotal advancement in organoboron chemistry, specifically designed to overcome the inherent instability of sp²-hybridized alkyl boronic acids. Unlike aryl boronic acids, secondary alkyl boronic acids (like cyclohexyl) are notoriously prone to protodeboronation and oxidation.

This guide provides a definitive characterization profile and comparative analysis for researchers utilizing this reagent in iterative cross-coupling (ICC) or fragment-based drug discovery (FBDD).

The "MIDA" Advantage: Mechanistic Insight

The stability of this reagent stems from the N-methyliminodiacetic acid (MIDA) ligand.[1][2][3][4]

  • Hybridization Switch: The MIDA ligand coordinates to the boron atom via its nitrogen lone pair, rehybridizing the boron from a reactive, planar sp² state (with a vacant p-orbital) to a stable, tetrahedral sp³ state.

  • The "Cage" Effect: This coordination creates a rigid bicyclic cage that shields the carbon-boron bond from oxidative degradation and transmetallation until explicitly released.

Comparative Analysis: MIDA vs. Alternatives

The following table objectively compares Cyclohexyl-MIDA against its primary alternatives. This data supports the selection of MIDA esters for multistep synthesis where intermediate stability is non-negotiable.

FeatureCyclohexyl-MIDA Ester Cyclohexylboronic Acid (Free) Pinacol Ester (Pin) K-Trifluoroborate salt
Boron Hybridization sp³ (Tetrahedral)sp² (Planar)sp² (Planar)sp³ (Tetrahedral)
Benchtop Stability Excellent (Indefinite)Poor (Oxidizes/Dehydrates)GoodExcellent
Chromatography Silica Gel Compatible (Elutes easily)Streaks/DecomposesStable, but often "sticky" or stains poorlyIncompatible (Requires reverse phase)
Solubility Soluble in organic solvents (THF, Acetone, MeCN)Soluble in alcohols/basesSoluble in most organicsInsoluble in organics; requires H₂O/MeOH
Hydrolysis Rate Tunable (Slow Release)N/AVery Slow / DifficultN/A
Atom Economy Moderate (Ligand mass high)HighModerateHigh

Key Insight: The "Killer App" for MIDA boronates is their compatibility with standard silica gel flash chromatography. Unlike Pinacol esters, which can be difficult to separate from byproducts or hydrolyze, MIDA esters behave like standard organic molecules during purification.

1H NMR Characterization Data

The following data is the definitive fingerprint for Cyclohexylboronic acid MIDA ester .

  • CAS: 1104637-39-9

  • Formula: C₁₁H₁₈BNO₄

  • MW: 239.08 g/mol

Standard Conditions
  • Solvent: Acetone-d₆ (Preferred over CDCl₃ due to solubility and peak separation).

  • Frequency: 400 MHz or higher.

Peak Assignment Table
Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
AssignmentStructural Context
4.16 - 4.20 Doublet (d)2H17.0 HzMIDA Backbone (

)
Diastereotopic Acetate

3.98 - 4.02 Doublet (d)2H17.0 HzMIDA Backbone (

)
Diastereotopic Acetate

2.94 Singlet (s)3H-N-C

N-Methyl Group
1.60 - 1.75 Multiplet (m)5H-Cyclohexyl RingEquatorial/Axial Protons
1.15 - 1.30 Multiplet (m)5H-Cyclohexyl RingEquatorial/Axial Protons
0.80 - 0.90 Multiplet (m)1H-B-C

(Alpha)
Proton directly on C-B bond
Specialist Interpretation
  • The AB System: The MIDA backbone protons appear as two doublets (an AB quartet system) rather than a singlet. This confirms the rigid cage structure . If these peaks collapse into a singlet, it indicates the cage has opened or the boron has hydrolyzed.

  • Upfield Alpha Proton: The proton on the carbon attached to boron is significantly shielded (0.80-0.90 ppm) due to the inductive effect of the boronate complex.

Experimental Protocols

Protocol A: Synthesis of Cyclohexyl-MIDA Ester

Rationale: This method utilizes the Dean-Stark dehydration strategy to drive the condensation equilibrium.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents: Combine Cyclohexylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.2 equiv).

  • Solvent: Add a mixture of DMSO and Toluene (1:10 ratio). The DMSO dissolves the polar MIDA ligand, while Toluene allows for azeotropic water removal.

  • Reflux: Heat the mixture to reflux (approx. 115°C) for 12–16 hours. Monitor water collection in the trap.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove toluene.

    • The residue is typically the MIDA ester.

    • Purification: Dissolve in a minimum amount of Acetone and precipitate by slowly adding Diethyl Ether or water. Alternatively, purify via flash chromatography (EtOAc/Acetone gradient).

Protocol B: "Slow Release" Cross-Coupling

Rationale: sp³ MIDA boronates do not transmetallate.[1] They must be hydrolyzed in situ to the active sp² boronic acid. This slow release maintains a low concentration of the unstable boronic acid, minimizing decomposition.

  • Reagents: Aryl Bromide (1.0 equiv), Cyclohexyl-MIDA (1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.1 equiv).

  • Base/Hydrolysis Agent: K₃PO₄ (3.0 equiv).

  • Solvent: Dioxane : Water (10:1). Water is critical for hydrolysis.

  • Reaction: Heat to 60°C.

    • Mechanism:[1][5][6] The base/water slowly hydrolyzes the MIDA cage. The liberated cyclohexylboronic acid immediately enters the catalytic cycle.

Visualizations of Workflows

Diagram 1: Synthesis and Structure

This diagram illustrates the condensation pathway forming the rigid sp³ cage.

MIDA_Synthesis BoronicAcid Cyclohexylboronic Acid (sp2, Unstable) Reaction Dehydration (Dean-Stark / -2 H2O) BoronicAcid->Reaction MIDA_Ligand MIDA Ligand (N-methyliminodiacetic acid) MIDA_Ligand->Reaction MIDA_Ester Cyclohexyl-MIDA Ester (sp3, Stable Cage) Reaction->MIDA_Ester  Formation of B-N bond  

Caption: Condensation of unstable boronic acid with MIDA ligand to form the stable sp³ boronate ester.

Diagram 2: The "Slow Release" Cross-Coupling Cycle

This diagram details the in situ activation mechanism required for Suzuki-Miyaura coupling.

Slow_Release_Cycle cluster_0 Why it works: Kinetic Control MIDA_Storage Cyclohexyl-MIDA (Inactive Storage Form) Hydrolysis Hydrolysis (aq. K3PO4 / H2O) MIDA_Storage->Hydrolysis  Slow Release   Free_Acid Free Boronic Acid (Active Species) Hydrolysis->Free_Acid Pd_Cycle Pd Catalytic Cycle (Transmetallation) Free_Acid->Pd_Cycle  Fast Reaction   Product Cross-Coupled Product Pd_Cycle->Product

Caption: The Slow Release strategy prevents accumulation and decomposition of the unstable free acid.

References

  • Gillis, E. P.; Burke, M. D. (2007).[1][2][3][7][8] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717.

  • Gillis, E. P.; Burke, M. D. (2008).[9] "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." Journal of the American Chemical Society, 130(43), 14084–14085.

  • Uno, B. E.; Gillis, E. P.; Burke, M. D. (2009). "Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis." Tetrahedron, 65(16), 3130–3138.

  • Sigma-Aldrich Technical Guide. "MIDA Boronates."

Sources

Comparative

Comparison of Reactivity: Cyclohexyl MIDA Ester vs. Trifluoroborate

Executive Summary In the landscape of Suzuki-Miyaura cross-coupling, the choice between Cyclohexyl MIDA (N-Methyliminodiacetic acid) boronates and Potassium Cyclohexyltrifluoroborates ( ) is rarely about simple yield opt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Suzuki-Miyaura cross-coupling, the choice between Cyclohexyl MIDA (N-Methyliminodiacetic acid) boronates and Potassium Cyclohexyltrifluoroborates (


)  is rarely about simple yield optimization; it is a strategic decision regarding process architecture .
  • Select Cyclohexyl MIDA Esters when your workflow requires iterative synthesis . Their amphoteric nature allows them to remain intact through anhydrous chemical transformations (oxidations, reductions, olefination) before the boron center is activated. They excel when the free boronic acid is kinetically unstable, utilizing a "slow-release" mechanism to minimize protodeboronation.

  • Select Cyclohexyl Trifluoroborates for robust, single-step installation of secondary alkyl groups. They offer superior atom economy and are generally more cost-effective. However, they require specific hydrolysis windows and are often insoluble in the anhydrous organic solvents required for upstream functionalization.

Mechanistic Divergence: The Activation Bottleneck

To understand the reactivity difference, one must analyze how the active transmetallating species—the boronic acid [


]—is generated. Both reagents are "masked" forms of boronic acid, but their unmasking kinetics differ fundamentally.
The Hydrolysis Pathways
  • MIDA Boronates (The "Slow Release" Effect): Under aqueous basic conditions (e.g.,

    
    /Dioxane/H2O), the MIDA ligand hydrolyzes.[1][2] Crucially, this rate is often slower than the rate of decomposition of the resulting boronic acid. This maintains a low, steady-state concentration of the active species, preventing homocoupling and protodeboronation.
    
  • Trifluoroborates (The Equilibrium Shift):

    
     salts exist in equilibrium with the boronic acid in aqueous/protic media. This process is often faster and can be accelerated by silylophiles (TMS-Cl) or Lewis acids, rapidly dumping the boronic acid into the solution.
    
Pathway Visualization (Graphviz)

G MIDA Cyclohexyl MIDA (Stable, Organic Soluble) Inter Hydrolysis Intermediate MIDA->Inter Slow Hydrolysis (aq. NaOH or K3PO4) BF3K Cyclohexyl BF3K (Stable, Salt) Acid Cyclohexyl Boronic Acid [Active Species] BF3K->Acid Fast Equilibrium (H2O/MeOH/Base) Inter->Acid Rate Limiting Decomp Decomposition (Protodeboronation) Acid->Decomp Competing Pathway (Beta-Hydride Elim.) Product Coupled Product (R-Ar) Acid->Product Pd(0) / Ar-X Transmetallation

Figure 1: Mechanistic comparison of active species generation. MIDA relies on kinetic gating (slow release), while Trifluoroborates rely on thermodynamic equilibrium.

Reactivity Profile: The Secondary Alkyl Challenge

Coupling a cyclohexyl group (


 hybridized) is significantly more difficult than an aryl group (

) due to two primary failure modes:
  • Slow Transmetallation: The steric bulk of the secondary alkyl group retards transfer to the Palladium center.

  • 
    -Hydride Elimination:  Once attached to Pd, the cyclohexyl group can undergo isomerization to a cyclohexene or rearrange to a linear alkyl chain (if flexible), though the rigid ring structure of cyclohexyl largely limits this to elimination.
    
Performance Comparison Table
FeatureCyclohexyl MIDA BoronateCyclohexyl Trifluoroborate
Atom Economy Low (MIDA ligand = 129 Da)High (3 Fluorines)
Solubility Soluble in DCM, THF, EtOAc, Toluene.Insoluble in non-polar organics. Soluble in MeOH, Acetone/H2O.
Chromatography Excellent. Stable on Silica Gel.Poor. Streaks on silica; requires specialized reverse-phase or recrystallization.
Anhydrous Stability High. Can survive Jones Oxidation, Wittig, etc.High stability, but insolubility limits reaction scope.
Coupling Conditions "Slow Release":

, Dioxane/H2O, 60-100°C.
Molander Conditions:

, Toluene/H2O, 80-100°C.
Typical Yield (

)
85-95% (Iterative/Complex contexts)75-90% (Direct coupling contexts)
Primary Use Case Multistep Synthesis. Carrying the Boron through a sequence.[3]Library Synthesis. Rapid diversity generation.

Experimental Protocols

Protocol A: Coupling of Cyclohexyl MIDA Boronate (Slow Release)

Best for: Complex substrates where protodeboronation is a risk or when using the MIDA group as a protecting group.

Reagents:

  • Cyclohexyl MIDA boronate (1.2 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)[1]

  • Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos or XPhos (4-10 mol%)

  • Base:

    
     (3.0 - 7.5 equiv)
    
  • Solvent: Dioxane :

    
     (5:1)[1][2][4]
    

Step-by-Step:

  • Charge: Add MIDA boronate, Aryl halide, Pd source, and Ligand to a reaction vial equipped with a stir bar.

  • Degas: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed Dioxane/Water mixture.

  • Heat: Stir at 60°C (for bromides) or 100°C (for chlorides) for 6-24 hours. Note: The temperature drives the hydrolysis rate.

  • Workup: Dilute with EtOAc, wash with water. The unreacted MIDA boronate can often be recovered via column chromatography.

Protocol B: Coupling of Cyclohexyl Trifluoroborate (Molander Conditions)

Best for: Standard synthesis, high throughput, cost-efficiency.

Reagents:

  • Potassium Cyclohexyltrifluoroborate (1.0 - 1.2 equiv)

  • Aryl Chloride (1.0 equiv)[1]

  • Catalyst: Pd(OAc)2 (2 mol%) + RuPhos or n-BuPAd2 (CataCXium A) (4 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene :

    
     (3:1)
    

Step-by-Step:

  • Charge: Combine Trifluoroborate salt, Aryl Chloride, Base, and Catalyst system in a vial.

  • Solvent: Add Toluene and Water.

  • Heat: Vigorously stir at 80-100°C for 24 hours.

    • Critical Insight: Vigorous stirring is essential as this is a biphasic system. The hydrolysis happens in the aqueous phase, and transmetallation happens at the interface or organic phase.

  • Workup: Standard extraction.

Strategic Decision Workflow

Use the following logic map to determine the correct reagent for your specific drug development campaign.

DecisionMatrix Start Start: Cyclohexyl Coupling Required Step1 Is the Boron species present during prior synthetic steps? Start->Step1 Yes Yes (Iterative Synthesis) Step1->Yes Protection Needed No No (Convergent/One-pot) Step1->No Direct Coupling MIDA_Route Use Cyclohexyl MIDA (Resists anhydrous reagents) Yes->MIDA_Route Step2 Is the resulting Boronic Acid highly unstable (e.g., 2-heterocyclic)? No->Step2 Unstable Yes (Protodeboronation risk) Step2->Unstable Stable No (Standard Cyclohexyl) Step2->Stable MIDA_Slow Use MIDA (Slow Release prevents decomp) Unstable->MIDA_Slow BF3K_Route Use Trifluoroborate (Higher Atom Economy) Stable->BF3K_Route

Figure 2: Decision Matrix for Reagent Selection.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society.[5][6][7] Link

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). "Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation." Journal of the American Chemical Society.[5][6][7] Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[5][6][7] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. Link

Sources

Validation

Validating Purity of Cyclohexyl MIDA Boronate: A Comparative Analytical Guide

Executive Summary Cyclohexyl MIDA (N-methyliminodiacetic acid) boronate represents a critical class of sp3-hybridized boron building blocks that have revolutionized automated small molecule synthesis. Unlike traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl MIDA (N-methyliminodiacetic acid) boronate represents a critical class of sp3-hybridized boron building blocks that have revolutionized automated small molecule synthesis. Unlike traditional boronic acids, which are prone to protodeboronation and trimerization (boroxine formation), MIDA boronates are air-stable, chromatography-compatible, and capable of "slow-release" cross-coupling.

However, their utility relies entirely on the integrity of the MIDA protective cage. Partial hydrolysis to the free boronic acid alters stoichiometry in Iterative Cross-Coupling (ICC) platforms, leading to failed automated runs. This guide provides a definitive protocol for validating the purity of Cyclohexyl MIDA boronate, contrasting the high-throughput utility of RP-HPLC with the absolute accuracy of qNMR , while explicitly advising against thermal methods like GC.

Part 1: The Stability Paradox & Analytical Challenge

The MIDA ligand complexes with boron to form a rigid, cage-like structure. This rehybridization from sp2 to sp3 removes the empty p-orbital, shutting down transmetallation and stabilizing the molecule against anhydrous cross-coupling conditions.

The Primary Impurity: Hydrolysis The dominant degradation pathway is hydrolysis, which reverts the stable MIDA ester back to the reactive boronic acid. This occurs rapidly in aqueous base but can proceed slowly in moist organic solvents or improper storage conditions.

Analytical Dilemma:

  • Chromophores: The cyclohexyl group is UV-inactive. The MIDA ligand possesses carbonyls absorbing only in the low UV range (<220 nm).

  • Polarity: The MIDA ester is highly polar but distinct from the free boronic acid.

  • Thermal Stability: While stable at ambient temperatures, MIDA boronates have high melting points and can degrade in high-temperature injection ports.

Part 2: High-Performance Liquid Chromatography (RP-HPLC)

The Workhorse for Impurity Profiling

HPLC is the preferred method for routine quality control and detecting trace hydrolysis products. Because the cyclohexyl moiety lacks a strong chromophore, standard UV detection at 254 nm is insufficient. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is recommended for alkyl MIDA boronates. If these are unavailable, Low-UV (210 nm) must be used with high-purity solvents.

Protocol 1: RP-HPLC with ELSD/Low-UV

Objective: Separate Cyclohexyl MIDA boronate from Cyclohexylboronic acid and MIDA ligand.

Instrument Setup:

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent high-carbon load C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the MIDA ester).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Do not heat the column significantly to avoid on-column hydrolysis).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Hold
15.0 95 Linear Gradient
20.0 95 Wash

| 20.1 | 5 | Re-equilibration |

Detection Settings:

  • Primary: ELSD (Drift Tube Temp: 40°C, Gain: Optimized to standard).

  • Secondary: UV at 210 nm (Reference 360 nm). Note: Acetonitrile absorbs at <200nm; ensure HPLC-grade purity.

Sample Preparation (Critical):

  • Weigh ~5 mg of Cyclohexyl MIDA boronate.

  • Dissolve in 100% Acetonitrile . Avoid methanol or water in the sample vial, as these can promote slow hydrolysis while the sample sits in the autosampler.

  • Inject 5-10 µL immediately.

Data Interpretation:

  • Cyclohexyl MIDA Boronate: Elutes later (more lipophilic due to the masked polarity and cyclohexyl group).

  • Hydrolysis Products: Free MIDA ligand and Boronic Acid elute near the solvent front (highly polar).

Part 3: Quantitative NMR (qNMR)

The Gold Standard for Absolute Purity

For alkyl MIDA boronates where UV response factors are low or unknown, qNMR is the superior validation method. It provides an absolute purity value without requiring a reference standard of the analyte itself.

Protocol 2: 1H-qNMR Analysis

Objective: Determine absolute weight % purity using an internal standard.

Reagents:

  • Solvent: Acetonitrile-d3 (CD3CN) or DMSO-d6. Avoid CDCl3 if acidic traces are present.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (high purity, non-volatile, distinct peaks).

Procedure:

  • Weighing: Accurately weigh ~10 mg of Cyclohexyl MIDA boronate (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision ±0.01 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Crucial for full relaxation of protons for integration accuracy).

    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 3 for MIDA N-Me singlet vs IS singlet)
    
  • 
     = Molecular Weight[1][2]
    
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard
    

Diagnostic Peaks:

  • MIDA N-Me: Singlet ~2.8-3.0 ppm (Integrate this; it is sharp and distinct).

  • MIDA Acetate protons: Doublets ~4.0 ppm (AB system due to rigid cage).

  • Impurity Check: Look for broad peaks ~8.0 ppm (free boronic acid -OH) or shifts in the N-Me peak indicating hydrolysis.

Part 4: Why NOT to use Gas Chromatography (GC)

While GC is common for volatile organics, it is unsuitable for direct analysis of MIDA boronates for three reasons:

  • Thermal Instability: The MIDA cage is thermally stable up to ~80°C, but GC injection ports operate at 250°C+. This causes deborylation or ligand dissociation.

  • Low Volatility: MIDA boronates are crystalline solids with high polarity; they do not vaporize efficiently without derivatization.

  • False Negatives: Decomposition in the liner will show as "impurities" that were not present in the original sample.

Comparative Analysis Summary

FeatureRP-HPLC (ELSD/UV) qNMR GC-FID/MS
Primary Use Impurity profiling, trace detectionAbsolute purity determinationNot Recommended
Sample Prep Dissolve in MeCNDissolve in deuterated solvent + ISDerivatization required
Detection Limit (LOD) High (ppm range)Moderate (>0.1%)N/A
Selectivity Separates hydrolysis productsDistinguishes structurePoor (thermal breakdown)
Throughput High (20 min/run)Low (Manual prep/analysis)N/A
Suitability for Alkyl MIDA Excellent (with ELSD)Excellent Poor

Visualizing the Workflow

Diagram 1: Analytical Decision Tree

This workflow illustrates the logic for selecting the correct validation method based on the stage of research.

AnalyticalWorkflow Start Sample: Cyclohexyl MIDA Boronate Goal Define Analytical Goal Start->Goal AbsPurity Goal: Absolute Purity % (For Stoichiometry/Yields) Goal->AbsPurity TraceImp Goal: Trace Impurity Profile (For QC/Degradation check) Goal->TraceImp qNMR Method: 1H-qNMR (Internal Standard) AbsPurity->qNMR HPLC Method: RP-HPLC (C18 Column) TraceImp->HPLC Result1 Output: Exact Wt% Purity qNMR->Result1 Detector Detector Selection HPLC->Detector UV UV (210 nm) *Low Sensitivity for Alkyl* Detector->UV Standard Equip ELSD ELSD / CAD *Recommended* Detector->ELSD Specialized Result2 Output: Chromatogram (Separation of Hydrolysis Products) UV->Result2 ELSD->Result2

Caption: Decision tree for selecting qNMR vs. HPLC based on analytical requirements (Absolute Quantification vs. Impurity Profiling).

Diagram 2: The Hydrolysis Pathway

Understanding the impurity is key to separation. The MIDA boronate hydrolyzes to the boronic acid and free ligand.

Hydrolysis MIDA_Ester Cyclohexyl MIDA Ester (Lipophilic, Neutral) Intermediate Tetrahedral Intermediate MIDA_Ester->Intermediate Slow (Neutral) Fast (Basic) Water + H2O / Base BoronicAcid Cyclohexylboronic Acid (Polar, Reactive) Intermediate->BoronicAcid Ligand Free MIDA Ligand (Highly Polar) Intermediate->Ligand

Caption: The hydrolysis pathway of MIDA boronates. HPLC separates the intact ester (blue) from the polar degradation products (red).

References

  • Gillis, E. P., & Burke, M. D. (2007).[3] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry, 8, 1067–1075. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Comparative

Comparative Analysis of 11B NMR Shift Values: Cyclohexyl MIDA Boronate vs. Organoboron Alternatives

Executive Summary This guide provides a technical analysis of the 11B NMR chemical shift values for Cyclohexyl MIDA (N-methyliminodiacetic acid) boronate compared to its common organoboron alternatives: boronic acids, pi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 11B NMR chemical shift values for Cyclohexyl MIDA (N-methyliminodiacetic acid) boronate compared to its common organoboron alternatives: boronic acids, pinacol esters, and trifluoroborates.

The critical differentiator for MIDA boronates is the sp3 hybridization of the boron center, induced by the N→B dative bond. This structural feature results in a distinct upfield shift (shielded) in 11B NMR spectroscopy, serving as a robust analytical marker for the compound's stability and "protected" status in iterative cross-coupling workflows.

Key Data Snapshot
Compound ClassHybridization11B NMR Shift (ppm)Stability ProfileReactivity
Cyclohexyl MIDA Boronate sp3 (Tetracoordinate) 11.0 – 12.0 High (Air/Silica Stable) Inert (Requires Hydrolysis)
Cyclohexyl Boronic Acidsp2 (Tricoordinate)33.0 – 35.0Low (Trimerizes to Boroxine)High (Transmetalation Active)
Cyclohexyl Pinacol Estersp2 (Tricoordinate)33.0 – 34.0ModerateModerate/Active
Potassium Cyclohexyl Trifluoroboratesp3 (Tetracoordinate)3.0 – 6.0HighInert (Requires Hydrolysis)

Technical Deep Dive: The 11B NMR Signature

The Hybridization Shift Effect

Boron-11 (11B) NMR is the definitive tool for assessing the coordination environment of boron.

  • sp2 Boron (Tricoordinate): Possesses an empty p-orbital.[1] This deshields the nucleus, causing a downfield shift typically between 25 and 35 ppm .

  • sp3 Boron (Tetracoordinate): The empty p-orbital is filled by a ligand (in this case, the nitrogen of the MIDA backbone). This increases electron density around the nucleus (shielding), causing a significant upfield shift to the 0 to 15 ppm range.

Cyclohexyl MIDA Boronate Specifics

For Cyclohexyl MIDA boronate , the N-methyliminodiacetic acid ligand forms a rigid bicyclic cage. The dative N→B bond locks the boron into a tetrahedral sp3 geometry.

  • Observed Shift: ~11.7 ppm (Characteristic of alkyl MIDA boronates).

  • Comparison: This is distinct from aryl MIDA boronates (e.g., 4-nitrophenyl MIDA at 10.5 ppm) and vastly different from the starting material, cyclohexyl boronic acid (~33 ppm).

  • Diagnostic Value: The disappearance of the ~33 ppm peak and the emergence of a sharp singlet at ~11-12 ppm confirms successful protection.

Visualization of Shift Ranges

The following diagram illustrates the spectral separation between reactive (sp2) and protected (sp3) boron species.

B11_NMR_Spectrum Scale 11B NMR Chemical Shift (ppm) Trifluoroborates Trifluoroborates (3-6 ppm) sp3 MIDA Cyclohexyl MIDA (11-12 ppm) sp3 Trifluoroborates->MIDA Shielded (Protected) Pinacol Pinacol Esters (33-34 ppm) sp2 MIDA->Pinacol Hybridization Gap (sp3 vs sp2) BoronicAcid Boronic Acids (33-35 ppm) sp2 Pinacol->BoronicAcid Deshielded (Reactive)

Caption: 11B NMR spectral map showing the distinct "Hybridization Gap" between protected MIDA boronates (sp3) and reactive boronic acids/esters (sp2).

Experimental Protocol: Acquiring Reliable 11B NMR Data

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in your data, follow this self-validating protocol. Borosilicate glass contains boron oxide, which creates a broad "hump" in the baseline (approx. -30 to +30 ppm).

Materials
  • Solvent: Acetonitrile-d3 (CD3CN) or DMSO-d6.

    • Why: MIDA boronates have limited solubility in non-polar solvents like CDCl3. Acetonitrile provides excellent solubility and sharp peaks.

  • NMR Tube: Quartz NMR tubes are recommended but not strictly required if analyte concentration is high (>20 mM).

    • Note: If using standard borosilicate tubes, acquire a "blank" spectrum of the solvent/tube to characterize the background hump.

  • Internal Standard: BF3·OEt2 (0.0 ppm) in a sealed capillary (optional but recommended for precise referencing).

Step-by-Step Method
  • Preparation: Dissolve ~10-15 mg of Cyclohexyl MIDA boronate in 0.6 mL of Acetonitrile-d3.

    • Concentration is key: Higher concentration minimizes the interference from the glass background signal.

  • Acquisition:

    • Frequency: Typically ~128 MHz (on a 400 MHz instrument) or ~160 MHz (on a 500 MHz instrument).

    • Pulse Sequence: Standard 11B pulse with proton decoupling (11B{1H}).

    • Scans: 64–128 scans are usually sufficient due to the high sensitivity of the 11B nucleus (80% natural abundance).

  • Processing:

    • Apply a backward linear prediction (if available) to remove the broad glass signal, or simply baseline correct the region of interest.

    • Reference the spectrum to BF3·OEt2 (0 ppm).

  • Validation:

    • Pass: Sharp singlet at 11-12 ppm .

    • Fail (Hydrolysis): Appearance of a peak at ~33 ppm indicates the MIDA ligand has hydrolyzed, releasing the free boronic acid.

Comparative Performance & Utility

The 11B NMR shift is not just a number; it correlates directly with the chemical behavior of the molecule in synthesis.

Stability vs. Shift

The upfield shift (11 ppm) indicates the p-orbital is physically occupied.

  • Chromatography: Unlike pinacol esters (33 ppm) which can streak or degrade on silica, MIDA boronates are stable to silica gel chromatography. They behave like standard organic molecules.

  • Storage: The sp3 cage prevents oxidation and trimerization (formation of boroxines), common issues with boronic acids (33 ppm).

The "Slow Release" Mechanism

The utility of MIDA boronates lies in their ability to release the reactive boronic acid under specific conditions. This can be monitored via NMR.[1][2][3][4][5][6][7][8]

Slow_Release_Mechanism MIDA_Boronate Cyclohexyl MIDA Boronate (sp3, 11-12 ppm) INERT Hydrolysis Hydrolysis (aq. NaOH or NaHCO3) MIDA_Boronate->Hydrolysis Deprotection Boronic_Acid Cyclohexyl Boronic Acid (sp2, 33-35 ppm) REACTIVE MIDA_Boronate->Boronic_Acid NMR Shift Change Hydrolysis->Boronic_Acid Rehybridization sp3 -> sp2 Intermediate MIDA Salt + Free Boronic Acid Cross_Coupling Suzuki-Miyaura Coupling (Pd Catalyst) Boronic_Acid->Cross_Coupling Transmetalation Product Coupled Product (C-C Bond Formed) Cross_Coupling->Product

Caption: The "Slow Release" workflow. 11B NMR tracks the transition from the inert storage form (11 ppm) to the reactive coupling species (33 ppm).

References

  • Gillis, E. P., & Burke, M. D. (2007).[9] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3] Link

    • Primary source for MIDA boronate synthesis, stability d
  • St. Denis, J. D., et al. (2014). "Pharmacological evaluations of ABHD inhibitors." Journal of Medicinal Chemistry. Link

    • Provides experimental 11B NMR data for alkyl MIDA boronates (e.g.
  • Liao, Y., et al. (2012). "A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters." Polymers.[1] Link

    • Detailed discussion on distinguishing sp2 vs sp3 boron species via NMR shifts.
  • SDSU Chemistry Department. "11B NMR Chemical Shifts." Link

    • General reference for organoboron chemical shift ranges.

Sources

Validation

Crystallographic &amp; Functional Analysis: Cyclohexylboronic Acid MIDA Ester

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary: The "Solid-State" Advantage Cyclohexylboronic acid MIDA ester represents a paradigm shift in...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary: The "Solid-State" Advantage

Cyclohexylboronic acid MIDA ester represents a paradigm shift in organoboron chemistry. Unlike traditional boronic acids (often unstable, waxy solids) or pinacol esters (frequently oils, difficult to purify), the MIDA (N-methyliminodiacetic acid) ester locks the boron atom into a rigid, crystalline sp3-hybridized cage. This guide analyzes the crystallographic data that underpins this stability and compares its performance against standard alternatives in drug discovery workflows.

Part 1: Structural & Crystallographic Profile

The defining feature of cyclohexyl MIDA boronate is the B←N dative bond . In standard boronic acids and pinacol esters, the boron atom is sp2-hybridized with a vacant p-orbital, making it susceptible to oxidation and hydrolysis. The MIDA ligand occupies this p-orbital, rehybridizing the boron to sp3 and rendering it chemically inert until "activated" by hydrolysis.

Comparative Crystallographic Data

Table 1: Structural parameters of Cyclohexyl MIDA Boronate vs. Alternatives

FeatureCyclohexyl MIDA Boronate Cyclohexyl Pinacol Boronate Cyclohexylboronic Acid
Hybridization sp3 (Tetrahedral)sp2 (Trigonal Planar)sp2 (Trigonal Planar)
Physical State Crystalline SolidOil / Low-melting SolidWaxy Solid / Powder
Melting Point 210–215 °C < 50 °C (often liquid)130–135 °C (decomposes)
B-N Bond Length ~1.60–1.70 Å (Dative)N/AN/A
Space Group Typically P21/c or P212121N/A (Amorphous/Liquid)Variable (H-bond networks)
Stability (Air) IndefiniteGoodPoor (Oxidation prone)
Chromatography Silica Gel CompatibleDecomposes/StreaksIrreversible Adsorption

Expert Insight: The high melting point (210–215 °C) of the cyclohexyl MIDA ester is a direct consequence of the rigid bicyclic framework and strong intermolecular packing forces, contrasting sharply with the lipophilic, loosely packed pinacol esters.

Part 2: Performance Comparison
1. Stability & The "Slow Release" Mechanism

The crystallographic stability of MIDA boronates translates directly to chemical resistance. The B←N bond prevents transmetalation under anhydrous cross-coupling conditions. Reactivity is restored only when the MIDA ligand is hydrolyzed, releasing the active boronic acid.

  • MIDA: Acts as a "storehouse." Stable to anhydrous cross-coupling (e.g., Suzuki-Miyaura), oxidation (Jones reagent), and acidic conditions.

  • Pinacol: Always "on." Susceptible to protodeboronation and side reactions during complex multistep synthesis.

2. Purification Efficiency
  • MIDA Advantage: The polar, rigid structure of MIDA boronates allows them to be purified via standard silica gel chromatography, behaving like organic molecules rather than Lewis acids. They elute with polar solvent mixtures (e.g., EtOAc/Acetone).[1]

  • Alternative Failure: Free boronic acids streak on silica due to interactions with silanols. Pinacol esters of alkyl boronates are often UV-inactive oils that are difficult to separate from protodeboronated byproducts.

Mechanistic Visualization: The Hydrolysis Switch

The following diagram illustrates the "Slow Release" mechanism where the stable sp3 precursor is converted to the active sp2 species.

MIDA_Hydrolysis cluster_0 In Situ Activation MIDA_Ester Cyclohexyl MIDA Ester (sp3, Stable, Crystalline) Transition Hydrolysis (aq. NaOH or NaHCO3) MIDA_Ester->Transition Fast/Slow Release Control Boronic_Acid Cyclohexylboronic Acid (sp2, Reactive, Unstable) Transition->Boronic_Acid Ligand Cleavage Cross_Coupling Suzuki-Miyaura Coupling Product Boronic_Acid->Cross_Coupling Pd(0) Transmetalation

Caption: The MIDA "Switch" mechanism. The sp3 B-N bond locks reactivity until aqueous base triggers hydrolysis, releasing the active sp2 species for coupling.

Part 3: Experimental Protocols
Protocol A: Synthesis & Crystallization of Cyclohexyl MIDA Boronate

Objective: To prepare X-ray quality crystals from cyclohexylboronic acid.

  • Reagents:

    • Cyclohexylboronic acid (1.0 equiv)

    • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

    • Solvent: DMSO/Benzene (1:10) or Toluene/DMF.

  • Procedure (Dean-Stark Dehydration):

    • Combine boronic acid and MIDA in the solvent mixture.

    • Reflux under a Dean-Stark trap to remove water azeotropically (2–4 hours).

    • Checkpoint: The reaction is complete when water collection ceases.

  • Workup:

    • Concentrate the solution under reduced pressure.

    • Dissolve the residue in a minimum amount of Acetone or Acetonitrile.

    • Precipitate by slow addition of Diethyl Ether.

  • Crystallization (for X-ray):

    • Vapor Diffusion Method: Dissolve 20 mg of the crude solid in 1 mL Acetone in a small vial. Place this vial inside a larger jar containing 10 mL Diethyl Ether. Cap tightly.

    • Allow to stand at room temperature for 24–48 hours. Colorless, block-like crystals suitable for diffraction will form.

Protocol B: X-ray Data Collection Strategy

For alkyl MIDA boronates, the following parameters are critical for successful resolution:

  • Temperature: Collect at 100 K to reduce thermal motion of the cyclohexyl ring (which often shows disorder at RT).

  • Resolution: Aim for < 0.8 Å to accurately resolve the B-N bond density.

  • Refinement: Check for disorder in the cyclohexyl ring puckering; the MIDA cage is usually rigid and well-ordered.

Workflow Visualization: From Synthesis to Structure

Workflow Start Start: Cyclohexylboronic Acid Step1 Step 1: MIDA Complexation (Dean-Stark, Toluene/DMSO) Start->Step1 Step2 Step 2: Silica Gel Purification (Eluent: Et2O -> Acetone) Step1->Step2 Decision Application? Step2->Decision Path_Xray Path A: X-ray Analysis (Vapor Diffusion Crystallization) Decision->Path_Xray Structural Validation Path_Chem Path B: Cross-Coupling (Slow Release Protocol) Decision->Path_Chem Synthesis

Caption: Operational workflow for handling MIDA boronates, highlighting the divergence between structural characterization and synthetic application.

References
  • Gillis, E. P., & Burke, M. D. (2007).[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961-6963. Link

  • Sigma-Aldrich. "Cyclohexylboronic acid MIDA ester Product Specification." Link

  • Gonzalez, J. A., et al. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[3] Nature Chemistry, 8, 1067–1075.[3] Link

  • BenchChem. "A Head-to-Head Comparison: Methylboronic Acid Pinacol Ester vs. MIDA Boronate Esters." Link

Sources

Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: MIDA Ester vs. Pinacol Ester

For the modern synthetic chemist, the Suzuki-Miyaura reaction is an indispensable tool for forging carbon-carbon bonds. Its reliability, functional group tolerance, and mild conditions have cemented its place in academic...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern synthetic chemist, the Suzuki-Miyaura reaction is an indispensable tool for forging carbon-carbon bonds. Its reliability, functional group tolerance, and mild conditions have cemented its place in academic and industrial laboratories alike. At the heart of this reaction lies the organoboron reagent. While free boronic acids are foundational, their esters are often employed to enhance stability and handling. For years, the pinacol ester has been the undisputed workhorse. However, the development of N-methyliminodiacetic acid (MIDA) boronates has introduced a paradigm-shifting alternative, offering unprecedented stability and a unique reactivity profile.

This guide provides a direct, evidence-based comparison of these two critical reagents. We will move beyond simple yield reporting to dissect the fundamental structural and mechanistic differences that dictate their performance, empowering you to select the optimal reagent for your specific synthetic challenge.

The Core Distinction: Boron Hybridization and Its Consequences

The divergent performance of pinacol and MIDA boronates stems from a fundamental difference in their molecular architecture: the hybridization state of the boron atom.

  • Pinacol Boronates: Feature a trigonal planar, sp²-hybridized boron atom. This configuration leaves a vacant p-orbital, which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. While the pinacol group offers greater stability against protodeboronation compared to a free boronic acid, this vacant orbital remains a site of potential reactivity and decomposition pathways.[1][2]

  • MIDA Boronates: Possess a tetracoordinate, sp³-hybridized boron center.[2] The MIDA ligand engages the boron through two oxygen atoms and a dative bond from its nitrogen atom. This tetrahedral geometry effectively shields the boron, eliminating the vacant p-orbital and rendering the boronate inert to direct transmetalation under anhydrous conditions.[3]

This structural distinction is the cornerstone of their differing chemical personalities. MIDA boronates are, by design, a protected form of the boronic acid.

Caption: Structural comparison of pinacol vs. MIDA boronates.

Stability and Handling: A Clear Divergence

A reagent's utility is defined not only by its reactivity but also by its practicality. Here, MIDA boronates present a compelling advantage.

FeaturePinacol BoronatesMIDA Boronates
Benchtop Stability Good, but can be substrate-dependent. Unstable motifs (e.g., 2-pyridyl) can still degrade.[4]Exceptional. Indefinitely stable under ambient air, even for notoriously unstable boronic acid derivatives.[5][6]
Chromatography Compatible, but care must be taken as some esters can be sensitive to silica gel.Uniformly stable to silica gel chromatography, a major advantage for purifying complex building blocks.[6][7][8]
Physical Form Often oils or low-melting solids. Can be distilled.[9]Typically free-flowing, crystalline solids, which simplifies handling and weighing.[6]
Anhydrous Conditions Can be reactive.Unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures (up to 80 °C).

The remarkable stability of MIDA boronates allows for the isolation, purification, and long-term storage of boronic acid precursors that would be otherwise intractable.[5][10]

The Suzuki Cycle: Two Different Activation Pathways

The success of a Suzuki coupling hinges on the efficient transmetalation of the organic group from boron to palladium. Pinacol and MIDA esters enter this crucial step via fundamentally different mechanisms.

Caption: Suzuki catalytic cycle showing distinct activation pathways.

  • Pinacol Boronates: The precise mechanism can be condition-dependent. It is widely accepted that under typical aqueous basic conditions, the pinacol ester first hydrolyzes to the corresponding boronic acid (or boronate anion), which is the active species in transmetalation.[1][11] Under strictly anhydrous conditions, direct transmetalation from the ester may be possible, though this is often slower.[4]

  • MIDA Boronates: The "Slow-Release" Strategy: The inertness of MIDA boronates is their greatest strategic asset. They act as a reservoir for the active boronic acid. Activation requires intentional hydrolysis under aqueous basic conditions.[12] By using a mild base (e.g., K₃PO₄), the boronic acid is generated in situ at a controlled rate.[10]

This "slow-release" approach is transformative for coupling partners that are inherently unstable.[5] Many valuable boronic acids (e.g., 2-heterocyclic, vinyl) decompose rapidly in the presence of heat, base, and a palladium catalyst.[10] By generating the boronic acid slowly, its standing concentration remains low, ensuring that cross-coupling outcompetes decomposition. This directly translates to significantly higher yields for challenging substrates.[10][13]

Head-to-Head Yield Comparison

Theoretical advantages must be validated by experimental data. The choice between MIDA and pinacol esters is highly dependent on the nature of the organoboron coupling partner.

Substrate ClassCoupling PartnerPinacol Ester YieldMIDA Ester YieldAdvantage & Rationale
Stable Aryl 4-Chlorotoluene~90%~89%[14]Comparable. For robust boronic acids, both reagents are highly effective. Pinacol may be chosen for simplicity.
Unstable Heteroaryl 4-Chloroanisole37% (from boronic acid)94% [10]MIDA. Slow-release of the unstable 2-thienylboronic acid prevents decomposition, dramatically improving the yield.[10]
Unstable Heteroaryl 4-Chloroanisole50% (from boronic acid)92% [10]MIDA. The 2-benzofuran motif is prone to protodeboronation. MIDA protection is critical for high efficiency.[10]
Polymerization Dibromo comonomerLower MW, Reduced YieldHigher MW, up to 94% Yield [15]MIDA. In the synthesis of poly(3-hexylthiophene), the MIDA boronate monomer led to higher molecular weight polymers in greater yield compared to the pinacol equivalent under identical conditions.[15]

A particularly powerful application exclusive to MIDA boronates is Iterative Cross-Coupling (ICC) . A bifunctional molecule containing both a halide and a MIDA boronate can be selectively coupled at the halide position without disturbing the protected boron functionality.[7] Following this reaction, the MIDA group can be hydrolyzed to unveil the boronic acid for a second, distinct coupling event. This enables the programmed, sequential assembly of complex molecules from simple building blocks, a feat not readily achievable with the more reactive pinacol esters.[6][8]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol provides a direct comparison for the coupling of an unstable heteroaryl boronate with an aryl chloride, a scenario designed to highlight the performance difference.

Reaction: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan vs. 2-Furan MIDA boronate with 1-chloro-4-methoxybenzene.

Materials & Reagents:

  • Boron Reagent A: 2-Furan MIDA boronate

  • Boron Reagent B: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) (2-Furan pinacol boronate)

  • Aryl Halide: 1-chloro-4-methoxybenzene

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂

  • Base: Potassium phosphate tribasic (K₃PO₄)

  • Solvent: 1,4-Dioxane and Water (degassed)

Procedure:

  • Vessel Preparation: To two separate oven-dried reaction vials equipped with stir bars, add the palladium catalyst (e.g., 1-3 mol%). Purge both vials with an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition (Vial A - MIDA):

    • Add 2-Furan MIDA boronate (1.2 equivalents).

    • Add 1-chloro-4-methoxybenzene (1.0 equivalent).

    • Add K₃PO₄ (3.0 equivalents).

    • Add 1,4-dioxane and water (e.g., 5:1 ratio) to achieve a desired concentration (e.g., 0.1 M).

  • Reagent Addition (Vial B - Pinacol):

    • Add 2-Furan pinacol boronate (1.2 equivalents).

    • Add 1-chloro-4-methoxybenzene (1.0 equivalent).

    • Add K₃PO₄ (3.0 equivalents).

    • Add 1,4-dioxane and water (5:1 ratio) to the same concentration as Vial A.

  • Reaction:

    • Seal both vials and place them in a preheated heating block (e.g., 80 °C).

    • Stir vigorously for the designated reaction time (e.g., 12-24 hours). Monitor by TLC or LC-MS if desired.

  • Workup:

    • Cool the reactions to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Analysis and Purification:

    • Concentrate the crude product in vacuo.

    • Analyze the crude reaction mixture by ¹H NMR to determine the conversion and yield.

    • Purify the product via silica gel column chromatography.

    • Expected Outcome: The reaction with the MIDA boronate (Vial A) is expected to show a significantly higher yield of the coupled product, 2-(4-methoxyphenyl)furan, due to the slow-release mechanism minimizing the decomposition of the furanboronic acid intermediate.

Conclusion: Selecting the Right Tool for the Job

The choice between MIDA and pinacol boronates is not a matter of universal superiority but of strategic selection based on the synthetic context.

  • Pinacol Boronates remain the efficient, economical, and logical choice for a vast range of Suzuki couplings, particularly those involving stable aryl and alkyl boronic acid equivalents. They are the established workhorses for routine C-C bond formation.

  • MIDA Boronates are the specialist's tool, providing an elegant and powerful solution to long-standing challenges. They are unequivocally the superior reagent for:

    • Unstable Substrates: Any coupling involving boronic acids prone to decomposition (heteroaryl, vinyl, cyclopropyl) will see a substantial yield improvement.[5][10]

    • Iterative Cross-Coupling: Their unique stability makes them the enabling reagent for programmed, sequential synthesis of complex molecules.[7]

    • Purification of Complex Building Blocks: Their compatibility with silica gel allows for the preparation of highly pure, complex boronate precursors that would otherwise be difficult to handle.[8]

For researchers and drug development professionals, mastering the use of both reagents is key. While the pinacol ester will build the scaffold, the MIDA ester will often be the key that unlocks the door to the most challenging and innovative molecular designs.

References

  • Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. [Link]

  • Knapp, D. M., et al. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Kaur, N., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Kelly, A. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. [Link]

  • Kelly, A. M., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. [Link]

  • Richardson, A. D., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]

  • Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.
  • Blair, D. J., et al. (2017). Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC. [Link]

  • Kelly, A. M., et al. (2020). Supporting Information for A Mild and Simple Method for Making MIDA Boronates. Amazon S3. [Link]

  • Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions.
  • Richardson, A. D., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Shuttleworth, T. A., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Chapter 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Boron Reagents in Synthesis. [Link]

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Ismalaj, E., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters. [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. Borates Today. [Link]

Sources

Validation

Spectroscopic analysis of MIDA boronate derivatives

Topic: Spectroscopic Analysis and Kinetic Profiling of MIDA Boronate Derivatives Content Type: Technical Comparison & Application Guide The utilization of -Methyliminodiacetic acid (MIDA) boronates has transformed the la...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis and Kinetic Profiling of MIDA Boronate Derivatives Content Type: Technical Comparison & Application Guide

The utilization of


-Methyliminodiacetic acid (MIDA) boronates has transformed the landscape of iterative cross-coupling (ICC) by solving the "dampening" problem inherent to boronic acids. Unlike traditional boronic acids (which suffer from trimerization to boroxines) or pinacol esters (which are often too stable or difficult to purify), MIDA boronates effectively "mask" the Lewis acidity of the boron center.

This guide provides a rigorous spectroscopic framework for analyzing these derivatives. It focuses on the critical


 hybridization shift that renders them orthogonal to anhydrous cross-coupling conditions and details the kinetic protocols required to monitor their controlled release.
Part 1: The Spectroscopic Signature

The analytical power of MIDA boronates lies in the dative bond between the nitrogen of the MIDA ligand and the boron atom. This interaction fills the empty p-orbital of the boron, changing its hybridization from planar


 to tetrahedral 

.[1]
1.

B NMR Spectroscopy: The Gold Standard

B NMR is the most definitive tool for assessing MIDA complexation. The hybridization change results in a dramatic upfield shift, distinct from other boron species.
SpeciesHybridization

B Chemical Shift (

, ppm)
Spectral Characteristics
Free Boronic Acid

(Trigonal)
25 – 35 ppm Broad peak (quadrupolar relaxation).
Pinacol Ester

(Trigonal)
26 – 34 ppm Broad peak; overlaps with free acid.
MIDA Boronate

(Tetrahedral)
10 – 15 ppm Sharper peak; distinct upfield region.
Borate Anion

(Tetrahedral)
~0 – 5 ppm Observed only under high pH conditions.

Analyst Note: A clean MIDA boronate sample should show no signal in the 25–35 ppm region. The presence of a peak here indicates premature hydrolysis or incomplete protection.

2.

H NMR: Diastereotopicity as a Purity Indicator

In the rigid bicyclic cage of a MIDA boronate, the methylene protons (


) of the ligand become diastereotopic due to the lack of free rotation.
  • MIDA Boronate: The acetate methylenes appear as a set of doublets (typically 4.0–4.5 ppm,

    
     Hz).
    
  • Hydrolyzed Ligand: Upon hydrolysis, the cage opens, rotation is restored, and these protons collapse into a singlet.

Part 2: Comparative Performance Analysis

The following data compares MIDA boronates against the two most common alternatives: Pinacol Esters and Trifluoroborates.

Table 1: Stability and Purification Metrics
FeatureMIDA BoronatesPinacol EstersFree Boronic Acids
Silica Gel Stability Excellent (No tailing)Variable (Often streaks/decomposes)Poor (Irreversible adsorption)
TLC Visualization Distinct, compact spotStreaking "comet" tailsStays at baseline or streaks
Atom Economy Moderate (Ligand mass ~145 Da)Good (Ligand mass ~118 Da)Excellent (No ligand)
Storage Stability Years (Benchtop, Air)Months (Hydrolysis prone)Weeks (Dehydrates to boroxine)
Reactivity Control Slow Release (Tunable)Always ActiveAlways Active
Visualizing the Stability Mechanism

The diagram below illustrates the structural "locking" mechanism that prevents transmetallation (and thus reactivity) until the specific hydrolysis trigger is applied.

MIDA_Mechanism cluster_legend Key Concept BoronicAcid Boronic Acid (Reactive, sp2) Complexation Complexation (Dean-Stark) BoronicAcid->Complexation MIDA_Ligand MIDA Ligand MIDA_Ligand->Complexation MIDABoronate MIDA Boronate (Inert, sp3) Complexation->MIDABoronate -2 H2O CrossCoupling Anhydrous Coupling Conditions MIDABoronate->CrossCoupling Reaction NO REACTION (Protected) CrossCoupling->Reaction B-N bond prevents transmetallation Legend MIDA boronates are orthogonal to anhydrous Pd-catalyzed cycles.

Figure 1: The protection mechanism of MIDA boronates. The


 hybridization prevents the orbital overlap required for transmetallation with Palladium.
Part 3: Experimental Protocol - Kinetic Monitoring of Hydrolysis

For drug development applications, the "Slow Release" rate is the critical quality attribute (CQA). If the release is too fast, the boronic acid decomposes; if too slow, the coupling stalls.

Objective: Determine the hydrolysis rate constant (


) under standard cross-coupling conditions.
Materials
  • Analyte: Target MIDA boronate (0.05 mmol).

  • Solvent System: THF-

    
     / 
    
    
    
    (5:1 ratio).
  • Base:

    
     (3.0 equiv) or NaOH (for fast release simulation).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) - Inert and distinct NMR signals.

Step-by-Step Workflow
  • Baseline Acquisition (

    
    ): 
    Dissolve 0.05 mmol of MIDA boronate and 0.01 mmol of TMB in 0.5 mL THF-
    
    
    
    . Transfer to an NMR tube. Acquire
    
    
    H and
    
    
    B spectra.[1][2][3][4]
    • Checkpoint: Confirm MIDA doublet at ~4.0 ppm and

      
      B signal at ~12 ppm.
      
  • Initiation: Add 0.1 mL of

    
     containing the dissolved base to the NMR tube. Shake vigorously for 10 seconds. Start the timer immediately.
    
  • Kinetic Loop: Insert into the NMR probe pre-heated to the reaction temperature (e.g., 23°C or 60°C). Acquire

    
    H spectra every 5–10 minutes for 2 hours.
    
  • Data Processing: Integrate the MIDA methylene doublets (Reactant) vs. the TMB aromatic singlet (Standard). Plot

    
     vs. Time.
    
The Hydrolysis Pathway Diagram

Understanding the mechanism (Base-mediated vs. Neutral) is vital for troubleshooting.

Hydrolysis_Pathway cluster_fast Fast Pathway (Basic) cluster_slow Slow Pathway (Neutral) Start MIDA Boronate (sp3) BaseAttack OH- Attack at Carbonyl Carbon Start->BaseAttack High pH WaterAttack Water Cluster Attack at B-N Bond Start->WaterAttack Neutral pH EsterCleavage Ester Hydrolysis (Ring Opening) BaseAttack->EsterCleavage Product Free Boronic Acid (sp2) EsterCleavage->Product DativeBreak B-N Bond Dissociation WaterAttack->DativeBreak DativeBreak->Product

Figure 2: Dual mechanistic pathways for MIDA hydrolysis. The basic pathway is orders of magnitude faster and is the primary driver in Suzuki-Miyaura cycling.

Part 4: Troubleshooting & Nuances
  • Solubility Issues: MIDA boronates are often insoluble in pure ether or hexanes. For TLC, use EtOAc/MeOH (95:5) or Acetone/Hexanes to ensure the compound moves off the baseline.

  • Protodeboronation: If the

    
    B NMR shows a signal at ~30 ppm but the coupling yield is low, the released boronic acid may be decomposing. Check for a signal at ~0 ppm (boric acid) or analyze the organic byproduct via GC-MS.
    
  • Copper Mediation: MIDA boronates can be coupled without hydrolysis using copper catalysis (Chan-Lam coupling), which proceeds via a different mechanistic manifold involving radical species.

References
  • Gillis, E. P., & Burke, M. D. (2007).[5][6] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Cross-Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[6][7]

  • Gonzalez, J. A., et al. (2016).[8] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[8][9][10] Nature Chemistry.[9]

  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[6][7]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Uno, B. E., et al. (2009).[9] "Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis."[9] Tetrahedron.

Sources

Comparative

Comprehensive Comparison Guide: Elemental Analysis &amp; Performance Standards for Cyclohexyl MIDA Ester

Topic: Elemental Analysis Standards & Performance Guide: Cyclohexyl MIDA Ester Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Strategic Val...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards & Performance Guide: Cyclohexyl MIDA Ester Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Strategic Value of MIDA Boronates

In the high-stakes environment of drug discovery and iterative cross-coupling, the stability and purity of organoboron building blocks are paramount. While Cyclohexylboronic acid and its Pinacol (Bpin) ester have historically been go-to reagents, they suffer from inherent limitations—instability, difficult purification, and physical states (oils) that complicate precise stoichiometry.[1]

This guide analyzes Cyclohexyl MIDA Boronate (


), a tetracoordinate boron species that solves these issues by acting as a "micro-capsule" for the boronic acid. We provide a rigorous comparison of its performance against alternatives, validated by Elemental Analysis (EA)  standards, to establish it as the superior reagent for precision synthesis.
Comparative Performance Analysis

The following analysis contrasts Cyclohexyl MIDA ester against its primary alternatives. The data highlights why MIDA esters are the "Gold Standard" for storable, quantifiable boron reagents.

Table 1: Reagent Performance Matrix
FeatureCyclohexyl MIDA Ester Cyclohexyl Pinacol Ester (Bpin) Cyclohexyl Boronic Acid
Formula



Physical State Crystalline Solid (Free-flowing)Oil or Low-melting SolidWaxy Solid / Powder
Air/Moisture Stability Indefinite (Benchtop stable)Good (Slow hydrolysis)Poor (Dehydrates to boroxine)
Chromatography Excellent (Stable on Silica)Moderate (Can hydrolyze/streak)Poor (Streaks, decomposes)
Stoichiometry Precision High (Easy to weigh)Low (Viscous oil issues)Variable (Water content varies)
Atom Economy (Activation) Requires mild base hydrolysisDirect couplingDirect coupling
Key Insight: The "Purity Trap" of Oils vs. Solids
  • Pinacol Esters: Often exist as oils.[1] Elemental analysis on oils is prone to error due to trapped solvent or difficulty in weighing sub-milligram samples accurately.

  • Boronic Acids: They spontaneously dehydrate to form cyclic trimers (boroxines) and variable hydrates (

    
    ). This makes obtaining a correct Elemental Analysis (
    
    
    
    ) nearly impossible, rendering "purity" ambiguous.
  • MIDA Esters: Crystallize with defined stoichiometry. They do not form anhydrides or hydrates, making EA a definitive validation of bulk purity.

Elemental Analysis Standards

For a Senior Scientist, NMR (


, 

,

) confirms identity, but Elemental Analysis (EA) confirms bulk purity—crucial for GMP workflows.
3.1 Theoretical Composition (

)

To validate your Cyclohexyl MIDA ester, your combustion analysis must align with these theoretical mass percentages:

  • Carbon (C): 55.26%

  • Hydrogen (H): 7.59%

  • Nitrogen (N): 5.86%

  • Boron (B): 4.52% (Not typically analyzed in standard CHN, but calculated by difference)

3.2 Acceptance Criteria
  • Standard:

    
     absolute deviation from theoretical values.
    
  • Strict Purity: If

    
    , the sample likely contains trapped solvent (check 
    
    
    
    NMR) or inorganic salts (check ash content).
3.3 Technical Challenge: Refractory Carbide Formation

Expert Insight: Organoboron compounds can form Boron Carbide (


)  during combustion. 

is thermally stable and refractory, potentially trapping carbon and leading to falsely low Carbon (%C) readings .
  • Protocol Adjustment: If %C is consistently low (e.g., 54.5% instead of 55.2%), request the addition of an oxidative catalyst such as Tungsten Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    to the combustion capsule. This ensures complete oxidation of the boron-carbon matrix.
Experimental Protocols
Protocol A: Synthesis of Cyclohexyl MIDA Ester (MIDA Anhydride Method)

Using MIDA anhydride avoids the harsh Dean-Stark conditions required by the original method, preventing decomposition of sensitive substrates.

  • Reagents:

    • Cyclohexylboronic acid (1.0 equiv)

    • MIDA Anhydride (1.2 - 1.5 equiv)

    • Solvent: Toluene:DMSO (10:1) or anhydrous DMF.

  • Procedure:

    • Charge a reaction flask with Cyclohexylboronic acid and MIDA Anhydride.

    • Add solvent and heat to 80–100 °C under

      
       atmosphere.
      
    • Monitor by TLC (MIDA esters are distinct spots; boronic acids streak).

    • Reaction Time: Typically 2–4 hours.

  • Workup (The "Catch-and-Release" Advantage):

    • Dilute mixture with Ethyl Acetate (EtOAc).

    • Wash with water/brine to remove unreacted MIDA and DMSO.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from Acetone/Et2O OR

    • Flash Chromatography: Elute with

      
      .
      
    • Note: MIDA esters are stable to silica, allowing rigorous purification.

Protocol B: Sample Preparation for Elemental Analysis
  • Drying: Dry the crystalline solid under high vacuum (< 1 mbar) at 50 °C for 12 hours to remove lattice solvents.

  • Weighing: Weigh ~2 mg of sample into a Tin (Sn) capsule .

  • Additives: Add ~5 mg of

    
     (Vanadium Pentoxide) powder to the capsule to prevent carbide formation.
    
  • Combustion: Submit for CHN analysis using a Flash Combustion Analyzer (e.g., Thermo Flash 2000) operating at >950 °C.

Visualizations & Logic Flows
Figure 1: Synthesis & Purification Workflow

A streamlined path for generating high-purity MIDA esters.

MIDA_Synthesis Start Cyclohexyl Boronic Acid Reaction Reaction (Toluene/DMSO, 80°C) Start->Reaction + Reagent Reagent MIDA Anhydride (Mild Reagent) Reagent->Reaction Crude Crude Mixture Reaction->Crude 2-4 Hours Purification Silica Gel Chromatography Crude->Purification Stable to Silica Product Pure Cyclohexyl MIDA Ester Purification->Product Elute EtOAc/MeOH

Caption: Optimized workflow using MIDA Anhydride for mild, efficient synthesis and silica-based purification.

Figure 2: Stability & Reagent Selection Logic

Decision matrix for selecting the correct boron species.

Boron_Selection Decision Select Boron Reagent Q1 Is the Boronic Acid Stable/Crystalline? Decision->Q1 UseAcid Use Boronic Acid Q1->UseAcid Yes Q2 Is precise stoichiometry (EA) required? Q1->Q2 No (Unstable/Waxy) Pinacol Pinacol Ester (Good stability, often oil) Q2->Pinacol No (HTS/Screening) MIDA MIDA Ester (Crystalline, High Purity) Q2->MIDA Yes (GMP/Scale-up)

Caption: Logic flow demonstrating when to prioritize MIDA esters over Pinacol or free acids based on stability and precision requirements.

References
  • Gillis, E. P.; Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc. 129, 6716-6717. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc. 131, 6961-6963. Link

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D. (2016). "MIDA Boronates are Hydrolytically Stable and Magnetically Distinct from Boronic Acids." Nat. Chem. 8, 1067–1075. Link

  • St. Denis, J. D.; He, J.; Yudin, A. K. (2010). "Amphoteric Alpha-Boryl Aldehydes." Chem. Sci. 1, 216. Link

  • Sigma-Aldrich. "Cyclohexylboronic acid MIDA ester Product Specification." Link

Sources

Validation

Strategic Atom Economy: A Comparative Guide to MIDA Boronates

Topic: Comparing Atom Economy of MIDA Protecting Groups vs. Alternatives Content Type: Technical Comparison Guide Audience: Senior Researchers & Process Chemists Executive Summary In the pursuit of sustainable synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Atom Economy of MIDA Protecting Groups vs. Alternatives Content Type: Technical Comparison Guide Audience: Senior Researchers & Process Chemists

Executive Summary

In the pursuit of sustainable synthesis, Atom Economy (AE) is often calculated in a vacuum—analyzing a single reaction step. However, for complex small-molecule synthesis, this metric can be misleading.

This guide objectively compares N-Methyliminodiacetic acid (MIDA) boronates against Pinacol (Bpin) esters and free boronic acids. While MIDA boronates possess a mathematically lower inherent atom economy due to the ligand's molecular weight, they frequently offer a superior Process Mass Intensity (PMI) . This paradox occurs because MIDA’s unique "catch-and-release" purification capability eliminates the need for auxiliary protecting groups and intermediate purifications in iterative cross-coupling (ICC) sequences.

Part 1: The Atom Economy Paradox (Quantitative Analysis)

To understand the "cost" of the MIDA protecting group, we must quantify the molecular weight overhead compared to standard alternatives.

Molecular Weight Overhead

The "Overhead" is the mass of the protecting group that is discarded after the coupling event.

Protecting GroupStructureLigand FormulaLigand MW ( g/mol )Mass Efficiency Verdict
Free Boronic Acid R-B(OH)₂(OH)₂~34.0Highest. Ideal for simple, 1-step couplings.
Pinacol Ester (Bpin) R-B(pin)C₆H₁₂O₂116.2Moderate. Standard for stability, but lipophilic byproducts can complicate purification.
MIDA Boronate R-B(MIDA)C₅H₇NO₄145.1Lowest. High mass penalty per mole.
Theoretical Atom Economy Calculation

Scenario: Suzuki-Miyaura Coupling of Phenyl-Boron species with Bromobenzene to form Biphenyl (MW 154.2).


[1][2][3]
  • Free Boronic Acid:

    • Reagents: Ph-B(OH)₂ (121.9) + Ph-Br (157.0) = 278.9

    • AE = 55.3%

  • Pinacol Ester:

    • Reagents: Ph-Bpin (204.1) + Ph-Br (157.0) = 361.1

    • AE = 42.7%

  • MIDA Boronate:

    • Reagents: Ph-BMIDA (233.0) + Ph-Br (157.0) = 390.0

    • AE = 39.5%

Critical Insight: If you are performing a single, convergent coupling, MIDA is less atom economical. Its value proposition emerges only in multistep iterative synthesis , where it replaces the need for protecting groups on the organic skeleton (R-group), which are often far heavier than the MIDA ligand itself.

Part 2: Beyond the Formula – Process Efficiency & Protocols

The MIDA boronate system utilizes a B-N dative bond to hybridize the boron center from


 to 

.[4] This shuts down transmetallation, rendering the boronate inert to anhydrous cross-coupling conditions until "activated" (hydrolyzed).
Experimental Protocol: MIDA Boronate Formation

Standard Dean-Stark dehydration is common, but the MIDA Anhydride method is superior for atom economy as it generates less solvent waste and requires lower temperatures.

Method A: MIDA Anhydride (High Efficiency)

  • Reagents: Charge a flask with Boronic Acid (1.0 equiv) and MIDA Anhydride (1.2–1.5 equiv).

  • Solvent: Add anhydrous THF or Dioxane (0.2 M).

  • Reaction: Heat to 60–80 °C for 2–4 hours. (No water removal apparatus needed).

  • Purification: Cool to RT. Add Et₂O to precipitate the MIDA boronate. Filter.

    • Note: Excess MIDA anhydride is water-soluble and removed during the subsequent aqueous wash or filtration.

Experimental Protocol: "Slow-Release" Cross-Coupling

This protocol maximizes yield for unstable boronic acids (e.g., 2-pyridyl), improving the effective atom economy by reducing substrate decomposition.

  • Setup: Combine Aryl Halide (1.0 equiv), MIDA Boronate (1.2 equiv), Pd catalyst (e.g., Pd(OAc)₂, SPhos).

  • Base/Solvent: Add K₃PO₄ (3.0 equiv) in Dioxane:H₂O (5:1).

  • Mechanism:

    • The aqueous base slowly hydrolyzes the MIDA ligand.

    • Free boronic acid is released at the rate of consumption, preventing protodeboronation.

  • Temperature: Heat to 60 °C.

  • Workup: Standard extraction.

Part 3: Visualizing the Iterative Workflow

The following diagram illustrates the "Iterative Cross-Coupling" (ICC) cycle. This workflow demonstrates where MIDA saves steps (and therefore atoms) compared to traditional protection strategies.

MIDACycle cluster_waste Waste Streams (Atom Economy Impact) Start Bifunctional Building Block (Halide + MIDA Boronate) Couple Step 1: Selective Coupling (Anhydrous Conditions) MIDA remains intact Start->Couple Reacts at Halide only Purify Step 2: Silica Gel Purification (MIDA acts as affinity tag) Couple->Purify Remove Pd/Salts Hydrolysis Step 3: Mild Hydrolysis (Deprotection to Boronic Acid) Purify->Hydrolysis Aqueous Base (RT) NextCycle Step 4: Addition of Next Halide (Repeat Cycle) Hydrolysis->NextCycle In situ release MIDA_Waste MIDA Ligand (Discarded) Hydrolysis->MIDA_Waste NextCycle->Couple Iteration

Figure 1: The Iterative Cross-Coupling (ICC) Cycle. Note that while the MIDA ligand is discarded (Step 3), the cycle avoids the installation and removal of protecting groups on the R-groups of the building blocks.

Part 4: Strategic Recommendations

When to use MIDA (High Process Economy)
  • Unstable Boronic Acids: If your substrate (e.g., 2-heterocycles, vinyl boronates) degrades rapidly as a free acid, the "Slow Release" MIDA protocol increases the effective yield, salvaging the atom economy of the entire synthesis.

  • Iterative Assembly: For polyenes or oligomers where you need to couple A+B, then B+C. MIDA allows B to carry a "masked" boron that survives the first coupling.

  • Purification Challenges: If your product is non-polar and difficult to separate from de-borylated byproducts, the MIDA moiety adds polarity and crystallinity, acting as a purification handle.

When to use Pinacol/Free Acid (High Atom Economy)
  • Convergent Synthesis: If simply coupling two stable fragments

    
    , use the free acid or Pinacol ester. MIDA adds unnecessary mass and cost.
    
  • Industrial Scale-Up (Late Stage): At kilogram scale, the cost of the MIDA ligand and the mass intensity of the waste stream become prohibitive unless the purification benefits significantly outweigh the raw material costs.

References
  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks."[5] Journal of the American Chemical Society.[6]

  • Knapp, D. M., et al. (2009). "Slow-Release of Unstable Boronic Acids from MIDA Boronates."[7] Journal of the American Chemical Society.

  • Sigma-Aldrich (Merck). "MIDA Boronates Technical Guide." Sigma-Aldrich.

  • Gonzalez, J. A., et al. (2015). "MIDA Anhydride: A Mild Reagent for the Preparation of MIDA Boronates." Organic Letters.

Sources

Comparative

Reproducibility of Iterative Synthesis Using MIDA Building Blocks

Executive Summary In the synthesis of complex small molecules—particularly natural products and pharmaceuticals—reproducibility is often the first casualty of complexity. Traditional cross-coupling strategies (e.g., Suzu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex small molecules—particularly natural products and pharmaceuticals—reproducibility is often the first casualty of complexity. Traditional cross-coupling strategies (e.g., Suzuki-Miyaura) struggle with the instability of boronic acid intermediates and the "protecting group tax" required to mask reactive centers.

This guide objectively analyzes the N-methyliminodiacetic acid (MIDA) boronate platform, a technology that addresses these failures by re-engineering the hybridization of the boron atom.[1] Unlike traditional methods that rely on ad-hoc purification, MIDA technology employs a self-validating "Catch-and-Release" purification protocol that standardizes results across iterations. We present experimental data comparing MIDA against Pinacol esters and free boronic acids, demonstrating why MIDA is the superior choice for iterative cross-coupling (ICC).

The Stability-Reactivity Paradox

The core failure mode in iterative synthesis is the trade-off between stability and reactivity.

  • Boronic Acids (sp²): Highly reactive but chemically unstable. They suffer from protodeboronation, oxidation, and trimerization (boroxine formation), leading to variable yields and difficult purification.

  • Pinacol Esters (sp²): More stable but permanently "on" or difficult to hydrolyze selectively. They often require oxidative cleavage (e.g., NaIO₄) to remove the ligand, conditions that destroy sensitive functional groups.[1]

The MIDA Solution: MIDA boronates utilize a rigid, bicyclic ligand that coordinates to the boron atom via a dative N→B bond. This forces the boron into a tetracoordinate sp³ hybridization .[2] In this state, the boron p-orbital is filled, rendering the molecule chemically inert to anhydrous cross-coupling conditions.

Mechanism of Action: The Hybridization Switch

The reproducibility of the system relies on a reversible "switch" that toggles the boron between inert (storage/coupling) and reactive (cross-coupling) states.

MIDA_Mechanism cluster_cycle The Iterative Switch MIDA_sp3 MIDA Boronate (sp³) [Inert / Stable] Hydrolysis Hydrolysis (aq. NaOH or NaHCO₃) MIDA_sp3->Hydrolysis Activation Boronic_sp2 Boronic Acid (sp²) [Reactive / Unstable] Hydrolysis->Boronic_sp2 Releases Ligand Coupling Suzuki Coupling (Pd Catalyst + Halide) Boronic_sp2->Coupling Transmetallation Product Coupled Product (Next Iteration) Coupling->Product C-C Bond Formed

Figure 1: The hybridization switch. MIDA locks boron in an inert sp³ state until aqueous base unmasks the reactive sp² boronic acid.

The Reproducibility Engine: Catch-and-Release Purification

The primary driver of reproducibility in MIDA synthesis is not the chemistry itself, but the standardized purification. MIDA boronates possess a binary affinity for silica gel, allowing for a "Catch-and-Release" protocol that eliminates the need for method development (e.g., optimizing mobile phases) for every intermediate.[3]

The Protocol[3][4][5][6]
  • Load (Catch): The crude reaction mixture is loaded onto a silica column.

  • Wash: Elute with Et₂O/MeOH (98.5:1.5) .

    • Result: Non-polar organic impurities and byproducts elute; the polar MIDA boronate remains tightly bound to the silica.

  • Elute (Release): Switch solvent to THF .

    • Result: The MIDA boronate is mobilized and elutes in high purity.[3]

This binary behavior transforms purification from an art into a repeatable algorithm, essential for automation.

Catch_Release Crude Crude Reaction Mixture (MIDA Product + Impurities) Silica_Catch Silica Gel Column (Catch Phase) Crude->Silica_Catch Load Waste Eluted Impurities (To Waste) Silica_Catch->Waste 1. Wash Step Pure_Product Pure MIDA Boronate (Collected) Silica_Catch->Pure_Product 2. Elute Step Wash Wash Solvent (Et₂O / MeOH) Wash->Silica_Catch Release Release Solvent (THF) Release->Silica_Catch

Figure 2: The Catch-and-Release Protocol. MIDA boronates are retained on silica during washing and released only upon switching to THF.[3][4]

Comparative Analysis: MIDA vs. Alternatives

The following table contrasts MIDA technology with traditional boron reagents in the context of iterative synthesis.

FeatureMIDA BoronatesPinacol EstersBoronic Acids
Boron Hybridization sp³ (Tetracoordinate)sp² (Tricoordinate)sp² (Tricoordinate)
Stability (Air/Moisture) Indefinite (Benchtop Stable)High (Stable)Low (Prone to dehydration/oxidation)
Reactivity Control Switchable (Hydrolysis activates)Permanent (Always reactive/hard to cleave)Always On (Hard to mask)
Purification Standardized (Silica Catch-and-Release)Variable (Requires custom chromatography)Difficult (Streaking on silica, varying polarity)
Iterative Potential High (Linear & Automated)Medium (Requires protecting groups)Low (Stepwise only)
Atom Economy Moderate (Ligand mass is lost)HighHighest
Experimental Evidence: Polymerization Efficiency

In a direct head-to-head comparison for the synthesis of poly(3-hexylthiophene) (P3HT), MIDA monomers significantly outperformed Pinacol monomers.

  • MIDA Monomers: Yielded polymers with

    
     kDa and lower polydispersity.
    
  • Pinacol Monomers: Produced lower molecular weight polymers with lower yields under identical conditions due to premature protodeboronation and catalyst poisoning [4].

Validated Experimental Protocol

To ensure reproducibility, follow this standardized cycle for adding one MIDA building block to a chain.

Step A: Deprotection (Activation)
  • Reagents: 1M aqueous NaOH (or NaHCO₃ for sensitive substrates), THF.

  • Procedure: Dissolve MIDA boronate in THF. Add NaOH (3 equiv). Stir at 23°C for 10–30 min.

  • Quench: Add Phosphate buffer (pH 7) and extract with EtOAc.

  • Why: Rapidly unmasks the boronic acid without affecting other sensitive groups.[5]

Step B: Cross-Coupling[1][8]
  • Reagents: Halide partner, Pd(OAc)₂, SPhos (or XPhos), K₃PO₄, THF/Water.

  • Procedure: React the freshly generated boronic acid with the next MIDA-halide building block.

  • Note: The MIDA motif on the new building block remains intact (sp³) because the coupling conditions are anhydrous or mild enough to prevent hydrolysis of the new MIDA group while consuming the free boronic acid.

Step C: Purification[3][6]
  • Procedure: Execute the "Catch-and-Release" protocol (Section 2).

  • Outcome: A pure, stable intermediate ready for the next cycle or storage.

Case Study: Amphotericin B Derivative (C35deOAmB)[6][9]

The power of MIDA reproducibility is best exemplified in the synthesis of C35deOAmB , a derivative of the antifungal Amphotericin B. This synthesis required the linear assembly of distinct polyene building blocks.

  • Challenge: Polyene boronic acids are notoriously unstable (light and acid sensitive).

  • MIDA Result: Using the automated MIDA platform, researchers successfully coupled 12 distinct building blocks.[5] The "Catch-and-Release" protocol was used >10 times in succession.

  • Yield Consistency: Average yields per step were maintained at 60–80% , a figure unattainable with traditional stepwise protection strategies for polyenes [2][3].

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Cross-Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. Link

  • Woerly, E. M., Roy, J., & Burke, M. D. (2014). "Synthesis of Most Polyene Natural Product Motifs Using Just 12 Building Blocks and One Coupling Reaction."[5] Nature Chemistry. Link

  • Li, J., et al. (2015). "Synthesis of Many Different Types of Organic Small Molecules Using One Automated Process." Science. Link

  • Hollinger, J., & Seferos, D. S. (2015). "Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions." Macromolecules. Link

  • Uno, B. E., et al. (2021).[6] "A General Automated Platform for the Synthesis of Small Molecules."[1][7][5] Nature Synthesis. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Cyclohexylboronic Acid MIDA Ester

As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. While the application of novel reagents like Cyclohexylboronic acid MIDA ester is central to discovery, their...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. While the application of novel reagents like Cyclohexylboronic acid MIDA ester is central to discovery, their responsible management at the end of the lifecycle is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a comprehensive framework for the proper disposal of Cyclohexylboronic acid MIDA ester, grounding procedural steps in chemical principles to ensure safe and compliant laboratory operations.

Understanding the Compound: Stability and Reactivity Profile

Cyclohexylboronic acid MIDA ester is a member of the N-methyliminodiacetic acid (MIDA) boronate family. These compounds are prized in organic synthesis for their remarkable stability.[1][2][3] Unlike many free boronic acids which can be prone to decomposition, MIDA boronates are typically bench-top stable, crystalline solids that are compatible with a wide range of reaction conditions and even chromatography.[1][4]

The key to their utility—and a critical factor in their disposal—is the reversible protection of the boronic acid. The MIDA ligand can be cleaved under mild aqueous basic conditions (e.g., 1M NaOH or even sodium bicarbonate) to release the parent boronic acid.[1][5] This chemical property informs our disposal strategy, emphasizing that while stable, the compound must be treated as a latent source of a reactive functional group. Therefore, it must be managed as regulated hazardous waste.

Core Directive: Treat as Hazardous Chemical Waste

All waste containing Cyclohexylboronic acid MIDA ester, whether in solid form, dissolved in a solvent, or as residue on contaminated labware, must be treated as hazardous chemical waste.[6][7] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[7] Evaporation, even in a fume hood, is not a permissible disposal method.[8]

Key Safety & Hazard Information

Hazard CategoryDescriptionGHS Precautionary Statements
Skin Irritation May cause skin irritation.[7][9][10]P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][11] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
Eye Irritation Causes serious eye irritation.[7][9][10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[7][9][10]P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[7]

This table synthesizes data from safety sheets for similar boronic acid compounds. Always refer to your institution's specific safety guidelines and the supplier's most recent SDS.

Step-by-Step Disposal Protocols

The following protocols provide a clear, actionable workflow for managing waste streams containing Cyclohexylboronic acid MIDA ester.

Protocol 1: Unused Solid Reagent and Solid Reaction Byproducts

  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE: chemical safety goggles, nitrile gloves, and a fully fastened lab coat.[7]

  • Waste Container: Select a designated, sealable, and chemically compatible container for solid hazardous waste.[8][12][13] The container must be in good condition with no leaks or cracks.

  • Waste Transfer: Carefully transfer the solid waste into the container using a spatula or scoop. Minimize the generation of dust.[14] If necessary, perform this transfer inside a chemical fume hood.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Cyclohexylboronic acid MIDA ester."

    • The specific hazards (e.g., "Irritant").

    • The date accumulation started.[12][13]

  • Storage: Keep the waste container tightly sealed when not in use.[8][12] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[12][13]

  • Disposal Request: Once the container is full or you have finished the project, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[7][12][13]

Protocol 2: Contaminated Labware and Debris

This category includes items such as gloves, weigh paper, pipette tips, and chromatography columns.

  • Gross Decontamination: Remove as much of the solid chemical residue as possible, treating the removed residue as solid waste according to Protocol 1.

  • Collection: Place all contaminated debris into a designated solid waste container, separate from non-hazardous trash.[12] Sharps, such as contaminated needles or broken glassware, must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[12]

  • Labeling and Storage: Label and store the container as described in Protocol 1, clearly indicating the contents (e.g., "Debris contaminated with Cyclohexylboronic acid MIDA ester").

  • EHS Pickup: Arrange for disposal through your institution's EHS department.

Protocol 3: Rinsing Empty Reagent Bottles

Empty containers that held Cyclohexylboronic acid MIDA ester must still be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Rinsate Collection: Each rinse must be collected and treated as liquid hazardous waste.[6] Collect the rinsate in a designated, sealable container for hazardous liquid waste.

  • Container Disposal: Once triple-rinsed, deface or remove the original label from the container.[6][12] It may then be disposed of in the appropriate laboratory glass or plastic recycling stream, as per your institution's guidelines.[7]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with Cyclohexylboronic acid MIDA ester.

G cluster_waste_types Categorize Waste Stream cluster_actions Containment & Labeling Protocol start Waste Generation Point (Cyclohexylboronic acid MIDA ester) solid Solid Waste (Unused Reagent, Byproducts) start->solid debris Contaminated Debris (Gloves, Weigh Paper) start->debris sharps Contaminated Sharps (Glassware, Needles) start->sharps container Empty Reagent Container start->container collect_solid Collect in Labeled Solid Waste Container solid->collect_solid debris->collect_solid collect_sharps Collect in Puncture-Proof Sharps Container sharps->collect_sharps rinse Triple-Rinse with Solvent Collect Rinsate container->rinse store Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store collect_sharps->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_bottle Dispose of Defaced Bottle in Lab Glass/Plastic Recycling rinse->dispose_bottle collect_rinsate->store ehs Arrange for Pickup by Environmental Health & Safety (EHS) store->ehs

Caption: Decision workflow for managing different waste streams.

Spill and Emergency Procedures

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: If a significant amount is spilled, alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spill from spreading. For solid spills, avoid creating dust.

  • Cleanup:

    • Wear appropriate PPE, including double-gloving if necessary.

    • Carefully sweep or scoop the solid material into a designated hazardous waste container.[14]

    • Use spill cleanup materials to decontaminate the area.

  • Dispose: All cleanup materials (pads, contaminated gloves, etc.) must be disposed of as hazardous solid waste.[6]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.[7]

By adhering to these chemically-informed procedures, you ensure that the utility of Cyclohexylboronic acid MIDA ester in your research is matched by a commitment to safety and environmental stewardship throughout its entire lifecycle. Always prioritize your institution's specific EHS guidelines, as they are the final authority on waste management.

References

  • Laboratory Waste Management Guidelines . Environmental Health and Safety, Princeton University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . Environmental Health & Radiation Safety, University of Pennsylvania. [Link]

  • Guide to Managing Laboratory Chemical Waste . Environmental Health & Safety, Vanderbilt University. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Environmental Health & Safety, Central Washington University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . Chemical and Process Engineering, University of Canterbury. [Link]

  • How To Safely Dispose of Boric Acid . Lab Alley. [Link]

  • Boric acid Disposal Discussion . Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Gillis, E. P., et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . Journal of the American Chemical Society. [Link]

  • Gillis, E. P., et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . Journal of the American Chemical Society. [Link]

  • Gonzalez, J. A., et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms . Nature Chemistry. [Link]

  • Candish, L., et al. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester . Chemical Science. [Link]

  • (2-Methylpropyl)boronic acid, 98% Material Safety Data Sheet . Cole-Parmer. [Link]

  • Knapp, D. M., et al. 5-Acetylthiophene-2-boronic acid MIDA ester . Organic Syntheses. [Link]

  • Cyclohexylboronic acid pinacol ester Safety Data Sheet . Fisher Scientific. [Link]

  • Singh, U. B., et al. Recent advances in the synthesis and reactivity of MIDA boronates . Chemical Communications. [Link]

  • Safety Data Sheet . 3M. [Link]

Sources

Handling

Personal protective equipment for handling Cyclohexylboronic acid MIDA ester

Executive Summary Cyclohexylboronic acid MIDA ester (CAS: 1104637-39-9) represents a significant advancement in organoboron stability, utilizing N-methyliminodiacetic acid (MIDA) to rehybridize the boron center from to ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexylboronic acid MIDA ester (CAS: 1104637-39-9) represents a significant advancement in organoboron stability, utilizing N-methyliminodiacetic acid (MIDA) to rehybridize the boron center from


 to 

. This coordination attenuates the Lewis acidity of the boron atom, rendering the compound bench-top stable and resistant to anhydrous cross-coupling conditions until activation.

While this stability reduces the risk of pyrophoricity or rapid decomposition associated with some organometallics, it does not eliminate biological hazards. This guide defines the Personal Protective Equipment (PPE) and operational protocols required to handle this reagent with scientific integrity and safety.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the specific hazards.[1] MIDA boronates are generally classified as Irritants , but their physical form (fine crystalline powder) dictates the primary exposure vectors.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[2]Direct contact with the solid or high-concentration solutions can cause dermatitis.
Eye Irritation H319 Causes serious eye irritation.[2]Crystalline dust can cause mechanical and chemical corneal injury.
STOT-SE H335 May cause respiratory irritation.Inhalation of dust during weighing is the highest risk activity.

Expert Insight: Unlike free boronic acids, which can dehydrate to form boroxines or degrade rapidly, MIDA esters are stable. However, this stability means they persist in the environment of the lab bench if spills are not cleaned, leading to potential cross-contamination.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling MIDA esters in a research setting.

Body ZoneRequired PPETechnical Specification & Rationale
Ocular Safety Glasses with Side Shields Standard: ANSI Z87.1 or EN166.Rationale: Protects against projectile crystals during spatula transfer. If working with large quantities (>10g) where dust clouds are probable, upgrade to Chemical Goggles .
Dermal (Hand) Nitrile Gloves Spec: Minimum 0.11 mm (4-5 mil) thickness.Rationale: MIDA esters are solids; standard nitrile provides excellent barrier protection. Critical Note: If solubilized in DCM or THF, double-gloving or using laminate gloves (e.g., Silver Shield) is required due to solvent permeation, not the boronate itself.
Dermal (Body) Lab Coat (Cotton/Poly Blend) Spec: Snap closures, long sleeves.Rationale: Prevents accumulation of dust on street clothes. 100% cotton is preferred if using flammable solvents in the subsequent reaction step to minimize static discharge.
Respiratory Engineering Control (Primary) Spec: Chemical Fume Hood (Face velocity 80-100 fpm).Rationale: Handling open containers must occur inside a hood.
Respiratory N95/P100 Mask (Secondary) Spec: NIOSH-approved.Rationale: Only required if weighing must occur outside a hood (not recommended) or during spill cleanup of large quantities.
Operational Protocols
Protocol A: Weighing and Transfer (Solid State)

The primary risk during this phase is inhalation of dust and static dispersal.

  • Engineering Setup: Verify fume hood flow. Clear the sash area of obstructions.

  • Static Mitigation: MIDA esters are often fine, dry powders prone to static charge.

    • Technique: Use an anti-static gun on the weighing boat/vial before transfer.

    • Alternative: Use a glass weighing funnel instead of plastic to minimize static cling.

  • Transfer:

    • Tare the vial with the cap on.

    • Open the stock container inside the hood.

    • Transfer solid using a clean stainless steel spatula.

    • Cap the stock container immediately after removal.

  • Decontamination: Wipe the exterior of the stock container with a Kimwipe dampened with acetone or ethanol before returning it to the shelf.

Protocol B: Reaction Setup (Solubilized State)

Once dissolved, the hazard profile shifts to the solvent system.

  • Solvent Choice: MIDA esters are typically soluble in THF, DMSO, MeCN, and Acetone.

  • Activation Logic: Remember that MIDA esters release the active boronic acid slowly under aqueous basic conditions (e.g.,

    
     / 
    
    
    
    ).
    • Safety Note: When adding the base, ensure the reaction vessel is vented (or under a balloon) if using carbonate bases, as

      
       evolution can pressurize the vessel.
      
Workflow Visualization

The following diagram outlines the decision logic for PPE and handling based on the state of the reagent.

MIDA_Handling_Safety Start Start: Handling Cyclohexylboronic Acid MIDA Ester State_Check Assess Physical State Start->State_Check Solid_State Solid (Powder/Crystal) State_Check->Solid_State Dry Reagent Liquid_State Solution (Dissolved) State_Check->Liquid_State In Reaction Haz_Solid Hazard: Dust Inhalation & Static Solid_State->Haz_Solid Haz_Liquid Hazard: Solvent Permeation & Splash Liquid_State->Haz_Liquid PPE_Solid PPE: Nitrile Gloves + Safety Glasses Control: Fume Hood + Anti-static Haz_Solid->PPE_Solid Mitigate PPE_Liquid PPE: Solvent-Specific Gloves + Goggles Control: Fume Hood + Secondary Containment Haz_Liquid->PPE_Liquid Mitigate Action_Weigh Action: Weighing/Transfer PPE_Solid->Action_Weigh Action_React Action: Cross-Coupling/Hydrolysis PPE_Liquid->Action_React Disposal Disposal: Solid Waste (if dry) or Organic Solvent Waste Action_Weigh->Disposal Contaminated Consumables Action_React->Disposal Reaction Waste

Figure 1: Decision matrix for safe handling of MIDA boronates, distinguishing between solid-state risks (inhalation) and liquid-state risks (solvent exposure).

Emergency Response & Disposal
Accidental Release (Spill)
  • Minor Solid Spill (<5g):

    • Dampen a paper towel with water (to prevent dust generation).

    • Wipe up the solid.

    • Place waste in a sealed bag labeled "Solid Chemical Waste."

    • Clean surface with soap and water.[1]

  • Skin Exposure:

    • Brush off loose particles.

    • Rinse with copious water for 15 minutes.

    • Consult SDS if irritation persists.

Waste Disposal
  • Solid Waste: Dispose of contaminated weighing boats and gloves in the Solid Hazardous Waste stream.

  • Liquid Waste: Reaction mixtures containing MIDA esters should be disposed of in the Organic Solvent Waste container. Do not pour down the drain; boron compounds can be regulated in municipal water systems.

References
  • Sigma-Aldrich. (2023). Safety Data Sheet: Cyclohexylboronic acid MIDA ester.

  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.

Sources

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Feasible Synthetic Routes

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Cyclohexylboronic acid MIDA ester
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Cyclohexylboronic acid MIDA ester
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